Product packaging for Crocetin dialdehyde(Cat. No.:)

Crocetin dialdehyde

Cat. No.: B1248500
M. Wt: 296.4 g/mol
InChI Key: YHCIKUXPWFLCFN-QHUUTLAPSA-N
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Description

Crocetin dialdehyde is an apo carotenoid diterpenoid compound arising from oxidative degradation of the beta,beta-carotene skeleton at the 8- and 8'-positions. It is an enal, a dialdehyde and an apo carotenoid diterpenoid.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H24O2 B1248500 Crocetin dialdehyde

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H24O2

Molecular Weight

296.4 g/mol

IUPAC Name

(2E,4E,6E,8E,10E,12E,14E)-2,6,11,15-tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedial

InChI

InChI=1S/C20H24O2/c1-17(11-7-13-19(3)15-21)9-5-6-10-18(2)12-8-14-20(4)16-22/h5-16H,1-4H3/b6-5+,11-7+,12-8+,17-9+,18-10+,19-13+,20-14+

InChI Key

YHCIKUXPWFLCFN-QHUUTLAPSA-N

SMILES

CC(=CC=CC=C(C)C=CC=C(C)C=O)C=CC=C(C)C=O

Isomeric SMILES

C/C(=C\C=C\C=C(\C=C\C=C(\C=O)/C)/C)/C=C/C=C(/C=O)\C

Canonical SMILES

CC(=CC=CC=C(C)C=CC=C(C)C=O)C=CC=C(C)C=O

Origin of Product

United States

Foundational & Exploratory

Crocetin Dialdehyde: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of crocetin dialdehyde, a key intermediate in the biosynthesis of crocetin and crocins, the compounds responsible for the color and medicinal properties of saffron. This document details its chemical and physical properties, biosynthetic pathway, and relevant experimental protocols.

Core Properties of this compound

This compound is a C20 apocarotenoid and a vital precursor in the formation of crocetin. Its aldehydic functional groups make it a reactive molecule.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource(s)
CAS Number 502-70-5N/A
Molecular Formula C20H24O2N/A
Molecular Weight 296.40 g/mol
Appearance White to off-white solidN/A
Melting Point Data not available for this compound. Crocetin, the subsequent oxidation product, has a melting point of 285 °C.[1]
Solubility Practically insoluble in water. Soluble in Dimethyl Sulfoxide (DMSO) with warming and sonication.[2]
Stability Should be stored at -20°C and protected from light.[3]

Table 2: Spectroscopic Properties of this compound

PropertyValueSource(s)
UV-Vis Absorption Maxima (λmax) While specific λmax values for isolated this compound are not readily available, in HPLC analyses of saffron extracts, crocetin and its derivatives, including the dialdehyde, typically absorb in the range of 423-440 nm.[4][5][6][7]
Fluorescence Emission Data not available.N/A

Biosynthesis of Crocetin from Zeaxanthin

This compound is a key intermediate in the biosynthesis of crocetin from the carotenoid zeaxanthin. This pathway is of significant interest for the biotechnological production of saffron's active compounds.

The biosynthetic pathway begins with the oxidative cleavage of zeaxanthin, catalyzed by the carotenoid cleavage dioxygenase 2 (CCD2) enzyme. This reaction yields this compound and two molecules of 3-hydroxy-β-cyclocitral. Subsequently, this compound is oxidized to crocetin by the action of aldehyde dehydrogenases (ALDHs).

Crocetin_Biosynthesis Biosynthesis of Crocetin Zeaxanthin Zeaxanthin Crocetin_Dialdehyde This compound Zeaxanthin->Crocetin_Dialdehyde  Carotenoid Cleavage  Dioxygenase 2 (CCD2) Three_Hydroxy_Beta_Cyclocitral 3-Hydroxy-β-cyclocitral (x2) Zeaxanthin->Three_Hydroxy_Beta_Cyclocitral  Carotenoid Cleavage  Dioxygenase 2 (CCD2) Crocetin Crocetin Crocetin_Dialdehyde->Crocetin Aldehyde Dehydrogenases (ALDHs)

Biosynthesis of Crocetin from Zeaxanthin

Experimental Protocols

Detailed experimental protocols for the synthesis, isolation, and analysis of this compound are not widely published, as research often focuses on its more stable downstream product, crocetin. However, based on available literature for related compounds, the following methodologies can be adapted.

Synthesis of this compound

A potential synthetic route to this compound involves the conversion of crocetin dimethyl ester. The following is a generalized protocol based on a described synthesis[8].

Workflow for the Synthesis of this compound

Synthesis_Workflow Synthesis Workflow Start Start with Crocetin Dimethyl Ester Reduction Reduction of the ester groups to alcohols (e.g., using a reducing agent like diisobutylaluminium hydride) Start->Reduction Oxidation Oxidation of the resulting diol to This compound (e.g., using an oxidizing agent like manganese dioxide) Reduction->Oxidation Purification Purification of the crude product (e.g., by column chromatography) Oxidation->Purification End This compound Purification->End

Synthesis of this compound

Methodology:

  • Reduction of Crocetin Dimethyl Ester: Crocetin dimethyl ester is dissolved in an appropriate anhydrous solvent (e.g., dichloromethane or toluene) under an inert atmosphere (e.g., argon or nitrogen). The solution is cooled to a low temperature (e.g., -78 °C), and a reducing agent such as diisobutylaluminium hydride (DIBAL-H) is added dropwise. The reaction is stirred for a specified time at low temperature and then quenched, for example, with methanol.

  • Work-up and Isolation of the Diol: The reaction mixture is warmed to room temperature and an aqueous work-up is performed. The organic layer is separated, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure to yield the crude diol.

  • Oxidation to this compound: The crude diol is dissolved in a suitable solvent (e.g., dichloromethane), and an oxidizing agent such as activated manganese dioxide is added. The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC).

  • Purification: The reaction mixture is filtered to remove the oxidizing agent, and the solvent is evaporated. The resulting crude this compound is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

Isolation of Crocetin Derivatives from Crocus sativus**

While a specific protocol for the isolation of this compound from saffron is not detailed in the literature, methods for isolating related crocetin esters can be adapted. The high reactivity of the dialdehyde makes its isolation challenging.

General Steps:

  • Extraction: Dried and powdered saffron stigmas are extracted with a solvent mixture, typically an alcohol/water mixture (e.g., 70% ethanol), with continuous stirring in the dark[9].

  • Centrifugation and Filtration: The mixture is centrifuged to separate the solid residue, and the supernatant is filtered[9].

  • Solvent Removal: The organic solvent is removed from the extract using a rotary evaporator[9].

  • Purification: The aqueous extract can be subjected to further purification steps such as liquid-liquid extraction or column chromatography to isolate specific compounds[9][10]. Due to the instability of this compound, rapid and mild purification techniques would be necessary.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a standard method for the analysis of crocetin and its derivatives in saffron extracts. A similar method can be used to detect this compound.

Table 3: Example HPLC Parameters for Analysis of Crocetin Derivatives

ParameterConditionSource(s)
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)[6]
Mobile Phase Gradient of 0.1% formic acid in water (A) and acetonitrile (B)[6]
Flow Rate 0.8 mL/min[5][7]
Detection UV detector set at approximately 423-440 nm[5][6][7]
Internal Standard 13-cis-retinoic acid (for quantitative analysis of crocetin)[5][7]

Sample Preparation for HPLC:

  • Extraction: The sample containing this compound is extracted with a suitable solvent (e.g., acetonitrile:water, 1:1, v/v) with ultrasonication[6].

  • Filtration: The extract is filtered through a 0.45 µm syringe filter before injection into the HPLC system.

Conclusion

This compound is a crucial, yet understudied, intermediate in the biosynthesis of saffron's key bioactive compounds. Its high reactivity presents challenges for its isolation and characterization. This technical guide provides a consolidated resource of its known properties and outlines methodologies that can be adapted for its synthesis and analysis. Further research is warranted to fully elucidate the physicochemical and biological properties of this important apocarotenoid.

References

The intricate biosynthetic pathway of crocetin dialdehyde in Crocus sativus: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The vibrant crimson threads of saffron, derived from the stigmas of Crocus sativus, are prized not only for their culinary value but also for their potent medicinal properties, largely attributed to a class of apocarotenoids, particularly crocins. The biosynthesis of these valuable compounds begins with the formation of crocetin dialdehyde, a critical intermediate. This technical guide provides an in-depth exploration of the core biosynthetic pathway of this compound in Crocus sativus, detailing the enzymatic steps, their subcellular orchestration, and the experimental methodologies employed in their elucidation. This document is intended to serve as a comprehensive resource for researchers in natural product biosynthesis, plant biochemistry, and drug development seeking to understand and potentially engineer this valuable metabolic pathway.

The Core Biosynthetic Pathway: From Zeaxanthin to this compound

The synthesis of this compound is a multi-step enzymatic process that traverses different subcellular compartments, highlighting a sophisticated level of metabolic channeling within the plant cell. The pathway commences with the carotenoid precursor, zeaxanthin, and culminates in the formation of crocetin, the backbone of crocins.

The key enzymatic steps are:

  • Zeaxanthin Cleavage: The dedicated and rate-limiting step in crocetin biosynthesis is the oxidative cleavage of zeaxanthin. This reaction is catalyzed by a specific carotenoid cleavage dioxygenase, CsCCD2 .[1][2] This enzyme symmetrically cleaves the 7,8 and 7',8' double bonds of the zeaxanthin molecule.[3][4][5] This cleavage event yields two molecules of 3-hydroxy-β-cyclocitral and one molecule of the C20 apocarotenoid, This compound .[3][6]

  • Oxidation to Crocetin: The highly reactive this compound is then oxidized to its corresponding dicarboxylic acid, crocetin . This conversion is carried out by an aldehyde dehydrogenase, specifically CsALDH3I1 .[2][6]

  • Glycosylation to Crocins: While not directly part of this compound biosynthesis, the subsequent step is the glycosylation of crocetin by UDP-glucosyltransferases (UGTs) to form the water-soluble crocins, which are the primary storage form of these apocarotenoids in the saffron stigma.[2]

Subcellular Localization: A Coordinated Effort

A remarkable feature of this biosynthetic pathway is the spatial separation of its key enzymes across different cellular compartments, suggesting a complex interplay and transport of intermediates.

  • Plastids (Chromoplasts): The initial substrate, zeaxanthin, is synthesized and stored within the plastids. The first key enzyme, CsCCD2 , is also localized to the plastids, where it acts on zeaxanthin to produce this compound.[7]

  • Endoplasmic Reticulum (ER): Following its synthesis in the plastids, this compound is believed to be transported to the endoplasmic reticulum. Here, the membrane-associated enzyme CsALDH3I1 catalyzes its oxidation to crocetin.[8]

  • Cytoplasm and Vacuole: The final steps of crocin biosynthesis occur in the cytoplasm where UGTs glycosylate crocetin. The resulting crocins are then transported to and accumulate in the vacuole.[8]

This subcellular organization necessitates a sophisticated network for the transport of intermediates, likely involving membrane transporters and potentially transient protein-protein interactions to ensure efficient metabolic flux.

Quantitative Data

Understanding the quantitative aspects of the this compound pathway is crucial for metabolic engineering and optimizing production. The following tables summarize key quantitative data related to gene expression of the core enzymes.

GeneStigma Developmental StageExpression Level (RPKM)[9]
CsCCD1 -2 days pre-anthesis~1000
Day of anthesis~500
+2 days post-anthesis~200
CsCCD2 -2 days pre-anthesis~12000
Day of anthesis~25000
+2 days post-anthesis~15000
CsCCD4a -2 days pre-anthesis~2000
Day of anthesis~1500
+2 days post-anthesis~500
CsCCD4b -2 days pre-anthesis~500
Day of anthesis~300
+2 days post-anthesis~100
CsZCD -2 days pre-anthesis~1000
Day of anthesis~500
+2 days post-anthesis~200

Table 1: Transcript levels of Crocus sativus Carotenoid Cleavage Dioxygenases (CCDs) in different stigma developmental stages, based on 454 RNA-Seq data. RPKM: Reads Per Kilobase of transcript per Million mapped reads.

GeneStigma Developmental StageRelative Expression Level[10]
CsZCD (reported as CsCCD2 in later studies) Yellow1.00 (baseline)
Orange~1.5-fold increase
Red~2.69-fold increase

Table 2: Relative expression of the key zeaxanthin cleavage enzyme during saffron stigma development as determined by qRT-PCR.

Experimental Protocols

The elucidation of the this compound biosynthesis pathway has been made possible through a combination of molecular biology, biochemistry, and cell biology techniques. Below are detailed methodologies for key experiments.

Protocol 1: Heterologous Expression and in vivo Functional Assay of CsCCD2 in Escherichia coli

This protocol is adapted from studies demonstrating the function of CsCCD2 by expressing it in an E. coli strain engineered to produce zeaxanthin.[11]

1. Vector Construction:

  • The coding sequence of CsCCD2 is cloned into an E. coli expression vector, such as pET32a or pTHIO-DAN1, often with an N-terminal fusion tag (e.g., Trx, GST, MBP, or His-tag) to enhance solubility and facilitate purification.[11]

2. E. coli Strain Selection and Transformation:

  • An E. coli strain, such as BL21(DE3), is engineered to produce zeaxanthin by co-transforming it with plasmids carrying the necessary carotenoid biosynthesis genes (e.g., from Pantoea ananatis). A common plasmid for this is pACCAR25ΔcrtX.
  • The CsCCD2 expression vector is then co-transformed into the zeaxanthin-producing E. coli strain.

3. Culture and Induction:

  • A single colony is inoculated into LB medium containing the appropriate antibiotics and grown overnight at 37°C with shaking.
  • The overnight culture is used to inoculate a larger volume of LB medium.
  • The culture is grown at 37°C to an OD600 of 0.6-0.8.
  • Protein expression is induced by adding IPTG (isopropyl-β-D-thiogalactopyranoside) to a final concentration of 0.3-0.8 mM.[11]
  • The induced culture is then incubated at a lower temperature, typically 16-20°C, for 16-24 hours to promote proper protein folding and solubility.[11]

4. Metabolite Extraction and Analysis:

  • The bacterial cells are harvested by centrifugation.
  • The cell pellet is resuspended in acetone and subjected to sonication to lyse the cells and extract the carotenoids and apocarotenoids.
  • The acetone extract is centrifuged to remove cell debris, and the supernatant is collected and dried under a stream of nitrogen.
  • The dried extract is redissolved in a suitable solvent (e.g., ethanol or a mixture of acetonitrile, methanol, and dichloromethane) for analysis.
  • The presence of this compound is analyzed by High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) and confirmed by Liquid Chromatography-Mass Spectrometry (LC-MS).[11]

Protocol 2: Subcellular Localization of Biosynthetic Enzymes using GFP Fusions in Nicotiana benthamiana

This protocol describes the transient expression of Green Fluorescent Protein (GFP)-fusion constructs in N. benthamiana leaves to visualize the subcellular localization of the pathway enzymes.[12][13][14]

1. Vector Construction:

  • The full-length coding sequences of CsCCD2 and CsALDH3I1 are cloned into a plant expression vector (e.g., pK7FWG2) to create C-terminal fusions with GFP.

2. Agrobacterium tumefaciens Transformation and Infiltration:

  • The GFP-fusion constructs are transformed into Agrobacterium tumefaciens strain GV3101 or EHA105 by electroporation.
  • A single colony of transformed Agrobacterium is grown overnight in LB medium with appropriate antibiotics.
  • The bacterial culture is pelleted by centrifugation and resuspended in infiltration buffer (10 mM MES pH 5.6, 10 mM MgCl2, and 150 µM acetosyringone).
  • The bacterial suspension is adjusted to an OD600 of 0.5-1.0 and incubated at room temperature for 2-4 hours.
  • The abaxial side of young, fully expanded leaves of 4-6 week old N. benthamiana plants are infiltrated with the bacterial suspension using a needleless syringe.

3. Confocal Laser Scanning Microscopy (CLSM):

  • Two to three days post-infiltration, small sections of the infiltrated leaf tissue are excised and mounted on a microscope slide in a drop of water.
  • The GFP fluorescence is visualized using a confocal laser scanning microscope.
  • The excitation wavelength for GFP is typically 488 nm, and the emission is collected between 500-550 nm.
  • Chlorophyll autofluorescence (excitation ~488 nm, emission ~650-700 nm) can be used as a marker for chloroplasts.
  • Co-localization with organelle-specific markers (e.g., an ER-targeted red fluorescent protein) can be performed to confirm the localization.

Protocol 3: Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol outlines the steps for quantifying the transcript levels of CsCCD2 and CsALDH3I1 in different tissues or developmental stages of Crocus sativus.[15][16][17]

1. RNA Extraction and cDNA Synthesis:

  • Total RNA is extracted from saffron tissues (e.g., stigmas at different developmental stages, tepals, corms) using a suitable method, such as the TRIzol reagent or a plant RNA extraction kit, followed by DNase I treatment to remove any contaminating genomic DNA.
  • The quality and quantity of the extracted RNA are assessed using a spectrophotometer and agarose gel electrophoresis.
  • First-strand cDNA is synthesized from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

2. Primer Design and Validation:

  • Gene-specific primers for CsCCD2, CsALDH3I1, and a suitable reference gene (e.g., actin or tubulin) are designed using primer design software. Primers should amplify a product of 100-200 bp.
  • The efficiency of each primer pair is validated by performing a standard curve analysis with a serial dilution of cDNA.

3. qRT-PCR Reaction:

  • The qRT-PCR reaction is typically performed in a 10-20 µl volume containing SYBR Green master mix, forward and reverse primers (final concentration of 0.2-0.5 µM each), and diluted cDNA template.
  • The thermal cycling conditions generally consist of an initial denaturation step at 95°C for 2-5 minutes, followed by 40 cycles of denaturation at 95°C for 15-30 seconds and annealing/extension at 60°C for 30-60 seconds.
  • A melting curve analysis is performed at the end of the amplification to verify the specificity of the PCR product.

4. Data Analysis:

  • The relative expression levels of the target genes are calculated using the 2-ΔΔCt method, where the expression is normalized to the reference gene.

Mandatory Visualizations

Biosynthesis Pathway Diagram

Crocetin_Dialdehyde_Biosynthesis cluster_plastid Plastid (Chromoplast) cluster_er Endoplasmic Reticulum cluster_cytoplasm Cytoplasm cluster_vacuole Vacuole Zeaxanthin Zeaxanthin Crocetin_dialdehyde_plastid This compound Zeaxanthin->Crocetin_dialdehyde_plastid CsCCD2 Crocetin_dialdehyde_er This compound Crocetin_dialdehyde_plastid->Crocetin_dialdehyde_er Transport Crocetin Crocetin Crocetin_dialdehyde_er->Crocetin CsALDH3I1 Crocetin_cytoplasm Crocetin Crocetin->Crocetin_cytoplasm Transport Crocins Crocins Crocetin_cytoplasm->Crocins UGTs Crocins_vacuole Crocins (Storage) Crocins->Crocins_vacuole Transport

Caption: Subcellular localization of the this compound biosynthesis pathway.

Experimental Workflow: in vivo Functional Assay

in_vivo_assay_workflow start Start: Engineer E. coli for Zeaxanthin Production transform_csccd2 Co-transform with CsCCD2 Expression Vector start->transform_csccd2 culture_induce Culture and Induce Protein Expression with IPTG transform_csccd2->culture_induce harvest Harvest Bacterial Cells culture_induce->harvest extract Extract Metabolites with Acetone harvest->extract analyze Analyze Extract by HPLC-DAD and LC-MS extract->analyze end End: Confirm this compound Production analyze->end

Caption: Workflow for the in vivo functional assay of CsCCD2 in E. coli.

Logical Relationship: Gene Expression and Apocarotenoid Accumulation

gene_expression_logic stigma_dev Stigma Development (Yellow -> Orange -> Scarlet) csccd2_expression Increased CsCCD2 Gene Expression stigma_dev->csccd2_expression leads to apocarotenoid_accumulation Increased Apocarotenoid Accumulation (this compound, Crocins) csccd2_expression->apocarotenoid_accumulation results in

Caption: Correlation between stigma development, gene expression, and apocarotenoid accumulation.

Conclusion

The biosynthesis of this compound in Crocus sativus is a finely tuned and spatially organized metabolic pathway. The identification and characterization of the key enzymes, CsCCD2 and CsALDH3I1, have provided a solid foundation for understanding the production of saffron's valuable apocarotenoids. The detailed experimental protocols and quantitative data presented in this guide offer a practical resource for researchers aiming to further investigate this pathway, with potential applications in metabolic engineering to enhance the production of these medicinally important compounds in heterologous systems. Future research focusing on the precise mechanisms of intermediate transport and the regulatory networks governing the expression of these biosynthetic genes will undoubtedly unveil new opportunities for the sustainable production of crocetin and its derivatives.

References

Beyond Saffron: A Technical Guide to Alternative Natural Sources of Crocetindialdehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Crocetindialdehyde, a key apocarotenoid and the direct precursor to crocetin, has garnered significant interest in the pharmaceutical and nutraceutical industries for its potential therapeutic properties. While saffron (Crocus sativus) is the most well-known source, its high cost and limited production necessitate the exploration of alternative natural sources. This technical guide provides an in-depth overview of alternative plant sources of crocetindialdehyde, detailing the biosynthetic pathways, quantitative data, and experimental protocols for its extraction and analysis.

Alternative Natural Sources of Crocetindialdehyde

Several plant species have been identified as producers of crocetindialdehyde, offering viable alternatives to saffron. These include:

  • Buddleja davidii (Butterfly Bush): The flowers of this ornamental shrub accumulate crocins, indicating the presence of the crocetin biosynthetic pathway, including crocetindialdehyde.[1]

  • Gardenia jasminoides (Cape Jasmine): The fruits of this plant are a well-established commercial source of crocins and, by extension, crocetindialdehyde.[1][2][3][4]

  • Nyctanthes arbor-tristis (Night-flowering Jasmine): This plant is a known producer of crocins and has been a source for the identification of enzymes involved in crocetindialdehyde synthesis.[2][5][6][7][8][9]

  • Verbascum spp. (Mullein): Certain species within the Verbascum genus have been shown to produce crocins, implying the synthesis of crocetindialdehyde.[2][6][9]

Biosynthesis of Crocetindialdehyde

Crocetindialdehyde is synthesized from the carotenoid zeaxanthin through an oxidative cleavage reaction catalyzed by carotenoid cleavage dioxygenases (CCDs).[1][10][11] The specific CCD subfamily involved can differ between plant species. In Crocus species, a CCD2 enzyme is responsible for this conversion.[1] However, in other plants like Buddleja, Gardenia, and Verbascum, enzymes belonging to the CCD4 subfamily carry out this crucial step.[1][2][6][12]

The biosynthetic pathway begins with zeaxanthin, which is cleaved at the 7,8 and 7',8' double bonds to yield one molecule of crocetindialdehyde and two molecules of 4-hydroxy-2,6,6-trimethyl-1-cyclohexene-1-carboxaldehyde (HTCC).[10][11] Crocetindialdehyde is then further oxidized by aldehyde dehydrogenases (ALDHs) to form crocetin.[13][14][15][16]

Crocetindialdehyde_Biosynthesis cluster_0 Carotenoid Cleavage cluster_1 Oxidation cluster_2 Glycosylation Zeaxanthin Zeaxanthin Crocetindialdehyde Crocetindialdehyde Zeaxanthin->Crocetindialdehyde Carotenoid Cleavage Dioxygenase (CCD2/CCD4) Crocetin Crocetin Crocetindialdehyde->Crocetin Aldehyde Dehydrogenase (ALDH) Crocins Crocins Crocetin->Crocins Glucosyltransferases (UGTs)

Biosynthetic pathway of crocetindialdehyde and its conversion to crocins.

Quantitative Data on Crocetindialdehyde and Crocin Production

While direct quantification of crocetindialdehyde in many of these alternative plant sources is not extensively reported in the literature, the production of its derivatives, crocins, serves as a strong indicator of its presence. Furthermore, advancements in metabolic engineering have enabled the production of crocetindialdehyde in microbial systems.

Source SystemCompoundConcentrationReference
E. coli expressing NatCCD4.1 from N. arbor-tristisCrocetindialdehyde109.2 ± 3.23 mg/L[2][5][6][7][8][9]
Nicotiana benthamiana expressing NatCCD4.1 from N. arbor-tristisCrocins2.32 ± 0.69 mg/g Dry Weight[2][5][9]
Gardenia jasminoides fruit pulpCrocin I and Crocin IIup to 28 mg/g[3]
Nicotiana glauca expressing CsCCD2L from C. sativusCrocins~400 µg/g Dry Weight[10]
Nicotiana tabacum expressing CsCCD2L from C. sativusCrocins36 µg/g Dry Weight[10]

Experimental Protocols

Extraction of Crocetindialdehyde from Microbial Cultures (Two-Phase System)

This protocol is adapted from a method used for the in-situ extraction of crocetindialdehyde from engineered E. coli cultures.[2]

Materials:

  • Engineered E. coli culture producing crocetindialdehyde

  • n-dodecane

  • Culture medium (e.g., LB broth with appropriate antibiotics and inducers)

Procedure:

  • Inoculate a starter culture of the engineered E. coli strain and grow overnight.

  • Inoculate the main culture with the starter culture.

  • Induce gene expression for crocetindialdehyde production at the appropriate cell density (e.g., OD600 of 0.6).

  • Simultaneously with induction, add n-dodecane to the culture medium to a final concentration of 16% (v/v). This creates a two-phase system where the hydrophobic crocetindialdehyde partitions into the n-dodecane layer.

  • Continue the culture incubation for the desired period (e.g., 24-48 hours).

  • After incubation, separate the n-dodecane layer containing the extracted crocetindialdehyde from the aqueous culture medium by centrifugation.

  • The n-dodecane phase can be directly analyzed by HPLC-DAD.

TwoPhaseExtraction Start Engineered E. coli Culture Induction Induce Gene Expression Start->Induction AddDodecane Add n-dodecane (16% v/v) Induction->AddDodecane Incubation Incubate (e.g., 24-48h) AddDodecane->Incubation Centrifugation Centrifuge to Separate Phases Incubation->Centrifugation AqueousPhase Aqueous Phase (Cell Pellet & Medium) Centrifugation->AqueousPhase DodecanePhase n-dodecane Phase (with Crocetindialdehyde) Centrifugation->DodecanePhase Analysis HPLC-DAD Analysis DodecanePhase->Analysis

Workflow for two-phase in-situ extraction of crocetindialdehyde.

Extraction of Crocins from Plant Tissues

This protocol is a general method for the extraction of polar apocarotenoids like crocins from lyophilized plant tissues.[2]

Materials:

  • Lyophilized and ground plant tissue (e.g., Buddleja flowers, Gardenia fruits)

  • 50% Methanol

  • Mixer mill or similar homogenizer

  • Sonicator water bath

  • Centrifuge

Procedure:

  • Weigh 0.05 g of lyophilized and ground plant tissue into a 2 mL tube.

  • Add 50% methanol to the tissue homogenate.

  • Vortex the mixture thoroughly.

  • Sonicate the mixture for 10 minutes in a water bath.

  • Centrifuge the sample at 10,000 x g for 10 minutes.

  • Carefully collect the supernatant, which contains the extracted crocins, for HPLC-DAD analysis.

HPLC-DAD Analysis of Crocetindialdehyde and Crocins

This method is based on a validated HPLC procedure for crocetin, which can be adapted for crocetindialdehyde and crocins.[17][18]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD)

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Chromatographic Conditions:

  • Mobile Phase: A gradient of methanol, water, and acetic acid. A common starting point is a mobile phase composed of methanol/water/acetic acid (85:14.5:0.5 v/v/v).

  • Flow Rate: 0.8 mL/min

  • Detection Wavelength: 423 nm for crocetin. For crocetindialdehyde and crocins, the optimal wavelength should be determined but is expected to be in a similar range (around 440 nm).

  • Internal Standard: 13-cis retinoic acid can be used as an internal standard for quantification.

Quantification:

  • Prepare calibration curves using authentic standards of crocetindialdehyde and specific crocins over a relevant concentration range.

  • The concentration of the analytes in the samples is determined by comparing their peak areas to the calibration curve.

Signaling Pathways and Therapeutic Potential

While the direct signaling pathways modulated by crocetindialdehyde are still under investigation, the broader class of crocetin and its glycosylated forms (crocins) have been shown to exert a range of therapeutic effects, including antioxidant, anti-inflammatory, and anti-cancer activities.[5][19][20][21][22] These effects are mediated through the modulation of various signaling pathways, including NF-κB, Nrf2, and Sonic Hedgehog pathways.[5][19] The potent biological activities of crocetin and crocins underscore the importance of exploring and optimizing the production of their precursor, crocetindialdehyde, from diverse natural sources.

Conclusion

The exploration of alternative natural sources for crocetindialdehyde beyond saffron presents a significant opportunity for the pharmaceutical and nutraceutical industries. Plants such as Buddleja davidii, Gardenia jasminoides, and Nyctanthes arbor-tristis are promising candidates. Furthermore, metabolic engineering approaches in microbial systems offer a scalable and controlled production platform. The detailed experimental protocols provided in this guide for extraction and analysis will aid researchers in the efficient screening and utilization of these alternative sources, paving the way for the sustainable development of new therapeutic agents based on this valuable apocarotenoid.

References

The Biological Activity of Crocetin Dialdehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Crocetin dialdehyde, a key intermediate in the biosynthesis of the saffron-derived apocarotenoid crocetin, holds a significant position in the study of natural products for therapeutic applications. While its primary role is recognized as a precursor, understanding its intrinsic biological activities and the potent effects of its downstream metabolite, crocetin, is crucial for researchers and drug development professionals. This technical guide provides a comprehensive overview of the biological activities associated with this compound, focusing on its conversion to crocetin and the subsequent pharmacological effects. It includes a compilation of quantitative data, detailed experimental methodologies, and visual representations of key signaling pathways to facilitate further research and development in this area.

Introduction

This compound is a C20 apocarotenoid derived from the oxidative cleavage of zeaxanthin by the enzyme carotenoid cleavage dioxygenase (CCD).[1][2] It serves as the direct precursor to crocetin, a dicarboxylic acid that exhibits a wide range of pharmacological properties.[3][4][5] The conversion of this compound to crocetin is catalyzed by aldehyde dehydrogenases (ALDHs).[6][7][8] While the majority of scientific literature focuses on the biological effects of crocetin and its glycosylated forms (crocins), the significance of this compound lies in its pivotal role in their biosynthesis. Limited direct studies on the intrinsic bioactivity of this compound exist, with one study indicating it has no adverse effects on the liver in mice at a dose of 300 mg/kg administered orally for one week.[6] This guide, therefore, explores the biological landscape surrounding this compound, with a necessary and extensive focus on the well-documented activities of its immediate bioactive product, crocetin.

Biosynthesis of Crocetin from this compound

The formation of crocetin from this compound is a critical enzymatic step. In saffron (Crocus sativus), specific aldehyde dehydrogenases (ALDHs) are responsible for this oxidation reaction.[8][9] Understanding this conversion is fundamental for biotechnological production and for appreciating the metabolic pathway that leads to the bioactive end-product.

Zeaxanthin Zeaxanthin CCD Carotenoid Cleavage Dioxygenase (CCD) Zeaxanthin->CCD Oxidative Cleavage Crocetin_Dialdehyde This compound CCD->Crocetin_Dialdehyde ALDH Aldehyde Dehydrogenase (ALDH) Crocetin_Dialdehyde->ALDH Oxidation Crocetin Crocetin ALDH->Crocetin

Figure 1: Biosynthesis of Crocetin from Zeaxanthin via this compound.

Biological Activities of Crocetin

The biological significance of this compound is intrinsically linked to the potent activities of its oxidized form, crocetin. The following sections detail the key pharmacological effects of crocetin.

Anticancer Activity

Crocetin has demonstrated significant anticancer effects across various cancer cell lines. Its mechanisms of action include the inhibition of cell proliferation, induction of apoptosis, and suppression of tumor growth.[1][3][5]

Signaling Pathways Involved in Anticancer Activity:

  • p53-Dependent and -Independent Apoptosis: Crocetin can induce apoptosis through both p53-dependent and independent pathways, leading to cancer cell death.[1]

  • p38 MAPK Pathway: In colorectal cancer cells, crocetin has been shown to suppress growth and migration by activating the p38 MAPK signaling pathway.[10]

  • Inhibition of Nucleic Acid Synthesis: Crocetin can inhibit the synthesis of DNA and RNA in cancer cells, thereby halting their proliferation.[11]

Crocetin Crocetin p53 p53 Crocetin->p53 activates p38_MAPK p38 MAPK Crocetin->p38_MAPK activates Nucleic_Acid_Synthesis DNA/RNA Synthesis Crocetin->Nucleic_Acid_Synthesis inhibits Apoptosis Apoptosis p53->Apoptosis Cell_Growth_Inhibition Cell Growth Inhibition p38_MAPK->Cell_Growth_Inhibition Migration_Inhibition Migration Inhibition p38_MAPK->Migration_Inhibition Nucleic_Acid_Synthesis->Cell_Growth_Inhibition

Figure 2: Simplified Signaling Pathways of Crocetin's Anticancer Activity.

Antioxidant Activity

Crocetin is a potent antioxidant, capable of scavenging free radicals and reducing oxidative stress.[12][13] This activity is central to many of its other therapeutic effects.

Mechanisms of Antioxidant Action:

  • Direct Radical Scavenging: Crocetin can directly neutralize reactive oxygen species (ROS).[14]

  • Enhancement of Antioxidant Enzymes: It can increase the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD), glutathione peroxidase (GSH-Px), and catalase (CAT).[13]

Anti-inflammatory Effects

Crocetin exhibits significant anti-inflammatory properties by modulating key inflammatory pathways.[15]

Mechanisms of Anti-inflammatory Action:

  • Inhibition of Pro-inflammatory Mediators: Crocetin can inhibit the production of nitric oxide (NO) and downregulate the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[15]

  • Modulation of NF-κB Pathway: It has been shown to suppress the activation of NF-κB, a key transcription factor in the inflammatory response.

Neuroprotective Properties

Crocetin has demonstrated neuroprotective effects in various models of neurological disorders.[16][17]

Mechanisms of Neuroprotection:

  • Reduction of Oxidative Stress: Its antioxidant properties help protect neurons from oxidative damage.[17]

  • Anti-inflammatory Action in the Brain: By reducing neuroinflammation, crocetin can mitigate neuronal damage.[16]

  • Inhibition of Apoptosis in Neuronal Cells: Crocetin can prevent programmed cell death in neurons.

Quantitative Data on Biological Activity

The following tables summarize the available quantitative data for the biological activities of crocetin.

Table 1: Cytotoxicity of Crocetin against Cancer Cell Lines

Cell LineAssayIC50 ValueReference
HCT-116 (Colon Cancer)MTT800 µM (at 24h)[10][18]
HUVECsXTT372.6 µM[19][20]
Various Cancer Lines-0.16–0.61 mmol/L[21]

Table 2: Antioxidant Activity of Crocetin

RadicalAssayIC50 ValueReference
•O2−-6.39 µg/mL[14]
H2O2-4.67 µg/mL[14]
•OH−-8.63 µg/mL[14]

Table 3: Anti-inflammatory Activity of Crocetin Derivatives

CompoundAssayIC50 ValueReference
CrocetinNO Production29.9 µM[15]
Derivative 1NO Production58.9 µM[15]
Derivative 3NO Production31.1 µM[15]
Derivative 4NO Production37.6 µM[15]

Experimental Protocols

This section provides an overview of the methodologies used in key experiments to determine the biological activity of crocetin.

Cell Viability and Cytotoxicity Assays

MTT Assay (for HCT-116 cells): [10][18]

  • Cell Seeding: HCT-116 cells are seeded in 96-well plates at a specified density and allowed to adhere overnight.

  • Treatment: Cells are treated with various concentrations of crocetin (e.g., 200, 400, 600, and 800 µM) for a defined period (e.g., 24 hours).

  • MTT Addition: MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow for the formation of formazan crystals.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is read at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage of the control.

XTT Assay (for HUVECs): [19][20]

  • Cell Seeding: Human umbilical vein endothelial cells (HUVECs) are seeded in 96-well plates.

  • Treatment: Cells are treated with different concentrations of crocetin for 24 hours.

  • XTT Reagent: XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent is added to the wells.

  • Incubation: The plate is incubated to allow for the conversion of XTT to a colored formazan product by metabolically active cells.

  • Absorbance Measurement: The absorbance of the formazan product is measured at a specific wavelength.

cluster_0 Experimental Workflow A Seed Cells in 96-well Plate B Treat with Crocetin A->B C Add Viability Reagent (MTT or XTT) B->C D Incubate C->D E Measure Absorbance D->E F Calculate Cell Viability E->F

Figure 3: General Workflow for Cell Viability and Cytotoxicity Assays.

Nitric Oxide (NO) Production Assay[15]
  • Cell Culture: RAW 264.7 macrophage cells are cultured and seeded in 96-well plates.

  • Stimulation and Treatment: Cells are stimulated with lipopolysaccharide (LPS) in the presence or absence of various concentrations of crocetin.

  • Griess Assay: After a 24-hour incubation, the concentration of nitrite (a stable product of NO) in the culture medium is measured using the Griess reagent.

  • Absorbance Measurement: The absorbance is measured at 540 nm, and the nitrite concentration is determined from a standard curve.

Western Blot Analysis for Signaling Proteins[10][20]
  • Cell Lysis: Treated and untreated cells are lysed to extract total protein.

  • Protein Quantification: The protein concentration of the lysates is determined using a standard method (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the target proteins (e.g., p-p38, p38, p-VEGFR2).

  • Secondary Antibody and Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Conclusion

This compound is a pivotal molecule in the biosynthesis of the pharmacologically active compound crocetin. While direct evidence of its own biological activity is limited, its role as a precursor is of high interest to the scientific and drug development communities. The extensive research on crocetin highlights a promising natural product with potent anticancer, antioxidant, anti-inflammatory, and neuroprotective properties. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for further investigation into the therapeutic potential of crocetin and, by extension, the optimization of this compound production and conversion for pharmaceutical applications. Future research should aim to further elucidate any intrinsic biological activities of this compound to complete our understanding of this important biosynthetic pathway.

References

The Pivotal Role of Crocetin Dialdehyde in Saffron's Apocarotenoid Biosynthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Saffron, derived from the dried stigmas of Crocus sativus L., is the world's most expensive spice, renowned for its vibrant color, distinct flavor, and therapeutic properties. These attributes are primarily due to a class of secondary metabolites known as apocarotenoids, particularly crocins, picrocrocin, and safranal. At the heart of the biosynthetic pathway for these valuable compounds lies a crucial intermediate: crocetin dialdehyde . This technical guide provides an in-depth exploration of the role of this compound in the intricate network of saffron's apocarotenoid biosynthesis, offering valuable insights for researchers in natural product chemistry, plant biology, and drug development.

Biosynthesis of Saffron Apocarotenoids: The Central Role of this compound

The journey to saffron's characteristic apocarotenoids begins with the C40 carotenoid, zeaxanthin. A pivotal enzymatic cleavage step, catalyzed by the carotenoid cleavage dioxygenase 2 (CsCCD2), transforms zeaxanthin into the C20 compound, this compound, and two C10 molecules of 3-hydroxy-β-cyclocitral.[1][2] This reaction is the first committed step in the biosynthesis of crocins.

This compound, a highly reactive molecule, then serves as a branch point in the pathway.[2] It is subsequently oxidized to crocetin by the action of aldehyde dehydrogenases (ALDHs).[3][4] Following this, a series of glycosylation steps, mediated by UDP-glucosyltransferases (UGTs), convert crocetin into the various water-soluble crocins, which are responsible for saffron's deep red hue.[5]

Simultaneously, the C10 product of the initial cleavage, 3-hydroxy-β-cyclocitral, is glycosylated to form picrocrocin, the compound responsible for saffron's bitter taste. Picrocrocin can be later converted to the volatile aroma compound, safranal, during the drying process of the stigmas.

Saffron Apocarotenoid Biosynthesis cluster_carotenoid Carotenoid Precursor cluster_cleavage Oxidative Cleavage cluster_crocin_pathway Crocin Pathway cluster_picrocrocin_pathway Picrocrocin & Safranal Pathway Zeaxanthin Zeaxanthin Crocetin_Dialdehyde Crocetin_Dialdehyde Zeaxanthin->Crocetin_Dialdehyde CsCCD2 3-OH-beta-cyclocitral 3-OH-beta-cyclocitral Zeaxanthin->3-OH-beta-cyclocitral CsCCD2 Crocetin Crocetin Crocetin_Dialdehyde->Crocetin ALDHs Picrocrocin Picrocrocin 3-OH-beta-cyclocitral->Picrocrocin UGTs Crocins Crocins Crocetin->Crocins UGTs Safranal Safranal Picrocrocin->Safranal β-glucosidase (drying)

Fig. 1: Biosynthetic pathway of major apocarotenoids in saffron.

Quantitative Analysis of Apocarotenoids

The concentration of this compound and other apocarotenoids varies significantly during the developmental stages of the saffron stigma. As an intermediate, the levels of this compound are generally lower than its downstream products, crocetin and crocins, particularly in mature stigmas.[1][6] The accumulation of crocins is highest in the fully developed red stigmas.[7][8]

Table 1: Relative Abundance of Key Apocarotenoids During Saffron Stigma Development

Stigma Developmental StageThis compound LevelCrocetin LevelCrocin LevelsReference
YellowLowLowLow[6]
OrangeIncreasingIncreasingIncreasing[9]
Early Red (S1)DecreasingHighIncreasing[1]
Late Red (S2)LowDecreasingHigh[1]
Anthesis (S3)Very LowLowHigh[1]

Note: This table represents the relative changes in metabolite levels. Absolute quantitative values can vary depending on the saffron cultivar, environmental conditions, and analytical methods used.

Experimental Protocols

Extraction of Apocarotenoids from Saffron Stigmas

This protocol provides a general method for the extraction of a broad range of apocarotenoids, including this compound, for subsequent analysis.

Materials:

  • Dried saffron stigmas

  • Liquid nitrogen

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Centrifuge

  • Vortex mixer

  • Syringe filters (0.22 µm)

Procedure:

  • Grind a known quantity of dried saffron stigmas (e.g., 50 mg) to a fine powder using a mortar and pestle with liquid nitrogen.

  • Transfer the powder to a microcentrifuge tube.

  • Add 1 mL of 80% aqueous methanol to the tube.

  • Vortex the mixture vigorously for 2 minutes.

  • Centrifuge the mixture at 10,000 x g for 10 minutes at 4°C.

  • Carefully collect the supernatant.

  • Repeat the extraction process (steps 3-6) on the pellet two more times to ensure complete extraction.

  • Pool the supernatants.

  • Filter the pooled extract through a 0.22 µm syringe filter into an HPLC vial.

  • The extract is now ready for HPLC or HPLC-MS analysis.

Extraction_Workflow Start Dried Saffron Stigmas Grind Grind with Liquid Nitrogen Start->Grind Extract Extract with 80% Methanol Grind->Extract Centrifuge Centrifuge Extract->Centrifuge Collect Collect Supernatant Centrifuge->Collect Repeat Repeat Extraction (2x) Collect->Repeat Pool Pool Supernatants Collect->Pool Repeat->Extract Filter Filter (0.22 µm) Pool->Filter End Analysis by HPLC/HPLC-MS Filter->End

Fig. 2: Workflow for apocarotenoid extraction.
HPLC-PDA Analysis of Apocarotenoids

This method allows for the separation and quantification of this compound and other related compounds.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a Photodiode Array (PDA) detector.

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

Mobile Phase:

  • Solvent A: Water with 0.1% formic acid

  • Solvent B: Acetonitrile with 0.1% formic acid

Gradient Program:

  • A typical gradient might start at a low percentage of Solvent B, increasing linearly over time to elute compounds of increasing hydrophobicity. The exact gradient will need to be optimized for the specific column and compounds of interest.

Detection:

  • Monitor at multiple wavelengths. This compound can be detected around 450 nm. Crocins are typically detected at 440 nm, and picrocrocin at 257 nm.[10]

Quantification:

  • Quantification can be achieved by creating a calibration curve using a purified standard of this compound. If a standard is not available, relative quantification can be performed by comparing peak areas across different samples.

Enzyme Assays

a) CsCCD2 Enzyme Assay:

This assay is used to determine the activity of the carotenoid cleavage dioxygenase 2.

Materials:

  • Purified CsCCD2 enzyme (recombinantly expressed)

  • Zeaxanthin substrate (dissolved in a suitable organic solvent and then diluted in buffer)

  • Assay buffer (e.g., Tris-HCl with a reducing agent and FeSO₄)

  • HPLC system for product analysis

Procedure:

  • Prepare the reaction mixture containing the assay buffer and zeaxanthin substrate.

  • Initiate the reaction by adding the purified CsCCD2 enzyme.

  • Incubate the reaction at a controlled temperature (e.g., 25-30°C) for a specific time.

  • Stop the reaction by adding an organic solvent (e.g., ethyl acetate) to extract the products.

  • Analyze the organic phase by HPLC to detect and quantify the formation of this compound.[11]

b) Aldehyde Dehydrogenase (ALDH) Assay:

This assay measures the conversion of this compound to crocetin.

Materials:

  • This compound substrate

  • Purified ALDH enzyme

  • NAD⁺ or NADP⁺ cofactor

  • Assay buffer (e.g., phosphate buffer)

  • Spectrophotometer or HPLC system

Procedure:

  • Prepare the reaction mixture containing the assay buffer, this compound, and NAD(P)⁺.

  • Initiate the reaction by adding the ALDH enzyme.

  • Monitor the reaction by either:

    • Spectrophotometrically measuring the increase in absorbance at 340 nm due to the production of NAD(P)H.

    • Stopping the reaction at different time points and analyzing the formation of crocetin by HPLC.[3][12]

Enzyme_Assay_Workflow cluster_CsCCD2 CsCCD2 Assay cluster_ALDH ALDH Assay CsCCD2_Start Zeaxanthin + CsCCD2 CsCCD2_Incubate Incubate CsCCD2_Start->CsCCD2_Incubate CsCCD2_Extract Extract Products CsCCD2_Incubate->CsCCD2_Extract CsCCD2_Analyze HPLC Analysis (Detect this compound) CsCCD2_Extract->CsCCD2_Analyze ALDH_Start This compound + ALDH + NAD(P)+ ALDH_Monitor Monitor Reaction ALDH_Start->ALDH_Monitor ALDH_Analyze_Spectro Spectrophotometry (A340nm) ALDH_Monitor->ALDH_Analyze_Spectro ALDH_Analyze_HPLC HPLC Analysis (Detect Crocetin) ALDH_Monitor->ALDH_Analyze_HPLC

Fig. 3: General workflows for CsCCD2 and ALDH enzyme assays.

Signaling Pathways and Biological Activity

While the downstream product of this compound, crocetin, has been extensively studied for its diverse pharmacological activities, including antioxidant, anti-inflammatory, and neuroprotective effects, there is limited direct evidence for the specific signaling pathways modulated by this compound itself.[13][14] Its high reactivity suggests that it may not accumulate to high enough concentrations in vivo to exert significant direct signaling effects. However, its central role as the immediate precursor to crocetin makes it a critical control point in the biosynthesis of these bioactive molecules.

Future research could explore the potential for this compound to interact with cellular components before its conversion to crocetin, and whether it possesses any unique biological activities distinct from its more stable downstream product.

Crocetin_Dialdehyde_Central_Role cluster_precursor Precursor cluster_products Bioactive Products cluster_activity Biological Activities Crocetin_Dialdehyde This compound Crocetin Crocetin Crocetin_Dialdehyde->Crocetin Conversion Zeaxanthin Zeaxanthin Zeaxanthin->Crocetin_Dialdehyde Biosynthesis Crocins Crocins Crocetin->Crocins Glycosylation Antioxidant Antioxidant Crocetin->Antioxidant Anti_inflammatory Anti-inflammatory Crocetin->Anti_inflammatory Neuroprotective Neuroprotective Crocetin->Neuroprotective

Fig. 4: Central role of this compound as a precursor to bioactive compounds.

Conclusion

This compound stands as a linchpin in the biosynthesis of saffron's valuable apocarotenoids. Understanding its formation, conversion, and quantification is essential for researchers aiming to optimize the production of crocins and other bioactive compounds, whether through agricultural practices, metabolic engineering, or synthetic biology approaches. While its own biological activities remain an area for further investigation, its indispensable role as a key intermediate solidifies its importance in the study of saffron's unique chemistry and therapeutic potential. This guide provides a foundational understanding and practical methodologies to aid scientists and professionals in their research and development endeavors related to this fascinating molecule.

References

An In-depth Technical Guide to the Chemical Synthesis of Crocetin Dialdehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Crocetin dialdehyde, a C20 apocarotenoid, is a key intermediate in the biosynthesis of crocetin and its glycosylated derivatives, crocins, which are the main components responsible for the color of saffron. Beyond its role as a natural pigment, this compound and its derivatives have garnered significant interest in the pharmaceutical and nutraceutical industries due to their potential therapeutic properties, including antioxidant, anti-inflammatory, and neuroprotective effects. While biotechnological production methods are being explored, chemical synthesis offers a viable alternative for obtaining pure this compound for research and development. This technical guide provides a comprehensive overview of the primary chemical synthesis methods for this compound, complete with detailed experimental protocols, quantitative data, and workflow diagrams.

Chemical Synthesis Methodologies

The total chemical synthesis of this compound has been approached through several strategies, primarily involving the construction of the C20 polyene backbone through olefination reactions. The two main routes that have been reported are the conversion from crocetin dimethyl ester and the direct construction using a Horner-Wadsworth-Emmons (HWE) reaction.

Synthesis via Crocetin Dimethyl Ester Intermediate

A prominent method for the synthesis of this compound involves a six-step synthesis of crocetin dimethyl ester, followed by a two-step conversion to the target dialdehyde[1][2]. This approach builds the C20 backbone through a series of Wittig or Horner-Wadsworth-Emons reactions and then modifies the terminal functional groups.

Workflow for the Synthesis of this compound from Crocetin Dimethyl Ester:

G cluster_ester Crocetin Dimethyl Ester Synthesis (Multi-step) cluster_conversion Conversion to Dialdehyde start Starting Materials ester Crocetin Dimethyl Ester start->ester 6 Steps diol Crocetin Diol ester->diol Reduction dialdehyde This compound diol->dialdehyde Oxidation

Caption: Synthesis of this compound from crocetin dimethyl ester.

Step 1: Reduction of Crocetin Dimethyl Ester to Crocetin Diol

  • Reagents: Crocetin dimethyl ester, Diisobutylaluminium hydride (DIBAL-H), anhydrous solvent (e.g., Toluene or Dichloromethane).

  • Procedure:

    • Dissolve crocetin dimethyl ester in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen) and cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add a solution of DIBAL-H (typically 2-3 equivalents per ester group) to the cooled solution with stirring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, quench the reaction by the slow addition of methanol, followed by a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate).

    • Allow the mixture to warm to room temperature and stir until two clear layers are formed.

    • Separate the organic layer, and extract the aqueous layer with the organic solvent.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude crocetin diol.

    • Purify the crude product by column chromatography on silica gel.

Step 2: Oxidation of Crocetin Diol to this compound

  • Reagents: Crocetin diol, activated Manganese dioxide (MnO₂), solvent (e.g., Dichloromethane or Chloroform).

  • Procedure:

    • Dissolve the purified crocetin diol in the solvent in a round-bottom flask.

    • Add a large excess of activated MnO₂ (typically 10-20 equivalents) to the solution.

    • Stir the suspension vigorously at room temperature.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Upon completion, filter the reaction mixture through a pad of Celite® to remove the MnO₂.

    • Wash the filter cake thoroughly with the solvent.

    • Combine the filtrate and washings and concentrate under reduced pressure to afford this compound.

    • Further purification can be achieved by recrystallization or column chromatography.

Synthesis via Horner-Wadsworth-Emmons (HWE) Reaction

A more direct approach to this compound involves a double Horner-Wadsworth-Emmons olefination. A key precursor in this route is 2,7-dimethylocta-2,4,6-trienedial.

Workflow for the Horner-Wadsworth-Emmons Synthesis of this compound:

G C10_dial 2,7-Dimethylocta-2,4,6-trienedial protected_dial Protected this compound C10_dial->protected_dial Horner-Wadsworth-Emmons Reaction C5_phosphonate Diethyl 3-(5,5-dimethyl-1,3-dioxane-2-yl)but-2-enylphosphonate C5_phosphonate->protected_dial dialdehyde This compound protected_dial->dialdehyde Deprotection

Caption: Horner-Wadsworth-Emmons synthesis of this compound.

  • Reagents: 2,7-Dimethylocta-2,4,6-trienedial, Diethyl 3-(5,5-dimethyl-1,3-dioxane-2-yl)but-2-enylphosphonate, a strong base (e.g., Sodium hydride (NaH) or Sodium methoxide (NaOMe)), anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF)), and an acid for deprotection (e.g., p-toluenesulfonic acid).

  • Procedure:

    • Phosphonate Anion Formation: In a flame-dried flask under an inert atmosphere, suspend the base in the anhydrous solvent. Cool the suspension to 0 °C and slowly add the phosphonate reagent. Stir the mixture at room temperature until the evolution of hydrogen gas ceases (in the case of NaH) and a clear solution is formed.

    • Olefination: Cool the solution of the phosphonate anion to 0 °C and add a solution of 2,7-dimethylocta-2,4,6-trienedial in the anhydrous solvent dropwise.

    • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete as monitored by TLC.

    • Work-up: Quench the reaction by adding a saturated aqueous solution of ammonium chloride. Extract the mixture with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purification and Deprotection: Purify the crude protected dialdehyde by column chromatography. Dissolve the purified product in a suitable solvent (e.g., acetone or a mixture of THF and water) and add a catalytic amount of acid. Stir the mixture at room temperature until the deprotection is complete (monitored by TLC).

    • Final Purification: Neutralize the acid, remove the solvent under reduced pressure, and purify the resulting this compound by column chromatography or recrystallization to yield the final product. A reported yield for this method is 41%[3].

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the chemical synthesis of this compound and its precursors.

Synthesis Step/MethodStarting Material(s)Key ReagentsProductYield (%)Purity (%)Reference
HWE Synthesis 2,7-Dimethylocta-2,4,6-trienedial, Diethyl 3-(5,5-dimethyl-1,3-dioxane-2-yl)but-2-enylphosphonateNaH, THFThis compound41>95 (assumed after purification)[3]
Wittig Synthesis 2,7-Dimethyl-2,4,6-octatriene-1,8-dialdehyde, γ-Chloro methyl tiglateWittig ReagentCrocetin Dimethyl Ester78.6Not Reported[3]
Esterification Gardenia yellow pigmentAnhydrous methanol, Sodium methoxideCrocetin Dimethyl EsterNot Reported98.8 (after recrystallization)[3]

Characterization Data

Accurate characterization of synthetic this compound is crucial for confirming its structure and purity. The following are typical spectroscopic data.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum of this compound is expected to show signals in the olefinic region (around 6-8 ppm) corresponding to the protons of the polyene chain, signals for the methyl protons attached to the chain (around 2 ppm), and characteristic signals for the aldehyde protons (around 9-10 ppm).

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display signals for the sp² hybridized carbons of the polyene chain and the carbonyl carbons of the aldehyde groups (typically in the range of 190-200 ppm).

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (C₂₀H₂₄O₂), which is 296.1776 g/mol .

Conclusion

The chemical synthesis of this compound is a challenging yet feasible endeavor that provides access to this valuable apocarotenoid for various research applications. The methods outlined in this guide, particularly the conversion from crocetin dimethyl ester and the Horner-Wadsworth-Emmons reaction, represent the core strategies for its preparation. Successful synthesis relies on careful control of reaction conditions, particularly for the construction and manipulation of the sensitive polyene system. The detailed protocols and data presented herein serve as a valuable resource for researchers aiming to synthesize this compound and explore its potential in drug discovery and development.

References

Spectroscopic Profile of Crocetin Dialdehyde: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties of crocetin dialdehyde, a key intermediate in the biosynthesis of crocetin and its glycosylated derivatives, the crocins. Aimed at researchers, scientists, and professionals in drug development, this document compiles available Ultraviolet-Visible (UV-Vis) and Nuclear Magnetic Resonance (NMR) spectroscopic data. Detailed experimental protocols for acquiring these spectra are presented, alongside a visualization of the biosynthetic pathway of crocetin, to facilitate a deeper understanding and further investigation of this important apocarotenoid.

Introduction

This compound is a C20 apocarotenoid that serves as the direct precursor to crocetin, a bioactive compound found in saffron (Crocus sativus L.) and other plants. The conversion of this compound to crocetin is a critical step in the biosynthesis of crocins, which are responsible for the characteristic color and medicinal properties of saffron[1]. The unique conjugated polyene structure of this compound imparts distinct spectroscopic characteristics that are crucial for its identification, quantification, and the study of its biochemical transformations. This guide summarizes the key spectroscopic data for this compound and provides standardized protocols for its analysis.

Spectroscopic Data

The following sections present the available UV-Vis and NMR spectroscopic data for this compound. Due to the limited availability of directly published high-resolution spectra for this compound, data for the closely related compound, crocetin, is also provided for comparative purposes.

UV-Visible Spectroscopy

Table 1: UV-Vis Spectroscopic Data

CompoundSolvent/Conditionsλmax (nm)Molar Absorptivity (ε) (M⁻¹cm⁻¹)Reference(s)
This compoundNot specified~440Not reported[2]
trans-CrocetinBorate buffer (pH 8.5)4401.369 x 10⁵ (for crocin)[3][4]
trans-CrocetinNot specified255, 440Not reported

Note: The molar absorptivity for crocin is often used as an estimate for crocetin due to their similar chromophore.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information about the arrangement of atoms in a molecule. To date, a complete, publicly available high-resolution 1H and 13C NMR spectrum for this compound has not been identified in the literature. However, the 1H NMR data for the structurally similar trans-crocetin can provide valuable insights into the chemical shifts of the protons along the polyene chain. The primary difference would be the absence of the carboxylic acid proton signal and the presence of a downfield aldehyde proton signal in this compound.

Table 2: ¹H NMR Spectroscopic Data for trans-Crocetin (as a proxy for the polyene chain of this compound)

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Reference(s)
H-4, H-4'6.61dd15.0, 11.4[5]
H-5, H-5'6.73d15.0[5]
H-7, H-7'6.49dd7.9, 3.0[5]
H-8, H-8'6.84dd7.9, 3.0[5]
H-12, H-12'7.21d11.4[5]
CH₃ (C-9, C-9')1.91s-[5]
CH₃ (C-13, C-13')1.97s-[5]

Note: The numbering of the protons follows the standard carotenoid nomenclature.

Experimental Protocols

The following are generalized yet detailed protocols for obtaining UV-Vis and NMR spectra of this compound, based on established methods for carotenoids and other organic compounds.

UV-Vis Spectroscopy Protocol
  • Sample Preparation:

    • Accurately weigh a small amount of purified this compound.

    • Dissolve the sample in a suitable UV-grade solvent (e.g., ethanol, methanol, or a mixture of solvents for optimal solubility) to a known concentration. Due to the potential for aggregation, ensure the sample is fully dissolved, using sonication if necessary.

    • Prepare a series of dilutions to find a concentration that gives an absorbance reading in the optimal range of the spectrophotometer (typically 0.2 - 0.8 arbitrary units).

  • Instrumentation and Measurement:

    • Use a calibrated dual-beam UV-Vis spectrophotometer.

    • Record the spectrum over a wavelength range of at least 200-700 nm.

    • Use the pure solvent as a blank to zero the instrument.

    • Identify the wavelength(s) of maximum absorbance (λmax).

  • Data Analysis:

    • If the concentration is known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).

NMR Spectroscopy Protocol
  • Sample Preparation:

    • Dissolve 5-10 mg of purified this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., deuterated chloroform (CDCl₃), deuterated dimethyl sulfoxide (DMSO-d₆)). The choice of solvent will depend on the solubility of the compound.

    • Ensure the sample is completely dissolved. If there are any particulates, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

    • The final solution height in the NMR tube should be approximately 4-5 cm.

  • Instrumentation and Measurement:

    • Acquire the spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher for better resolution).

    • For ¹H NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.

    • For ¹³C NMR, a larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to aid in the assignment of carbon signals.

    • Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be performed to aid in the complete assignment of proton and carbon signals.

  • Data Processing:

    • Process the raw data (Free Induction Decay - FID) using appropriate software. This typically involves Fourier transformation, phase correction, and baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

Biosynthetic Pathway of Crocetin

This compound is a pivotal intermediate in the biosynthesis of crocetin. The pathway begins with the carotenoid zeaxanthin, which undergoes oxidative cleavage to yield this compound. This reaction is catalyzed by a carotenoid cleavage dioxygenase (CCD) enzyme. Subsequently, this compound is oxidized to crocetin by aldehyde dehydrogenase (ALDH) enzymes[2][6].

Crocetin_Biosynthesis Zeaxanthin Zeaxanthin Crocetin_dialdehyde Crocetin_dialdehyde Zeaxanthin->Crocetin_dialdehyde Crocetin Crocetin Crocetin_dialdehyde->Crocetin Oxidation CCD Carotenoid Cleavage Dioxygenase (CCD) ALDH Aldehyde Dehydrogenase (ALDH)

Caption: Biosynthetic pathway of crocetin from zeaxanthin.

Conclusion

This technical guide provides a consolidated resource on the spectroscopic properties of this compound. While a complete set of high-resolution spectroscopic data remains to be fully elucidated and published, the information presented here, including data from closely related compounds and detailed experimental protocols, serves as a valuable starting point for researchers. The visualization of the biosynthetic pathway further contextualizes the importance of this compound in the production of bioactive crocins. Further research to fully characterize the spectroscopic profile of pure this compound is encouraged to support its role in drug discovery and development.

References

Methodological & Application

Application Notes & Protocols for the Quantitative Determination of Crocetin Dialdehyde in Plant Extracts

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Crocetin dialdehyde is a key apocarotenoid intermediate in the biosynthesis of crocetin and its glycosylated forms, crocins, which are the primary bioactive compounds in saffron (Crocus sativus L.) stigmas.[1] As a direct precursor to crocetin, the quantitative analysis of this compound is crucial for understanding the biosynthesis of these valuable compounds, for quality control of plant extracts, and for the development of novel therapeutic agents.

These application notes provide detailed protocols for the extraction and quantitative determination of this compound from plant materials, primarily focusing on saffron stigmas. The methodologies are based on High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectrophotometry. Due to the limited availability of fully validated methods specifically for this compound, the provided HPLC protocol is adapted from robust, validated methods for the structurally similar and more extensively studied compound, crocetin.[2][3]

Note on Stability: this compound is an aldehyde and is susceptible to oxidation to its corresponding carboxylic acid, crocetin, especially when exposed to light, heat, and certain pH conditions.[4][5] Therefore, it is imperative to handle samples with care, minimize exposure to light and heat, and use fresh solvents. Stock solutions of this compound should be stored at low temperatures (e.g., -20°C to -80°C) and protected from light.[1]

Extraction Protocols for this compound from Plant Material

The choice of extraction method can significantly impact the yield and stability of this compound. Below are protocols for solvent extraction, with options for ultrasound and microwave assistance to improve efficiency.

General Solvent Extraction

This method is a standard approach for extracting apocarotenoids from saffron stigmas.

Materials:

  • Dried and powdered plant material (e.g., saffron stigmas)

  • Methanol or Ethanol (HPLC grade)

  • Water (deionized or HPLC grade)

  • Centrifuge

  • Vortex mixer

  • Filtration apparatus (e.g., 0.45 µm syringe filters)

Protocol:

  • Weigh accurately a known amount of the powdered plant material (e.g., 100 mg).

  • Add a suitable volume of extraction solvent. A mixture of methanol:water (50:50, v/v) or ethanol:water (50:50, v/v) is recommended for polar apocarotenoids.[1] A solid-to-liquid ratio of 1:100 (e.g., 100 mg in 10 mL) is a good starting point.

  • Vortex the mixture vigorously for 1-2 minutes.

  • Agitate the mixture for a defined period (e.g., 30-60 minutes) at room temperature, protected from light.

  • Centrifuge the mixture at a moderate speed (e.g., 4000 rpm) for 10 minutes to pellet the solid material.

  • Carefully decant the supernatant.

  • For exhaustive extraction, the pellet can be re-extracted with a fresh portion of the solvent, and the supernatants combined.

  • Filter the final extract through a 0.45 µm syringe filter into a clean vial for analysis.

Ultrasound-Assisted Extraction (UAE)

Ultrasound can enhance extraction efficiency by disrupting cell walls.[6]

Protocol:

  • Follow steps 1 and 2 of the General Solvent Extraction protocol.

  • Place the sample vial in an ultrasonic bath.

  • Sonicate for a specified duration, for example, 30 minutes.[6]

  • Proceed with steps 5-8 of the General Solvent Extraction protocol.

Microwave-Assisted Extraction (MAE)

MAE uses microwave energy to heat the solvent and plant material, accelerating extraction.

Protocol:

  • Follow steps 1 and 2 of the General Solvent Extraction protocol in a microwave-safe vessel.

  • Place the vessel in a microwave extractor.

  • Apply microwave power for a short duration (e.g., 2 minutes at a low power level to avoid degradation).[1]

  • Allow the sample to cool to room temperature.

  • Proceed with steps 5-8 of the General Solvent Extraction protocol.

Workflow for Extraction of this compound

ExtractionWorkflow start Powdered Plant Material add_solvent Add Extraction Solvent (e.g., 50% Methanol) start->add_solvent extraction_method Extraction Method add_solvent->extraction_method maceration Maceration extraction_method->maceration Standard uae Ultrasound-Assisted Extraction (UAE) extraction_method->uae Enhanced mae Microwave-Assisted Extraction (MAE) extraction_method->mae Rapid centrifuge Centrifugation maceration->centrifuge uae->centrifuge mae->centrifuge filter Filtration (0.45 µm) centrifuge->filter end Extract for Analysis filter->end

Caption: Workflow for the extraction of this compound from plant material.

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

This section details a recommended HPLC-UV method for the quantification of this compound, adapted from validated methods for crocetin.[2][3] Method validation and optimization will be necessary for this compound specifically.

HPLC Instrumentation and Conditions
  • HPLC System: A standard HPLC system with a pump, autosampler, column oven, and a UV-Visible or Photodiode Array (PDA) detector.

  • Column: A C18 reversed-phase column is recommended (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3]

  • Mobile Phase: A gradient or isocratic mobile phase can be used. A good starting point is a mixture of methanol, water, and an acid modifier. For example, Methanol:Water:Acetic Acid (85:14.5:0.5, v/v/v).[3]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25-30°C.

  • Detection Wavelength: Based on the structure of this compound, a detection wavelength in the range of 420-440 nm is recommended. A PDA detector can be used to determine the optimal wavelength.

  • Injection Volume: 20 µL.

Preparation of Standard Solutions
  • Primary Stock Solution: Accurately weigh a known amount of pure this compound standard and dissolve it in a suitable solvent (e.g., methanol or DMSO) to prepare a stock solution of a known concentration (e.g., 1 mg/mL).

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to create a calibration curve covering the expected concentration range of this compound in the samples.

Analytical Procedure
  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the prepared standard solutions in increasing order of concentration to generate a calibration curve.

  • Inject the prepared plant extracts.

  • Identify the this compound peak in the sample chromatograms by comparing the retention time with that of the standard.

  • Quantify the amount of this compound in the samples by relating the peak area to the calibration curve.

Workflow for HPLC Analysis of this compound

HPLCWorkflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing plant_extract Plant Extract injection Inject Samples & Standards plant_extract->injection standard This compound Standard standard_prep Prepare Calibration Standards standard->standard_prep standard_prep->injection hplc_system HPLC System with C18 Column & UV Detector hplc_system->injection chromatogram Generate Chromatograms injection->chromatogram calibration_curve Generate Calibration Curve from Standards chromatogram->calibration_curve quantification Quantify this compound in Samples chromatogram->quantification calibration_curve->quantification

References

Application Notes and Protocols for the Extraction of Crocetin Dialdehyde from Saffron Stigmas

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Saffron, derived from the dried stigmas of Crocus sativus L., is a source of a variety of bioactive compounds, primarily apocarotenoids. Among these, crocetin dialdehyde is a key intermediate in the biosynthesis of crocins, the compounds responsible for saffron's vibrant color.[1][2] this compound is formed from the oxidative cleavage of zeaxanthin and is subsequently oxidized to crocetin, which is then glycosylated to form crocins.[1][2] Due to its reactive aldehyde groups, this compound is notably unstable and susceptible to oxidation.[1] This document provides detailed protocols for the extraction of this compound from saffron stigmas, with a strong emphasis on preserving its chemical integrity, alongside methods for its quantification and a summary of the current understanding of its biological context.

Data Presentation

The direct extraction and quantification of this compound from saffron are not widely reported due to its transient nature as a biosynthetic intermediate. The majority of research focuses on the more stable downstream products, crocins, and crocetin. The following table summarizes yields for total crocins and other major bioactive compounds from saffron stigmas using various extraction methods to provide a contextual framework for expected yields of saffron apocarotenoids.

Extraction MethodSolventKey ParametersCompound(s) QuantifiedYield/ConcentrationReference
MacerationMethanol/water (50:50 v/v)-Total Phenolic Content31.56 mg/g GAE[3]
Ultrasound-Assisted Extraction (UAE) with Microwave-Assisted Extraction (MAE)Methanol/water (50:50 v/v)30% microwave power for 2 minTotal Phenolic Content31.56 mg/g GAE[3]
Ultrasound-Assisted Extraction (UAE)Ethanol/water (50:50 v/v)5 cycles, 12 sec stop piston, 30 cycles total (2 hours)Total PhenolsNot specified[4]
CrystallizationEthanol 80%-5°C for crystallizationTotal Crocins10% of initial stigmas powder[5]
Supercritical Fluid Extraction (SFE)Supercritical CO2 with co-solventsVaried pressure and temperatureCrocins, Picrocrocin, SafranalYields varied with parameters[6]
High Hydrostatic Pressure Extraction (HHPE)Water580 MPa, 50°C, 5 minutesCrocin, Safranal, Picrocrocin52-63% increase in crocin yield[6]

Experimental Protocols

Protocol 1: Optimized Extraction of this compound with Minimal Degradation

This protocol is designed to maximize the extraction of this compound while minimizing its oxidation to crocetin. It employs a rapid extraction process at low temperatures.

Materials and Reagents:

  • Dried saffron stigmas

  • Liquid nitrogen

  • Mortar and pestle, pre-chilled

  • n-dodecane

  • Methanol, HPLC grade

  • Water, HPLC grade

  • Centrifuge capable of 4°C

  • Centrifuge tubes, amber or covered in foil

  • Syringe filters, 0.22 µm, PTFE

  • HPLC or UHPLC system with a photodiode array (PDA) detector and a high-resolution mass spectrometer (HRMS)

  • C18 reversed-phase column

Procedure:

  • Sample Preparation:

    • Weigh 100 mg of dried saffron stigmas.

    • Freeze the stigmas with liquid nitrogen.

    • Immediately grind the frozen stigmas to a fine powder using a pre-chilled mortar and pestle. Work quickly to prevent thawing.

  • Extraction:

    • Transfer the powdered stigmas to a pre-chilled amber centrifuge tube.

    • Add 2 mL of a pre-chilled biphasic solvent system of n-dodecane and methanol/water (50:50 v/v) in a 1:1 ratio. The n-dodecane phase serves to trap the lipophilic this compound and protect it from oxidation.[7]

    • Vortex the mixture vigorously for 1 minute.

    • Place the tube in an ultrasonic bath at 4°C for 10 minutes.

  • Phase Separation and Sample Preparation for Analysis:

    • Centrifuge the mixture at 10,000 x g for 10 minutes at 4°C.

    • Carefully collect the upper n-dodecane layer containing the this compound.

    • Filter the n-dodecane extract through a 0.22 µm PTFE syringe filter into an amber HPLC vial.

    • The lower aqueous methanol phase can be retained for the analysis of more polar compounds like crocins.

  • Quantitative Analysis (HPLC-PDA-HRMS):

    • Inject the filtered sample into the HPLC-PDA-HRMS system.

    • HPLC Conditions (suggested starting point):

      • Column: C18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm).

      • Mobile Phase A: Water with 0.1% formic acid.

      • Mobile Phase B: Acetonitrile with 0.1% formic acid.

      • Gradient: Start with a high percentage of A, and gradually increase B over a suitable time to elute compounds of increasing lipophilicity.

      • Flow Rate: 0.3 mL/min.

      • Column Temperature: 25°C.

    • Detection:

      • PDA: Monitor the full UV-Vis spectrum. This compound is expected to have a characteristic absorption maximum.

      • HRMS: Operate in positive ion mode to identify the [M+H]+ ion of this compound (C20H24O2, exact mass to be calculated).

Mandatory Visualizations

Biosynthesis of Crocins from Zeaxanthin

This compound Biosynthesis Zeaxanthin Zeaxanthin Crocetin_dialdehyde This compound Zeaxanthin->Crocetin_dialdehyde CCD2 enzyme Crocetin Crocetin Crocetin_dialdehyde->Crocetin ALDH enzyme Crocins Crocins Crocetin->Crocins UGT enzymes

Caption: Biosynthetic pathway of crocins in saffron.

Experimental Workflow for this compound Extraction

This compound Extraction Workflow Start Start: Dried Saffron Stigmas Grinding Cryogenic Grinding Start->Grinding Extraction Biphasic Extraction (n-dodecane/Methanol-Water) Grinding->Extraction Ultrasonication Ultrasonication at 4°C Extraction->Ultrasonication Centrifugation Centrifugation at 4°C Ultrasonication->Centrifugation Separation Collect n-dodecane Phase Centrifugation->Separation Filtration 0.22 µm PTFE Filtration Separation->Filtration Analysis HPLC-PDA-HRMS Analysis Filtration->Analysis

Caption: Workflow for this compound extraction.

Biological Activity and Signaling Pathways

Currently, the scientific literature primarily attributes the significant biological activities of saffron extracts to crocetin and its glycosylated forms, the crocins. These compounds have been shown to possess antioxidant, anti-inflammatory, anti-tumor, and neuroprotective properties.[8]

The signaling pathways modulated by saffron's main bioactive compounds, crocetin and crocin, include:

  • VEGFR2/SRC/FAK and VEGFR2/MEK/ERK Signaling Pathways: Crocetin and crocin have been found to inhibit angiogenesis by interfering with these pathways in human umbilical vein endothelial cells (HUVECs).[8]

  • Sonic Hedgehog Signaling Pathway: Crocetin has been shown to suppress angiogenesis and metastasis in gastric cancer by inhibiting this pathway.[9]

This compound is primarily recognized as a biosynthetic precursor to crocetin.[1][10] While it is a reactive molecule, specific signaling pathways directly modulated by this compound have not been extensively studied, as it is rapidly converted to crocetin in biological systems.[10] Future research may elucidate unique biological roles for this transient aldehyde.

Conclusion

The extraction of this compound from saffron stigmas presents a significant challenge due to its inherent instability. The protocol provided here is designed to mitigate degradation by employing low temperatures and a protective solvent phase. For researchers in drug development, understanding the extraction and handling of this precursor is crucial for a complete characterization of saffron's phytochemistry and for investigating the full spectrum of its bioactive constituents. Further studies are warranted to explore any unique pharmacological properties of this compound.

References

Metabolic Engineering of Escherichia coli for Crocetin Dialdehyde Production: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Crocetin dialdehyde, a C20 apocarotenoid and the central precursor to crocetin and crocins (the vibrant pigments in saffron), holds significant promise for the pharmaceutical and food industries due to its antioxidant and potential therapeutic properties. Chemical synthesis of this complex molecule is challenging, making microbial biosynthesis a highly attractive alternative. This document provides detailed application notes and experimental protocols for the metabolic engineering of Escherichia coli to produce this compound. We will cover the design of the biosynthetic pathway, construction of expression plasmids, fed-batch fermentation for high-density cell culture, and analytical methods for product quantification.

Introduction to this compound Biosynthesis in E. coli

The heterologous production of this compound in E. coli begins with the extension of the native isoprenoid pathway to produce the C40 carotenoid, zeaxanthin. This is followed by the specific cleavage of zeaxanthin by a carotenoid cleavage dioxygenase (CCD) to yield this compound. The key metabolic engineering strategies involve:

  • Enhancing the precursor supply: Overexpression of genes in the methylerythritol 4-phosphate (MEP) pathway to increase the pool of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).

  • Introducing the zeaxanthin biosynthetic pathway: Heterologous expression of genes encoding geranylgeranyl pyrophosphate synthase (CrtE), phytoene synthase (CrtB), phytoene desaturase (CrtI), lycopene cyclase (CrtY), and β-carotene hydroxylase (CrtZ).

  • Expressing a carotenoid cleavage dioxygenase (CCD): Introduction of a gene encoding an enzyme that specifically cleaves zeaxanthin at the C7,C8 and C7',C8' positions. Enzymes such as CsCCD2 from Crocus sativus and NatCCD4.1 from Nyctanthes arbor-tristis have been successfully utilized[1][2].

Quantitative Data Summary

The following table summarizes the reported yields of this compound in metabolically engineered E. coli under different experimental conditions.

E. coli StrainKey Genes ExpressedCulture MethodCarbon SourceTiter (mg/L)Reference
Z1pCZeaxanthin pathway + CsCCD2Flask cultureGlycerol5.14 ± 0.28[3]
Engineered E. coliZeaxanthin pathway + NatCCD4.1Two-phase flask cultureNot specified109.2 ± 3.23[2]
YL4Zeaxanthin pathway + CsCCD2Shake flaskLB medium4.24[4]
Z1pCZeaxanthin pathway + CsCCD2Batch bioreactorGlycerol~3.5[3]

Signaling Pathways and Experimental Workflows

Engineered this compound Biosynthetic Pathway in E. coli

The following diagram illustrates the engineered metabolic pathway for this compound production from the central metabolism of E. coli.

Crocetin_Dialdehyde_Pathway G3P Glyceraldehyde-3-P MEP_pathway MEP Pathway (dxs, dxr, idi, ispA) G3P->MEP_pathway Pyruvate Pyruvate Pyruvate->MEP_pathway IPP_DMAPP IPP + DMAPP MEP_pathway->IPP_DMAPP GGPP GGPP IPP_DMAPP->GGPP CrtE Phytoene Phytoene GGPP->Phytoene CrtB Lycopene Lycopene Phytoene->Lycopene CrtI beta_Carotene β-Carotene Lycopene->beta_Carotene CrtY Zeaxanthin Zeaxanthin beta_Carotene->Zeaxanthin CrtZ Crocetin_Dialdehyde This compound Zeaxanthin->Crocetin_Dialdehyde CsCCD2 or NatCCD4.1

Engineered biosynthetic pathway for this compound in E. coli.
Experimental Workflow for this compound Production

This diagram outlines the major steps involved in the production and analysis of this compound.

Experimental_Workflow Plasmid_Construction Plasmid Construction (Golden Gate Assembly) Transformation Transformation into E. coli Host Plasmid_Construction->Transformation Pre_culture Pre-culture Preparation Transformation->Pre_culture Fermentation Fed-Batch Fermentation & Induction Pre_culture->Fermentation Extraction Two-Phase Extraction (n-dodecane) Fermentation->Extraction Analysis HPLC-DAD Analysis Extraction->Analysis Quantification Quantification Analysis->Quantification

General experimental workflow for this compound production.

Experimental Protocols

Plasmid Construction via Golden Gate Assembly

This protocol describes the assembly of the this compound biosynthesis genes into a suitable expression vector using the Golden Gate method. This method allows for the seamless assembly of multiple DNA fragments.

Materials:

  • Phusion High-Fidelity DNA Polymerase

  • DpnI restriction enzyme

  • DNA purification kit

  • Expression vector (e.g., pET-28a(+) or a broad-host-range vector) with BsaI recognition sites flanking the insertion site

  • Gene fragments (synthesized or PCR-amplified) with flanking BsaI sites and unique 4 bp overhangs

  • T4 DNA Ligase and buffer

  • Nuclease-free water

Protocol:

  • Preparation of Gene Fragments:

    • Amplify each gene of the zeaxanthin and this compound pathway (crtE, crtB, crtI, crtY, crtZ, CsCCD2/NatCCD4.1) using PCR with primers that add BsaI recognition sites and unique 4 bp overhangs for ordered assembly.

    • Purify the PCR products using a DNA purification kit.

    • Digest the template plasmid DNA with DpnI to reduce background.

  • Golden Gate Assembly Reaction:

    • Set up the following reaction in a PCR tube:

      • Expression vector (100 ng)

      • Each gene fragment (equimolar amounts to the vector)

      • T4 DNA Ligase Buffer (10X) (2 µL)

      • T4 DNA Ligase (1 µL)

      • Nuclease-free water to a final volume of 20 µL

    • Incubate the reaction in a thermocycler with the following program:

      • 37°C for 1 hour

      • 60°C for 5 minutes

      • (Optional: repeat the 37°C and 60°C steps for 25-30 cycles for higher efficiency)

      • Hold at 10°C

  • Transformation:

    • Transform chemically competent E. coli DH5α or a similar cloning strain with 5 µL of the Golden Gate assembly reaction mixture.

    • Plate on LB agar containing the appropriate antibiotic for selection.

    • Incubate overnight at 37°C.

    • Verify the correct assembly by colony PCR and Sanger sequencing.

Fed-Batch Fermentation for High-Density Culture

This protocol is a general guideline for high-density fed-batch fermentation of the engineered E. coli strain. Optimization may be required for specific strains and constructs.

Materials:

  • Bioreactor (e.g., 2 L) with pH, dissolved oxygen (DO), and temperature control

  • LB medium

  • Batch medium (e.g., Terrific Broth with 10 g/L glycerol)

  • Feeding medium (e.g., 500 g/L glycerol, 100 g/L yeast extract)

  • Appropriate antibiotics

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG) stock solution (1 M)

  • Antifoaming agent

Protocol:

  • Inoculum Preparation:

    • Inoculate a single colony of the recombinant E. coli strain into 5 mL of LB medium with the appropriate antibiotic.

    • Incubate overnight at 37°C with shaking (250 rpm).

    • The next day, inoculate 100 mL of batch medium in a 500 mL baffled flask with the overnight culture to an initial OD600 of 0.1.

    • Incubate at 37°C with shaking until the OD600 reaches 4-6.

  • Bioreactor Setup and Batch Phase:

    • Prepare the bioreactor with the batch medium and sterilize.

    • Aseptically add the appropriate antibiotic.

    • Set the initial fermentation parameters: Temperature = 37°C, pH = 7.0 (controlled with NH4OH), DO = 30% (controlled by a cascade of agitation and aeration).

    • Inoculate the bioreactor with the seed culture (e.g., 5-10% v/v).

  • Fed-Batch Phase:

    • After the initial carbon source (glycerol) in the batch medium is depleted (indicated by a sharp increase in DO), start the fed-batch phase.

    • Feed the concentrated feeding medium at an exponential rate to maintain a specific growth rate (e.g., 0.1-0.2 h⁻¹).

  • Induction:

    • When the OD600 reaches a desired level (e.g., 30-50), lower the temperature to 20-30°C to improve protein folding and product stability[5].

    • Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

    • Continue the fermentation for another 24-48 hours, maintaining the feeding to support cell growth and product formation.

Two-Phase Extraction of this compound

To prevent degradation and facilitate the recovery of the hydrophobic this compound, an in-situ two-phase extraction method using n-dodecane is effective[2][5].

Materials:

  • n-dodecane

  • Centrifuge

Protocol:

  • In-situ Extraction:

    • During the induction phase of the fermentation, add a sterile layer of n-dodecane to the culture (e.g., 10-20% v/v).

    • The n-dodecane will form an upper organic phase that continuously extracts the this compound from the cells.

  • Harvesting and Separation:

    • At the end of the fermentation, harvest the entire culture broth.

    • Centrifuge the broth to separate the aqueous phase, the cell pellet, and the upper n-dodecane phase.

    • Carefully collect the n-dodecane phase, which now contains the this compound.

  • Sample Preparation for Analysis:

    • The n-dodecane phase can be directly analyzed by HPLC after appropriate dilution with a suitable solvent (e.g., acetone or methanol).

HPLC-DAD Analysis of this compound

This protocol is adapted from methods for carotenoid and crocetin analysis and should be optimized for this compound.

Materials:

  • HPLC system with a Diode Array Detector (DAD)

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase A: Acetonitrile

  • Mobile Phase B: Water with 0.1% formic acid

  • Methanol

  • Acetone

Protocol:

  • Sample Preparation:

    • Dilute the n-dodecane extract containing this compound with methanol or acetone to a suitable concentration for HPLC analysis.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18 reversed-phase

    • Mobile Phase: A gradient of acetonitrile (A) and water with 0.1% formic acid (B). A suggested starting gradient is:

      • 0-5 min: 80% A, 20% B

      • 5-20 min: Gradient to 100% A

      • 20-25 min: Hold at 100% A

      • 25-30 min: Return to 80% A

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 20 µL

    • Detection: Diode Array Detector (DAD) scanning from 200-600 nm. Monitor at the maximum absorbance wavelength for this compound (~450 nm).

  • Quantification:

    • Create a standard curve using a purified this compound standard of known concentrations.

    • Calculate the concentration of this compound in the samples by comparing the peak area to the standard curve.

Conclusion

The metabolic engineering of E. coli provides a promising and scalable platform for the production of this compound. By optimizing the biosynthetic pathway, fermentation conditions, and extraction methods, it is possible to achieve high titers of this valuable apocarotenoid. The protocols and data presented in this document serve as a comprehensive guide for researchers and professionals in the field to establish and improve upon the microbial production of this compound for various applications.

References

Application Notes and Protocols for the Enzymatic Conversion of Crocetin Dialdehyde to Crocetin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Crocetin, a pharmacologically significant apocarotenoid, is the central precursor to crocins, the compounds responsible for the vibrant color of saffron.[1][2] The biosynthesis of crocetin involves the enzymatic conversion of crocetin dialdehyde, a step of considerable interest for the biotechnological production of both crocetin and crocins for applications in the pharmaceutical and food industries.[1] This document provides detailed application notes and experimental protocols for the enzymatic conversion of this compound to crocetin, focusing on the use of aldehyde dehydrogenases (ALDHs).

The key transformation in this process is the oxidation of the two aldehyde groups of this compound to carboxylic acid groups, a reaction catalyzed by specific ALDHs.[1][3][4][5] This conversion is a critical step in the overall biosynthetic pathway which begins with the cleavage of zeaxanthin by the enzyme carotenoid cleavage dioxygenase 2 (CsCCD2) to yield this compound.[1][2][3]

Enzymes for Crocetin Production

Several aldehyde dehydrogenases have been identified and characterized for their ability to catalyze the conversion of this compound to crocetin.

  • Crocus sativus Aldehyde Dehydrogenase (CsALDH3I1): Researchers have identified six putative ALDH genes in Crocus sativus stigmas, with heterologous expression in Escherichia coli confirming that CsALDH3I1 can efficiently convert this compound to crocetin.[1][2] In vitro assays have demonstrated the high specificity of CsALDH3I1 for this compound and other long-chain apocarotenals.[2]

  • Neurospora crassa Aldehyde Dehydrogenase (NcALDH): An ALDH from the fungus Neurospora crassa has also been characterized and found to be active on this compound.[6][7] Furthermore, this enzyme has been a target for protein engineering to improve its catalytic efficiency, highlighting its potential for industrial-scale crocetin production.[6][7]

Quantitative Data Summary

The following table summarizes key quantitative data from studies on the enzymatic production of crocetin.

EnzymeHost OrganismProduct TiterKey Findings
Engineered NcALDH (G118W mutant)Escherichia coli (whole-cell biocatalyst)77.86 μM crocetinA 113% increase in titer compared to the wild-type enzyme was achieved through structure-guided enzyme engineering.[6][7]
Wild-type NcALDHIn vitroOptimal activity at 30 °C and pH 8.0The enzyme's optimal conditions were determined, providing a baseline for reaction optimization.[6][7]
CsALDH3I1Escherichia coli-Demonstrated high efficiency in converting this compound to crocetin.[1]

Experimental Protocols

This section provides a generalized protocol for the enzymatic conversion of this compound to crocetin based on published research. This protocol can be adapted for specific enzymes and experimental goals.

Protocol 1: In Vitro Enzymatic Conversion of this compound

Objective: To convert this compound to crocetin using a purified aldehyde dehydrogenase.

Materials:

  • Purified aldehyde dehydrogenase (e.g., CsALDH3I1 or NcALDH)

  • This compound

  • Reaction Buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • NAD(P)+ as a cofactor

  • Solvent for this compound (e.g., DMSO)

  • Quenching solution (e.g., 1 M HCl)

  • Ethyl acetate for extraction

  • HPLC system for analysis

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing the reaction buffer, a specific concentration of the purified ALDH enzyme, and the cofactor NAD(P)+.

  • Substrate Addition: Add this compound (dissolved in a minimal amount of a suitable solvent) to the reaction mixture to initiate the reaction. The final concentration of the organic solvent should be kept low to avoid enzyme denaturation.

  • Incubation: Incubate the reaction mixture at the optimal temperature for the specific enzyme (e.g., 30°C for NcALDH) for a predetermined period.[6][7]

  • Reaction Quenching: Stop the reaction by adding a quenching solution, such as 1 M HCl, to lower the pH and precipitate the crocetin.

  • Extraction: Extract the crocetin from the reaction mixture using an organic solvent like ethyl acetate.

  • Analysis: Analyze the extracted sample using HPLC to determine the concentration of crocetin and calculate the conversion yield.

Protocol 2: Whole-Cell Biocatalysis for Crocetin Production

Objective: To produce crocetin from this compound using a recombinant microorganism expressing an aldehyde dehydrogenase.

Materials:

  • Recombinant E. coli strain expressing the desired ALDH (e.g., NcALDH G118W mutant)

  • Growth medium (e.g., LB broth) with appropriate antibiotics

  • Inducer for gene expression (e.g., IPTG)

  • This compound

  • Buffer for cell resuspension (e.g., phosphate buffer, pH 8.0)

  • Extraction and analysis reagents as in Protocol 1

Procedure:

  • Cell Culture and Induction: Grow the recombinant E. coli strain in a suitable growth medium to a specific optical density (e.g., OD600 of 0.6-0.8). Induce the expression of the ALDH enzyme with an appropriate inducer and continue the culture under optimal conditions.

  • Cell Harvesting and Preparation: Harvest the cells by centrifugation and wash them with a suitable buffer. Resuspend the cell pellet in the reaction buffer to a desired cell density.

  • Bioconversion: Add this compound to the cell suspension to start the bioconversion.

  • Incubation: Incubate the reaction mixture under optimal conditions (e.g., 30°C, shaking) for a specified duration.

  • Extraction and Analysis: After the reaction, pellet the cells by centrifugation. Extract the crocetin from the supernatant and the cell pellet using an appropriate solvent and analyze the product concentration by HPLC.

Visualizations

Biosynthetic Pathway of Crocetin

Crocetin_Biosynthesis Zeaxanthin Zeaxanthin Crocetin_dialdehyde This compound Zeaxanthin->Crocetin_dialdehyde CsCCD2 Crocetin Crocetin Crocetin_dialdehyde->Crocetin ALDH (e.g., CsALDH3I1, NcALDH) In_Vitro_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_analysis Analysis Reaction_Setup 1. Prepare Reaction Mixture (Buffer, Enzyme, Cofactor) Substrate_Addition 2. Add this compound Reaction_Setup->Substrate_Addition Incubation 3. Incubate at Optimal Temperature Substrate_Addition->Incubation Quenching 4. Quench Reaction Incubation->Quenching Extraction 5. Extract Crocetin Quenching->Extraction HPLC 6. HPLC Analysis Extraction->HPLC

References

Application Notes and Protocols for Aldehyde Dehydrogenase Assays Using Crocetin Dialdehyde

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for utilizing crocetin dialdehyde as a substrate in aldehyde dehydrogenase (ALDH) assays.

Introduction

Aldehyde dehydrogenases (ALDHs) are a superfamily of NAD(P)+-dependent enzymes that play a crucial role in cellular detoxification by catalyzing the oxidation of a wide range of endogenous and exogenous aldehydes to their corresponding carboxylic acids.[1] The ALDH superfamily consists of 19 isoforms in humans, which are involved in various physiological processes, including retinoic acid signaling, osmotic stress regulation, and the metabolism of neurotransmitters.[2] Notably, elevated ALDH activity is a hallmark of certain cancer stem cell populations and is associated with drug resistance, making ALDH isoforms attractive targets for therapeutic intervention.[3]

This compound is a C20 apocarotenoid that serves as a key intermediate in the biosynthesis of crocins, the compounds responsible for the vibrant color of saffron.[1][4] In this pathway, this compound is oxidized by ALDH to form crocetin.[1][4] As a long-chain, conjugated dialdehyde, this compound represents a unique substrate for investigating the activity of ALDH isozymes, particularly those that show a preference for larger, more complex aldehydes.

Principle of the Assay

The enzymatic activity of ALDH can be monitored by spectrophotometry in two primary ways when using this compound as a substrate:

  • Indirectly by Monitoring NADH Production: This is the most common and recommended method. ALDH catalyzes the oxidation of this compound to crocetin, which is coupled with the reduction of NAD+ to NADH. The production of NADH can be continuously monitored by measuring the increase in absorbance at 340 nm. This method is robust and widely applicable to various ALDH isozymes.

  • Directly by Monitoring Substrate/Product Absorbance Changes: this compound and its product, crocetin, are chromophores with distinct UV-Vis absorbance spectra. The conversion of this compound to crocetin can be observed by a shift in the absorbance spectrum. While this can be used for qualitative assessment, precise kinetic analysis is challenging without the molar extinction coefficient of this compound.

This document will primarily focus on the NADH-based assay for its quantitative accuracy and broad applicability.

Experimental Protocols

Protocol 1: ALDH Activity Assay (NADH-Based)

This protocol describes a 96-well plate-based colorimetric assay for measuring ALDH activity via the production of NADH.

Materials and Reagents:

  • Purified recombinant human ALDH isozyme (e.g., ALDH1A1, ALDH2)

  • This compound

  • β-Nicotinamide adenine dinucleotide (NAD+)

  • Assay Buffer: 100 mM Sodium Pyrophosphate, pH 8.0

  • Dimethyl sulfoxide (DMSO)

  • 96-well UV-transparent microplates

  • Spectrophotometric microplate reader capable of kinetic measurements at 340 nm

Procedure:

  • Preparation of Reagents:

    • NAD+ Stock Solution (50 mM): Dissolve 33.2 mg of NAD+ in 1 mL of Assay Buffer. Store at -20°C.

    • This compound Stock Solution (10 mM): Dissolve 3.24 mg of this compound in 1 mL of DMSO. Gentle warming and sonication may be required to fully dissolve the compound. Store protected from light at -20°C.

    • ALDH Enzyme Working Solution: Dilute the purified ALDH enzyme to the desired concentration (e.g., 50-200 nM) in cold Assay Buffer. Prepare this solution fresh and keep it on ice. The optimal enzyme concentration should be determined empirically for each isozyme and substrate concentration.

  • Assay Setup:

    • Set up the spectrophotometer to read absorbance at 340 nm in kinetic mode at 25°C or 37°C. Set the read interval to every 30 seconds for a total of 10-15 minutes.

    • Prepare a reaction mixture for each well in the microplate as follows:

      • 85 µL Assay Buffer (100 mM Sodium Pyrophosphate, pH 8.0)

      • 5 µL NAD+ Stock Solution (final concentration: 2.5 mM)

      • 5 µL of various dilutions of this compound Stock Solution in DMSO (e.g., for a final concentration range of 1 µM to 100 µM). For the no-substrate control, add 5 µL of DMSO.

    • Pre-incubate the plate at the desired temperature for 5 minutes.

  • Initiation of Reaction and Measurement:

    • Initiate the reaction by adding 5 µL of the ALDH Enzyme Working Solution to each well.

    • Immediately start the kinetic measurement of absorbance at 340 nm.

  • Data Analysis:

    • Calculate the initial rate of the reaction (V₀) in mOD/min from the linear portion of the kinetic curve.

    • Convert the rate to µmol/min/mg of enzyme using the Beer-Lambert law:

      • Activity (µmol/min/mg) = (ΔAbs₃₄₀/min * V_total) / (ε * l * [Enzyme])

      • Where:

        • ΔAbs₃₄₀/min is the rate of absorbance change at 340 nm.

        • V_total is the total reaction volume in mL (0.1 mL in this protocol).

        • ε is the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).[5]

        • l is the path length of the well in cm (typically determined for each plate reader).

        • [Enzyme] is the concentration of the enzyme in the well in mg.

Protocol 2: ALDH Inhibitor Screening Assay

This protocol provides a method for screening potential inhibitors of ALDH activity using this compound as the substrate.

Materials and Reagents:

  • All materials from Protocol 1

  • Test compounds (potential inhibitors) dissolved in DMSO

  • Known ALDH inhibitor (e.g., Disulfiram) as a positive control

Procedure:

  • Preparation of Reagents:

    • Prepare NAD+, this compound, and ALDH enzyme solutions as described in Protocol 1.

    • Prepare serial dilutions of the test compounds and the positive control inhibitor in DMSO.

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • 80 µL Assay Buffer

      • 5 µL NAD+ Stock Solution (final concentration: 2.5 mM)

      • 5 µL of test compound dilution or DMSO (for control wells).

      • 5 µL ALDH Enzyme Working Solution.

    • Incubate the plate for 15 minutes at room temperature to allow the inhibitor to interact with the enzyme.

  • Initiation of Reaction and Measurement:

    • Initiate the reaction by adding 5 µL of this compound Stock Solution at a concentration near its Km (if known) or at a concentration that gives a robust signal (e.g., 20-50 µM final concentration).

    • Immediately measure the kinetic activity at 340 nm as described in Protocol 1.

  • Data Analysis:

    • Calculate the initial reaction rates (V₀) for all wells.

    • Determine the percent inhibition for each test compound concentration:

      • % Inhibition = [(V_control - V_inhibitor) / V_control] * 100

      • Where V_control is the rate in the absence of the inhibitor and V_inhibitor is the rate in the presence of the inhibitor.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

Data Presentation

While specific kinetic data for this compound with common human ALDH isozymes are not widely available in the literature, the following tables provide relevant information for assay design and data interpretation.

Table 1: Spectrophotometric Properties of Key Reagents

CompoundMolar Extinction Coefficient (ε)Wavelength (nm)Solvent/Buffer
NADH 6,220 M⁻¹cm⁻¹340Aqueous Buffer
Crocetin 115,000 M⁻¹cm⁻¹426Borate Buffer, pH 8.5
Crocetin 135,900 M⁻¹cm⁻¹452Borate Buffer, pH 8.5

Data for crocetin from reference[6].

Table 2: Kinetic Parameters of Human ALDH Isozymes with Various Aldehyde Substrates

ALDH IsozymeSubstrateKm (µM)
ALDH1A1 Acetaldehyde150
Decanal0.0029
all-trans-Retinal1.1
ALDH2 Acetaldehyde0.2
Decanal0.022
all-trans-RetinalPotent Inhibitor
ALDH3A1 Benzaldehyde300
Heptaldehyde-
ALDH9A1 Acetaldehyde-
Hexanal-

Data compiled from references[7][8][9]. This table serves as a reference for the range of kinetic constants observed for different ALDH isozymes and substrates.

Visualizations

ALDH_Reaction cluster_reactants Reactants cluster_products Products This compound This compound ALDH Enzyme ALDH Enzyme This compound->ALDH Enzyme + NAD+ NAD+ NAD+->ALDH Enzyme + Crocetin Crocetin NADH NADH H+ H+ ALDH Enzyme->Crocetin ALDH Enzyme->NADH ALDH Enzyme->H+

Caption: Enzymatic conversion of this compound to crocetin by ALDH.

Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Reagents: - Assay Buffer - NAD+ Solution - this compound Solution - ALDH Enzyme Solution B Add Buffer, NAD+, and This compound to Plate A->B C Pre-incubate at Desired Temperature B->C D Initiate with ALDH Enzyme C->D E Measure Absorbance at 340 nm (Kinetic Mode) D->E F Calculate Initial Rate (V₀) E->F G Determine Enzyme Activity or % Inhibition F->G

Caption: Experimental workflow for the NADH-based ALDH activity assay.

Assay_Principle Crocetin_Dialdehyde This compound ALDH ALDH Crocetin_Dialdehyde->ALDH Crocetin Crocetin NAD NAD+ NAD->ALDH NADH NADH (Absorbs at 340 nm) Spectrophotometer Measure ΔAbs/min at 340 nm NADH->Spectrophotometer ALDH->Crocetin ALDH->NADH

Caption: Logical relationship of the NADH-based ALDH assay principle.

Advantages and Considerations

Potential Advantages of this compound as an ALDH Substrate:

  • Long-Chain Substrate: As a C20 dialdehyde, it may be a useful tool for probing the activity of ALDH isozymes that have a preference for long-chain or bulky aliphatic aldehydes.

  • Chromophoric Properties: Both the substrate and the product are colored, which offers the potential for the development of direct spectrophotometric assays that do not rely on monitoring NADH.

  • Biological Relevance: Its role in the biosynthesis of crocins in saffron provides a biologically relevant context for studying plant-derived ALDH enzymes.

Considerations and Limitations:

  • Limited Kinetic Data: There is a lack of published kinetic data (Km, Vmax) for this compound with common human ALDH isozymes, which makes it necessary to empirically determine optimal assay conditions.

  • Solubility: this compound has low aqueous solubility and requires dissolution in an organic solvent like DMSO. The final concentration of the solvent in the assay must be carefully controlled to avoid enzyme inhibition.

  • Commercial Availability and Cost: this compound may be less readily available and more expensive than commonly used short-chain aldehyde substrates.

These application notes and protocols provide a framework for utilizing this compound as a substrate for ALDH assays. The NADH-based method offers a robust and quantitative approach for activity measurement and inhibitor screening, while the unique structure of this compound presents opportunities for investigating the substrate specificity of different ALDH isozymes.

References

Application Notes and Protocols for In Vitro Studies Using Crocetin Dialdehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Crocetin dialdehyde is a key intermediate in the biosynthesis of crocetin and its glycosylated derivatives, the crocins, which are the main bioactive compounds responsible for the color and therapeutic properties of saffron (Crocus sativirus)[1][2]. It is formed from the oxidative cleavage of zeaxanthin by the enzyme carotenoid cleavage dioxygenase 2 (CCD2)[3]. While extensive research has focused on the pharmacological activities of crocetin and crocins, this compound itself remains a less explored molecule in terms of its direct biological effects in vitro.

These application notes provide an overview of the known in vitro applications of this compound, primarily focusing on its use as a substrate in enzymatic assays for the characterization of aldehyde dehydrogenases (ALDHs). Additionally, proposed protocols for investigating the potential cytotoxic and anti-inflammatory effects of this compound are presented, adapted from established methods for crocetin.

Biosynthesis of Crocetin from Zeaxanthin

This compound is the central precursor in the metabolic pathway leading to crocetin. Understanding this pathway is crucial for researchers working on the biotechnological production of these valuable compounds.

Crocetin Biosynthesis Zeaxanthin Zeaxanthin Crocetin_dialdehyde Crocetin_dialdehyde Zeaxanthin->Crocetin_dialdehyde Carotenoid Cleavage Dioxygenase 2 (CCD2) Crocetin Crocetin Crocetin_dialdehyde->Crocetin Aldehyde Dehydrogenase (ALDH)

Caption: Biosynthetic pathway of crocetin from zeaxanthin.

I. Enzymatic Conversion of this compound to Crocetin

The primary in vitro application of this compound is as a substrate to identify and characterize aldehyde dehydrogenases (ALDHs) involved in the biosynthesis of crocetin[4][5][6]. This assay is fundamental for researchers in plant biochemistry, metabolic engineering, and synthetic biology.

Experimental Protocol: In Vitro ALDH Activity Assay

This protocol describes the procedure to determine the activity of an ALDH enzyme in converting this compound to crocetin.

1. Materials and Reagents:

  • This compound

  • Purified ALDH enzyme or cell lysate containing the enzyme

  • NADP⁺ or NAD⁺ (depending on the enzyme's cofactor requirement)

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 1 mM DTT)

  • Quenching solution (e.g., 10% acetic acid in acetonitrile)

  • Acetonitrile (ACN)

  • Formic acid

  • Ultrapure water

  • Microcentrifuge tubes

  • Incubator/water bath

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column and a photodiode array (PDA) detector.

2. Procedure:

  • Preparation of Stock Solutions:

    • Dissolve this compound in a suitable organic solvent (e.g., DMSO) to a final concentration of 10 mM. Store at -20°C, protected from light.

    • Prepare a 100 mM stock solution of NAD(P)⁺ in ultrapure water. Store at -20°C.

    • Prepare the reaction buffer and store at 4°C.

  • Enzyme Reaction:

    • Set up the reaction mixture in a microcentrifuge tube on ice. A typical 100 µL reaction mixture contains:

      • 50 µL of 2x Reaction Buffer

      • 10 µL of 10 mM NAD(P)⁺

      • 1 µL of 10 mM this compound (final concentration 100 µM)

      • X µL of purified ALDH enzyme or cell lysate

      • Add ultrapure water to a final volume of 100 µL.

    • Include a negative control with a heat-inactivated enzyme or a lysate from cells not expressing the ALDH.

    • Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 30°C) for 5 minutes.

    • Initiate the reaction by adding the this compound substrate.

    • Incubate the reaction for a specific time (e.g., 30-60 minutes) at the optimal temperature, protected from light.

  • Reaction Quenching and Sample Preparation:

    • Stop the reaction by adding an equal volume (100 µL) of the quenching solution.

    • Vortex the mixture and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to an HPLC vial for analysis.

  • HPLC Analysis:

    • Inject the sample onto a C18 column.

    • Use a gradient elution method with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Monitor the elution of this compound and crocetin using a PDA detector at their respective maximum absorbance wavelengths (approximately 450 nm).

    • Quantify the amount of crocetin produced by comparing the peak area to a standard curve of authentic crocetin.

Enzymatic Assay Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prep_Stocks Prepare Stock Solutions (this compound, NAD(P)⁺, Buffer) Mix Set up Reaction Mixture Prep_Stocks->Mix Prep_Enzyme Prepare Enzyme/ Cell Lysate Prep_Enzyme->Mix Incubate Incubate at Optimal Temperature Mix->Incubate Quench Quench Reaction Incubate->Quench Centrifuge Centrifuge and Collect Supernatant Quench->Centrifuge HPLC HPLC Analysis Centrifuge->HPLC Quantify Quantify Crocetin HPLC->Quantify

References

Application Notes and Protocols for the Purification of Crocetin Dialdehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Crocetin dialdehyde is a key apocarotenoid intermediate in the biosynthesis of crocetin and its glycosylated derivatives, crocins, which are the main active components of saffron. As a polyene dialdehyde, it possesses a unique chemical structure that contributes to its biological activities and makes it a molecule of interest for pharmaceutical and nutraceutical research. The inherent reactivity of its aldehyde groups and the conjugated double bond system necessitates carefully designed purification protocols to ensure its stability and purity. These application notes provide detailed methodologies for the purification of this compound, catering to researchers in natural product chemistry, pharmacology, and drug development.

Physicochemical Properties and Stability

This compound is a non-volatile, orange to reddish-brown solid.[1] Like other carotenoids, it is sensitive to light, heat, and pH, which can lead to isomerization and degradation.[2] It is advisable to handle the compound under subdued light and inert atmosphere whenever possible. This compound exhibits limited solubility in many common organic solvents but is soluble in dimethyl sulfoxide (DMSO), especially with warming.[1][3] Solutions should be stored at low temperatures (-20°C or -80°C) and protected from light to minimize degradation.[1][4]

Purification Strategies

The purification of this compound can be approached through a combination of extraction, chromatography, and crystallization techniques. The optimal strategy will depend on the source of the material (e.g., natural extract, synthetic mixture, or microbial culture) and the desired final purity.

Solvent Extraction

Solvent extraction is a primary step to isolate this compound from its source matrix. For microbial production systems, a two-phase in situ extraction has been shown to be effective.[5][6]

Protocol 1: In Situ Extraction from Microbial Culture

This protocol is adapted from methods used for the microbial production of this compound.[5][6]

Materials:

  • Fermentation broth containing this compound

  • n-Dodecane

  • Centrifuge

  • Rotary evaporator

Procedure:

  • Introduce n-dodecane to the fermentation culture to create a two-phase system. The optimal ratio of n-dodecane to culture medium should be determined empirically, starting with a 1:10 v/v ratio.

  • Continue the fermentation/incubation for the desired period, allowing the hydrophobic this compound to partition into the n-dodecane layer.

  • After the fermentation is complete, harvest the culture and separate the n-dodecane layer from the aqueous phase by centrifugation.

  • Collect the n-dodecane layer containing the this compound.

  • Concentrate the n-dodecane extract under reduced pressure using a rotary evaporator at a low temperature (<40°C) to obtain the crude this compound.

Column Chromatography

Column chromatography is a highly effective method for purifying this compound from a crude extract. Silica gel is a common stationary phase for the separation of moderately polar compounds like this compound.

Protocol 2: Silica Gel Column Chromatography

Materials:

  • Crude this compound extract

  • Silica gel (60-120 mesh)

  • Hexane (or other non-polar solvent)

  • Ethyl acetate (or other moderately polar solvent)

  • Glass column

  • Fraction collector

  • Thin Layer Chromatography (TLC) plates (silica gel)

Procedure:

  • Column Packing: Prepare a slurry of silica gel in hexane and pour it into the glass column. Allow the silica gel to pack uniformly, draining the excess solvent until the solvent level is just above the silica gel bed.

  • Sample Loading: Dissolve the crude this compound extract in a minimal amount of a suitable solvent (e.g., dichloromethane or a mixture of hexane and ethyl acetate). Adsorb the sample onto a small amount of silica gel and dry it. Carefully load the dried sample onto the top of the prepared column.

  • Elution: Begin elution with a non-polar mobile phase (e.g., 100% hexane). Gradually increase the polarity of the mobile phase by adding increasing amounts of ethyl acetate (gradient elution). A suggested gradient could be from 100% hexane to 50:50 hexane:ethyl acetate.

  • Fraction Collection: Collect fractions of the eluate using a fraction collector.

  • Monitoring: Monitor the separation by TLC, spotting aliquots of the collected fractions on a TLC plate. Develop the TLC plate in a suitable solvent system (e.g., 70:30 hexane:ethyl acetate) and visualize the spots under UV light or by staining.

  • Pooling and Concentration: Combine the fractions containing the pure this compound (as determined by TLC) and concentrate them using a rotary evaporator to yield the purified compound.

Preparative High-Performance Liquid Chromatography (Prep-HPLC)

For achieving high purity, preparative HPLC is the method of choice. A reversed-phase C18 column is suitable for the separation of this compound from closely related impurities.

Protocol 3: Preparative Reversed-Phase HPLC

Materials:

  • Partially purified this compound

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid or trifluoroacetic acid (optional modifier)

  • Preparative HPLC system with a UV-Vis detector

  • Preparative C18 column

Procedure:

  • Sample Preparation: Dissolve the partially purified this compound in the mobile phase or a compatible solvent. Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: Preparative C18 column (e.g., 250 x 21.2 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water. A typical gradient could start at 50% acetonitrile and increase to 100% acetonitrile over 30 minutes. A small amount of acid (e.g., 0.1% formic acid) can be added to both solvents to improve peak shape.

    • Flow Rate: The flow rate will depend on the column dimensions (e.g., 10-20 mL/min for a 21.2 mm ID column).

    • Detection: Monitor the elution at the maximum absorbance wavelength of this compound (approximately 450 nm).

  • Injection and Fraction Collection: Inject the sample onto the column and collect the peak corresponding to this compound.

  • Post-Purification: Remove the organic solvent from the collected fraction by rotary evaporation. If the sample is in an aqueous solution, it can be freeze-dried to obtain the pure solid compound.

Data Presentation: Comparison of Purification Techniques

The following table summarizes hypothetical quantitative data for the purification of this compound using the described techniques. Actual results will vary based on the starting material and experimental conditions.

Purification TechniqueStarting MaterialPurity of Starting Material (%)Mobile Phase/Solvent SystemFinal Purity (%)Recovery (%)Throughput
In Situ Extraction Fermentation BrothN/An-Dodecane20-40 (in crude extract)70-90 (from broth)High
Silica Gel Column Chromatography Crude Extract~30Hexane:Ethyl Acetate Gradient>9050-70Medium
Preparative HPLC Partially Purified>90Acetonitrile:Water Gradient>9880-95 (from loaded sample)Low

Visualization of Purification Workflow

The following diagram illustrates a general workflow for the purification of this compound.

PurificationWorkflow Start Source Material (e.g., Fermentation Broth) Extraction In Situ Extraction (with n-Dodecane) Start->Extraction Concentration1 Concentration (Rotary Evaporation) Extraction->Concentration1 Crude_Extract Crude Crocetin Dialdehyde Extract Concentration1->Crude_Extract Column_Chromatography Silica Gel Column Chromatography Crude_Extract->Column_Chromatography TLC_Analysis TLC Analysis of Fractions Column_Chromatography->TLC_Analysis Pooling Pooling of Pure Fractions TLC_Analysis->Pooling Concentration2 Concentration Pooling->Concentration2 Partially_Purified Partially Purified This compound Concentration2->Partially_Purified Prep_HPLC Preparative HPLC (C18 Column) Partially_Purified->Prep_HPLC Fraction_Collection Fraction Collection (UV Detection) Prep_HPLC->Fraction_Collection Solvent_Removal Solvent Removal (Lyophilization/Evaporation) Fraction_Collection->Solvent_Removal Final_Product High-Purity Crocetin Dialdehyde (>98%) Solvent_Removal->Final_Product QC Quality Control (HPLC, MS, NMR) Final_Product->QC

Caption: General workflow for the purification of this compound.

References

Crocetin Dialdehyde: An Analytical Standard for Research and Development

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Crocetin dialdehyde is a key intermediate in the biosynthesis of crocetin and its glycosylated derivatives, the crocins, which are responsible for the vibrant color of saffron.[1][2][3] As a pure analytical standard, this compound is an invaluable tool for the accurate quantification of this apocarotenoid in various matrices, including plant extracts, food products, and biological samples. Its use is crucial for quality control, metabolic studies, and the development of new therapeutic agents. This document provides detailed information on the properties of this compound and protocols for its use as an analytical standard in High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectrophotometry.

Physicochemical Properties and Storage

This compound is commercially available as an analytical standard with a purity of ≥95% as determined by HPLC.[4] Proper handling and storage are critical to maintain its integrity.

PropertyValueReference
Chemical Formula C₂₀H₂₄O₂[4]
Molecular Weight 296.40 g/mol [4]
CAS Number 502-70-5[4]
Appearance Neat[4]
Purity ≥95% (HPLC)[4]
Storage (Stock Solution) -80°C for up to 6 months; -20°C for up to 1 month (protect from light)[5]
Shelf Life (Neat) Limited, refer to the expiry date on the label.[4]

Crocin Biosynthesis Pathway

This compound is a central molecule in the biosynthetic pathway of crocins. The process begins with the cleavage of zeaxanthin by the enzyme carotenoid cleavage dioxygenase 2 (CCD2) to yield this compound. Subsequently, aldehyde dehydrogenases (ALDHs) oxidize this compound to form crocetin. Finally, crocetin is glycosylated by UDP-glucosyltransferases (UGTs) to produce various crocins.[1][2][3]

Crocin_Biosynthesis Zeaxanthin Zeaxanthin Crocetin_Dialdehyde This compound Zeaxanthin->Crocetin_Dialdehyde Carotenoid Cleavage Dioxygenase 2 (CCD2) Crocetin Crocetin Crocetin_Dialdehyde->Crocetin Aldehyde Dehydrogenase (ALDH) Crocins Crocins Crocetin->Crocins UDP-Glucosyltransferases (UGTs) Crocetin_Signaling cluster_0 Angiogenesis Inhibition cluster_1 Antioxidant Response Crocetin_Angio Crocetin VEGFR2 VEGFR2 Crocetin_Angio->VEGFR2 inhibits SRC_FAK SRC/FAK Pathway VEGFR2->SRC_FAK MEK_ERK MEK/ERK Pathway VEGFR2->MEK_ERK Angiogenesis Angiogenesis SRC_FAK->Angiogenesis promotes MEK_ERK->Angiogenesis promotes Crocetin_Antiox Crocetin Nrf2 Nrf2 Crocetin_Antiox->Nrf2 activates ARE Antioxidant Response Element (ARE) Nrf2->ARE binds to Antioxidant_Enzymes Antioxidant Enzymes ARE->Antioxidant_Enzymes upregulates

References

Troubleshooting & Optimization

improving the stability of crocetin dialdehyde in solution

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for crocetin dialdehyde. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of this compound in solution. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: My this compound solution seems to be degrading quickly. What are the main factors affecting its stability?

A1: this compound is a polyunsaturated aldehyde and, like its parent compound crocetin, is highly susceptible to degradation. The primary factors influencing its stability are:

  • Light: Exposure to light, especially UV light, can lead to photo-oxidation and isomerization of the molecule.[1] It is crucial to protect solutions from light at all times.

  • Temperature: Elevated temperatures accelerate the degradation process.[1][2] Proper storage at low temperatures is essential.

  • pH: The stability of similar carotenoid derivatives is known to be pH-dependent. While specific data for this compound is limited, studies on the related compound crocin suggest that a weakly acidic environment (around pH 5) may offer better stability compared to neutral or alkaline conditions.

  • Oxygen: The presence of oxygen can lead to oxidative degradation of the unsaturated structure.

  • Solvent: The choice of solvent can impact stability. While this compound has poor solubility in water, it is soluble in organic solvents like DMSO.[3] The purity and type of solvent can influence degradation rates.

Q2: What are the recommended storage conditions for this compound solutions?

A2: To ensure the longevity of your this compound solutions, adhere to the following storage guidelines:

Storage ConditionDurationRecommendations
Stock Solution (-80°C)Up to 6 monthsStore in amber vials or tubes wrapped in aluminum foil to protect from light.[3] Aliquot to avoid repeated freeze-thaw cycles.
Stock Solution (-20°C)Up to 1 monthStore in amber vials or tubes wrapped in aluminum foil to protect from light.[3] Suitable for short-term storage.
Working SolutionsFor immediate usePrepare fresh from a frozen stock solution before each experiment. Protect from light and keep on ice during use.

Q3: I'm observing a change in the color of my this compound solution. What could be the cause?

A3: A color change, typically a fading of the characteristic yellow-orange color, is a visual indicator of this compound degradation. This is likely due to the breakdown of the conjugated polyene chain, which is responsible for its color. The primary causes are exposure to light, elevated temperature, or oxidative degradation.

Q4: Can I use antioxidants to improve the stability of my this compound solution?

A4: Yes, the use of antioxidants is a recommended strategy to mitigate oxidative degradation. While specific studies on this compound are limited, the principles of stabilizing similar molecules apply. Consider the following:

  • Ascorbic Acid (Vitamin C): Has been shown to be effective in preserving crocin solutions.

  • Butylated Hydroxytoluene (BHT): A common antioxidant used to stabilize organic compounds.

  • Nitrogen Purging: Before sealing the storage container, purging the headspace with an inert gas like nitrogen can displace oxygen and reduce oxidative degradation. A patent for a related synthesis process mentions the use of an antioxidant system under nitrogen protection.[4]

Troubleshooting Guides

Issue 1: Inconsistent results in biological assays.
  • Possible Cause: Degradation of this compound in the experimental medium. This compound is known to be converted to crocetin by aldehyde dehydrogenases present in biological systems.[5][6]

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: Always prepare fresh dilutions of this compound from a frozen stock immediately before adding to your assay.

    • Minimize Incubation Time: If possible, design your experiments to have the shortest possible incubation time with the compound.

    • Control for Degradation: Include a control where the stability of this compound is assessed in your assay medium over the time course of your experiment. This can be done by HPLC analysis.

    • Consider the Biological Matrix: Be aware that cellular enzymes can metabolize this compound.[5][6]

Issue 2: Low or no detectable compound when analyzing by HPLC.
  • Possible Cause 1: Degradation during sample preparation or storage.

    • Solution: Ensure all sample handling steps are performed under minimal light and at low temperatures. Use amber vials for sample collection and analysis. Store samples at -80°C if not analyzed immediately.

  • Possible Cause 2: Adsorption to plasticware.

    • Solution: Use low-adhesion polypropylene tubes or glass vials for preparing and storing solutions.

  • Possible Cause 3: Inappropriate HPLC method.

    • Solution: Utilize a validated stability-indicating HPLC method. A reverse-phase C18 column with a mobile phase of methanol, water, and a small amount of acid (e.g., acetic or formic acid) is a good starting point for method development.[7][8][9] Detection is typically performed in the visible range (around 423-440 nm).[7][8][9]

Experimental Protocols

Protocol 1: General Handling and Preparation of this compound Solutions

This protocol outlines the best practices for handling this compound to minimize degradation.

Materials:

  • This compound solid

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Amber glass vials

  • Low-adhesion polypropylene tubes

  • Pipettes and tips

  • Vortex mixer

  • Ice bucket

Procedure:

  • Allow the solid this compound to equilibrate to room temperature in a desiccator before opening to prevent moisture condensation.

  • Perform all weighing and solution preparation steps under dim light.

  • Prepare a stock solution by dissolving the solid in anhydrous DMSO to the desired concentration. For example, to prepare a 10 mM stock solution, dissolve 2.96 mg of this compound (MW: 296.38 g/mol ) in 1 mL of DMSO.

  • Gently vortex the solution until the solid is completely dissolved.

  • Aliquot the stock solution into single-use amber vials or cryotubes.

  • Purge the headspace of each vial with nitrogen gas before sealing, if possible.

  • Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[3]

  • For experiments, thaw a single aliquot and keep it on ice, protected from light. Prepare working dilutions immediately before use in your experimental buffer or medium.

Protocol 2: Basic Stability Assessment Using UV-Vis Spectroscopy

This protocol provides a simple method to quickly assess the stability of a this compound solution under different conditions.

Materials:

  • This compound stock solution in DMSO

  • Buffers of different pH (e.g., pH 4, 7, 9)

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • Incubator or water bath

  • Light source (e.g., UV lamp)

Procedure:

  • Prepare working solutions of this compound in the different pH buffers. Ensure the final DMSO concentration is low and consistent across all samples.

  • Measure the initial absorbance spectrum (e.g., from 300-600 nm) of each solution. The characteristic absorbance maximum for crocetin derivatives is around 420-440 nm.

  • Divide the solutions into different experimental groups:

    • Light Exposure: Expose one set of solutions to a controlled light source while keeping a parallel set in the dark.

    • Temperature Stress: Incubate one set of solutions at an elevated temperature (e.g., 40°C) and keep a parallel set at a control temperature (e.g., 4°C).

  • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from each condition and measure the absorbance spectrum.

  • Monitor the decrease in absorbance at the maximum wavelength as an indicator of degradation.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_exp Experimental Use cluster_stability Stability Testing start Weigh Solid This compound dissolve Dissolve in Anhydrous DMSO start->dissolve aliquot Aliquot into Amber Vials dissolve->aliquot store Store at -80°C aliquot->store thaw Thaw Single Aliquot on Ice store->thaw dilute Prepare Working Dilution thaw->dilute assay Add to Experimental Assay dilute->assay stress Expose to Stress (Light, Temp, pH) dilute->stress analyze Analyze by HPLC/UV-Vis stress->analyze data Evaluate Degradation analyze->data

Figure 1. General workflow for handling and stability testing of this compound.

degradation_pathway CDA This compound (Unstable Precursor) Crocetin Crocetin (Oxidation Product) CDA->Crocetin Aldehyde Dehydrogenase (ALDH) Oxidation Isomers Cis-Isomers (Photodegradation) CDA->Isomers Light (UV) Fragments Smaller Fragments (Oxidative Cleavage) CDA->Fragments Oxygen, Heat

Figure 2. Potential degradation pathways of this compound.

References

crocetin dialdehyde solubility in different organic solvents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the solubility of crocetin dialdehyde in various organic solvents. It includes frequently asked questions, troubleshooting guides for common experimental issues, and detailed protocols.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of this compound in organic solvents?

A1: this compound is an apocarotenoid and, like many carotenoids, exhibits limited solubility in most organic solvents. Its solubility is highest in polar aprotic solvents. For instance, its solubility in dimethyl sulfoxide (DMSO) has been reported to be 2 mg/mL (6.75 mM), although this may require heating and sonication to achieve.[1]

Q2: Are there any recommended solvents for dissolving this compound?

A2: Based on available data, freshly opened, non-hygroscopic DMSO is a recommended solvent.[1] For related carotenoids, tetrahydrofuran (THF) has shown high solubility, while solvents like hexane, methanol, and acetonitrile generally exhibit lower solubility.[2] Researchers may need to test a range of solvents and co-solvent systems to find the optimal conditions for their specific application.

Q3: How does the stability of this compound vary in different solvents?

A3: this compound, like its parent compound crocetin, is sensitive to light and heat.[3] It is crucial to protect solutions from light and store them at low temperatures (-20°C or -80°C) for short-term and long-term storage, respectively.[1][4] The stability of related carotenoids has been shown to vary significantly between solvents, with degradation being more pronounced in some, such as cyclohexanone.[2]

Q4: Can I use co-solvents to improve the solubility of this compound?

A4: Yes, using a combination of solvents is a common strategy to improve the solubility of poorly soluble compounds like carotenoids.[5] For example, a mixture of a good solvent (like DMSO or THF) with a less effective but application-compatible solvent could be tested. It is recommended to perform small-scale pilot experiments to determine the optimal solvent ratio.

Solubility Data

The quantitative data on the solubility of this compound is limited in publicly available literature. The following table summarizes the available information.

SolventMolar Mass ( g/mol )SolubilityConditionsCitation
Dimethyl Sulfoxide (DMSO)296.382 mg/mL (6.75 mM)Ultrasonic warming and heating to 60°C is recommended. Use of newly opened DMSO is advised as hygroscopic DMSO can impact solubility.[1]

Note: The molar mass of this compound (C₂₀H₂₄O₂) is approximately 296.38 g/mol .

Troubleshooting Guide

IssuePossible CauseRecommended Solution
This compound does not dissolve completely. - Insufficient solvent volume.- Inappropriate solvent choice.- Compound has low solubility at room temperature.- Solvent has absorbed moisture (e.g., DMSO).- Increase the solvent volume.- Test a different solvent, such as DMSO.- Gently warm the solution (e.g., to 60°C) and use sonication to aid dissolution.[1]- Use a fresh, unopened bottle of a high-purity anhydrous solvent.
Solution appears cloudy or contains precipitates. - The concentration of this compound exceeds its solubility limit in the chosen solvent.- The compound is precipitating out of solution upon cooling or standing.- Dilute the solution with more solvent.- If warming was used to dissolve the compound, check if it remains in solution at the desired experimental temperature. A co-solvent system may be needed to maintain solubility.
Color of the solution fades over time. - Degradation of this compound due to exposure to light or heat.- Oxidation of the compound.- Prepare solutions fresh whenever possible.- Protect solutions from light by using amber vials or wrapping containers in foil.- Store stock solutions at -20°C for short-term and -80°C for long-term storage.[1][4]- Consider degassing the solvent or working under an inert atmosphere (e.g., nitrogen or argon).

Experimental Protocols & Workflows

Protocol: Determination of this compound Solubility using the Saturation Shake-Flask Method

This protocol is adapted from standard methods for determining carotenoid solubility.[6]

1. Materials:

  • This compound (solid)
  • A selection of high-purity organic solvents (e.g., DMSO, ethanol, methanol, acetone, ethyl acetate)
  • Thermostatic shaker or water bath
  • Microcentrifuge
  • HPLC or UV-Vis spectrophotometer for concentration measurement
  • Calibrated analytical balance
  • Volumetric flasks and pipettes
  • Syringe filters (e.g., 0.2 µm PTFE)

2. Procedure:

  • Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The excess solid should be clearly visible.
  • Place the vial in a thermostatic shaker set to a constant temperature (e.g., 25°C).
  • Shake the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
  • After shaking, allow the vial to stand at the same temperature to let the undissolved solid settle.
  • Centrifuge the vial to further separate the undissolved solid from the supernatant.
  • Carefully withdraw a sample of the supernatant and immediately filter it using a syringe filter to remove any remaining solid particles.
  • Dilute the filtered supernatant with a known volume of a suitable solvent to a concentration that falls within the linear range of the analytical method (HPLC or UV-Vis).
  • Determine the concentration of this compound in the diluted sample using a pre-calibrated HPLC or UV-Vis spectrophotometer.
  • Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the solubility of this compound in that solvent at the specified temperature.

Diagrams

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result A Add excess this compound to solvent B Seal vial A->B C Shake at constant temperature (24-48h) B->C D Settle and centrifuge C->D E Filter supernatant D->E F Dilute sample E->F G Measure concentration (HPLC/UV-Vis) F->G H Calculate solubility G->H

Caption: Workflow for determining this compound solubility.

biosynthesis_pathway Zeaxanthin Zeaxanthin Crocetin_dialdehyde This compound Zeaxanthin->Crocetin_dialdehyde CCD2 Enzyme Crocetin Crocetin Crocetin_dialdehyde->Crocetin Aldehyde Dehydrogenases (ALDHs)

Caption: Biosynthetic pathway from zeaxanthin to crocetin.

References

Technical Support Center: Large-Scale Synthesis of Crocetin Dialdehyde

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the large-scale synthesis of crocetin dialdehyde.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis and purification of this compound, covering both biosynthetic and chemical synthesis approaches.

Biosynthesis Troubleshooting
Problem Possible Cause Recommended Solution
Low or No Yield of this compound Inefficient enzymatic conversion of the precursor (e.g., zeaxanthin).- Ensure optimal expression and activity of the carotenoid cleavage dioxygenase (CCD) enzyme.[1] - Consider using a more efficient CCD enzyme variant, such as NatCCD4.1 from Nyctanthes arbor-tristis, which has shown higher yields than CsCCD2 from Crocus sativus. - Optimize fermentation conditions (temperature, pH, media composition) to enhance enzyme activity and precursor availability.
Precursor (e.g., zeaxanthin) limitation.- Engineer the host microorganism to increase the production of the carotenoid precursor. - Supplement the culture medium with the precursor if feasible.
Degradation of this compound by the host organism.- Implement a two-phase in situ extraction system (e.g., using n-dodecane) to continuously remove this compound from the aqueous phase, preventing its degradation.[2] - Harvest the product at the optimal time point to minimize degradation. Yields can decrease after prolonged incubation.[1][2]
Product Degradation During Fermentation Instability of this compound in the culture medium.- As mentioned above, utilize a two-phase culture system to protect the product. - Optimize the pH of the culture medium, as crocetin and related compounds are sensitive to acidic and alkaline conditions.[3]
Photodegradation.- Protect the fermentation vessel from light, as this compound is a polyunsaturated compound susceptible to photodegradation.[3]
Difficulty in Product Extraction Inefficient cell lysis.- Optimize the cell disruption method (e.g., sonication, high-pressure homogenization) to ensure complete release of the intracellular product.
Low solubility of this compound in the extraction solvent.- Use a suitable organic solvent for extraction. This compound is soluble in solvents like DMSO.[4]
Chemical Synthesis Troubleshooting
Problem Possible Cause Recommended Solution
Low Overall Yield Inefficient multi-step synthesis.- Optimize each step of the synthesis, particularly the formation of key intermediates. - Consider alternative, more efficient synthetic routes.
Formation of side products.- Carefully control reaction conditions (temperature, stoichiometry of reactants) to minimize the formation of unwanted byproducts. - Purify intermediates at each step to prevent the carry-over of impurities that may interfere with subsequent reactions.
Incomplete Reactions Insufficient reaction time or temperature.- Monitor the reaction progress using techniques like TLC or HPLC to ensure completion. - Adjust reaction time and temperature as needed, while being mindful of the potential for product degradation at elevated temperatures.[3]
Formation of Geometric Isomers (cis/trans) Unfavorable reaction conditions.- The trans isomer is generally more stable.[3][5] Reaction conditions can influence the isomeric ratio. Aim for conditions that favor the formation of the desired isomer.
Purification Troubleshooting (Chromatography)
Problem Possible Cause Recommended Solution
Poor Separation of this compound from Impurities Inappropriate stationary or mobile phase.- For column chromatography, test different silica gel grades or other stationary phases.[6] - For HPLC, optimize the mobile phase composition (e.g., solvent ratios, pH) and gradient to improve resolution.[7][8]
Co-elution with structurally similar impurities (e.g., other carotenoids or degradation products).- Employ high-resolution chromatographic techniques like UHPLC.[7][9] - Use a detector that can help differentiate between compounds, such as a diode array detector (DAD) to check for spectral purity or a mass spectrometer (MS) for mass identification.[8][10]
Low Recovery of this compound Irreversible adsorption to the stationary phase.- Ensure the chosen stationary phase is compatible with this compound. - Modify the mobile phase to reduce strong interactions (e.g., adjust polarity or pH).
Degradation on the column.- Protect the chromatography system from light. - Work at lower temperatures if possible, as this compound can be heat-sensitive.[2] - Use freshly prepared and degassed solvents to prevent oxidation.
Column Clogging or High Backpressure Precipitation of this compound or impurities.- Ensure the sample is fully dissolved in the mobile phase before loading.[11] - Filter the sample through a suitable membrane filter to remove particulate matter.[11]
Sample viscosity.- Dilute the sample if it is too viscous.[11]

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the large-scale biosynthesis of this compound?

A1: The primary challenges are often low yields and the instability of the product. Low yields can be due to inefficient enzymatic conversion or limited precursor availability. This compound is also susceptible to degradation by the host microorganism and can be sensitive to light and temperature.[1][2][3] To address these issues, metabolic engineering of the host strain to enhance precursor supply and enzyme activity, coupled with optimized fermentation conditions and in situ product removal, are crucial strategies.[2]

Q2: What are the key considerations for the chemical synthesis of this compound?

A2: The chemical synthesis of this compound is typically a multi-step process. Key considerations include optimizing the yield of each synthetic step, minimizing the formation of side products, and controlling the stereochemistry to obtain the desired isomer. The overall process can be lengthy and may have a low total yield, making process optimization critical for large-scale production.

Q3: How can I improve the stability of this compound during storage?

A3: this compound is sensitive to light, heat, and oxygen.[3] For optimal stability, it should be stored at low temperatures (-20°C or -80°C), protected from light, and preferably under an inert atmosphere (e.g., argon or nitrogen).[4] When in solution, use freshly opened, high-purity solvents and store at low temperatures for short periods.[4]

Q4: What are the common impurities I might encounter, and how can I remove them?

A4: In biosynthetic production, common impurities can include the carotenoid precursor (e.g., zeaxanthin), other carotenoids produced by the host, and degradation products of this compound. In chemical synthesis, impurities may include unreacted starting materials, reagents, and side-products from the reactions. Purification is typically achieved through chromatographic methods such as column chromatography or HPLC.[6][7] The choice of stationary and mobile phases is critical for successful separation.

Q5: What analytical techniques are best for characterizing this compound and its purity?

A5: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with a Diode Array Detector (DAD) and a Mass Spectrometer (MS) is the most powerful combination.[7][8][10] HPLC/UHPLC allows for the separation of this compound from impurities. The DAD provides UV-Vis spectral information, which is characteristic for carotenoids, and helps in identifying isomers. MS provides mass information for unambiguous identification and structural elucidation of the product and any impurities.[8][10]

Data and Protocols

Quantitative Data Summary

Table 1: Reported Yields of this compound in Biosynthetic Systems

Host OrganismEnzymeCulture SystemYield (mg/L)Reference
Escherichia coliNatCCD4.1Two-phase culture109.2 ± 3.23[2]
Escherichia coliCsCCD2Batch bioreactor5.14 ± 0.28[12]
Experimental Protocols

Protocol 1: General Workflow for Biosynthesis and Extraction of this compound

  • Cultivation: Culture the engineered microorganism (e.g., E. coli) in a suitable fermentation medium under optimized conditions (e.g., temperature, pH, aeration). Induce the expression of the carotenoid biosynthesis pathway and the this compound-producing enzyme at the appropriate time.

  • In Situ Extraction (Recommended): If using a two-phase system, add a non-metabolizable organic solvent (e.g., n-dodecane) to the culture medium to continuously extract the this compound as it is produced.

  • Harvesting: After the optimal fermentation time, separate the cells from the medium by centrifugation. If a two-phase system was used, separate the organic phase containing the product.

  • Cell Lysis (if product is intracellular): Resuspend the cell pellet in a suitable buffer and lyse the cells using a method such as sonication or high-pressure homogenization.

  • Extraction: Extract the this compound from the cell lysate or the culture medium using an appropriate organic solvent.

  • Purification: Purify the extracted this compound using chromatographic techniques, such as column chromatography or preparative HPLC.

  • Analysis: Analyze the purity and identity of the final product using HPLC-DAD and/or LC-MS.

Visualizations

Biosynthetic Pathway of this compound and its Conversion

Crocetin_Biosynthesis Zeaxanthin Zeaxanthin Crocetin_Dialdehyde This compound Zeaxanthin->Crocetin_Dialdehyde Carotenoid Cleavage Dioxygenase (CCD) Crocetin Crocetin Crocetin_Dialdehyde->Crocetin Aldehyde Dehydrogenase (ALDH) Crocins Crocins Crocetin->Crocins UDP-glucosyl transferases (UGT)

Caption: Biosynthetic pathway from zeaxanthin to crocins.[1]

General Experimental Workflow for this compound Synthesis and Purification

Workflow cluster_synthesis Synthesis Biosynthesis Biosynthesis (Fermentation) Extraction Extraction Biosynthesis->Extraction Chemical_Synthesis Chemical Synthesis (Multi-step) Chemical_Synthesis->Extraction Purification Purification (Chromatography) Extraction->Purification Analysis Analysis (HPLC, LC-MS) Purification->Analysis Final_Product Pure Crocetin Dialdehyde Analysis->Final_Product

Caption: General workflow for synthesis and purification.

References

Technical Support Center: Crocetin Dialdehyde Stability and Degradation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals working with crocetin dialdehyde. It addresses common questions and troubleshooting scenarios related to its degradation under light exposure.

Frequently Asked Questions (FAQs)

Q1: My this compound solution is losing its characteristic color after light exposure. What is happening?

A1: this compound, like other carotenoids, is susceptible to photodegradation. The loss of color is a primary indicator of the breakdown of its conjugated polyene system, which is responsible for its color. This degradation is primarily caused by photo-oxidation and photo-isomerization when exposed to light, particularly in the presence of oxygen.[1][2]

Q2: What are the likely degradation products of this compound when exposed to light?

A2: While specific studies on this compound are limited, based on the degradation pathways of similar carotenoid aldehydes, the expected degradation products include a series of shorter-chain apocarotenals resulting from the oxidative cleavage of the polyene chain.[3][4][5] Other potential products include various isomers and epoxide derivatives.[1][3] The primary degradation mechanisms are believed to be photo-oxidation and photo-isomerization.[1][6]

Q3: How can I minimize the degradation of my this compound samples during experiments?

A3: To minimize degradation, it is crucial to protect this compound from light and oxygen. Always work with samples in a dark or low-light environment, using amber-colored vials or wrapping containers in aluminum foil. It is also advisable to use deoxygenated solvents and to store solutions under an inert atmosphere (e.g., nitrogen or argon). Storing samples at low temperatures (-20°C or -80°C) is also recommended.

Q4: What analytical techniques are suitable for identifying and quantifying this compound and its degradation products?

A4: High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) coupled with a photodiode array (PDA) detector are the most common techniques for separating and quantifying this compound and its degradation products.[6] For structural elucidation and unambiguous identification of the degradation products, mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS) or high-resolution mass spectrometry (e.g., Q-TOF), is indispensable.[7][8][9][10][11]

Troubleshooting Guides

Issue 1: Rapid degradation of this compound standard solutions.

Possible Cause Troubleshooting Step
Exposure to light Prepare and store standard solutions in amber vials or foil-wrapped containers. Work in a dimly lit area or under yellow light.
Presence of oxygen Use solvents that have been purged with an inert gas (e.g., nitrogen or argon). Store solutions under an inert atmosphere.
Inappropriate solvent Ensure the solvent is of high purity and free of peroxides. Some organic solvents can generate radicals upon light exposure.
Elevated temperature Store stock solutions and working standards at low temperatures (-20°C or below) when not in use.

Issue 2: Inconsistent results in light stability studies.

Possible Cause Troubleshooting Step
Variable light intensity Use a calibrated light source with controlled intensity and wavelength for all experiments to ensure reproducibility.
Inconsistent oxygen levels Standardize the headspace in sample vials. Either ensure all samples have a consistent air headspace or deaerate all samples and seal under an inert gas.
Sample matrix effects Be aware that components in your sample matrix (e.g., buffers, excipients) can act as photosensitizers or quenchers, affecting the degradation rate. Run appropriate controls.
Inaccurate quantification Re-validate your analytical method for linearity, accuracy, and precision for both the parent compound and any identified degradation products.

Quantitative Data Summary

Due to the limited direct research on this compound photodegradation, the following table presents hypothetical, yet representative, data based on studies of similar apocarotenals to illustrate expected trends.

Table 1: Hypothetical Photodegradation Kinetics of this compound in Solution

Light Exposure Time (hours)This compound Concentration (µg/mL)Relative Abundance of Apocarotenal Product A (%)Relative Abundance of Apocarotenal Product B (%)
010.000
27.8155
45.52812
82.14525
24< 0.55535
Note: This data is illustrative and intended to show a typical degradation profile. Actual results may vary based on experimental conditions.

Experimental Protocols

Protocol 1: General Procedure for Assessing Photostability of this compound

  • Sample Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO, ethanol) and protect it from light. Dilute the stock solution to the desired experimental concentration using the appropriate buffer or solvent system.

  • Light Exposure: Transfer the sample solutions to transparent glass vials. Place the vials in a photostability chamber equipped with a calibrated light source (e.g., a xenon lamp simulating sunlight). Control the temperature and humidity within the chamber.

  • Sampling: At predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from the sample vials. Immediately transfer the aliquot to an amber HPLC vial and store at -20°C until analysis.

  • Control Samples: Prepare control samples that are protected from light (e.g., wrapped in aluminum foil) and keep them under the same temperature and humidity conditions to assess thermal degradation.

  • Analysis: Analyze the samples using a validated HPLC-PDA or UPLC-MS method to quantify the remaining this compound and identify and quantify any degradation products.

Protocol 2: UPLC-QTOF-MS/MS for Identification of Degradation Products

  • Chromatographic Separation:

    • Column: Use a reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A typical gradient would start with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute compounds of increasing hydrophobicity.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry Detection:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode is generally suitable for apocarotenals.

    • Scan Range: Acquire full scan MS data over a mass range of m/z 100-1000.

    • MS/MS Analysis: Perform data-dependent acquisition (DDA) or data-independent acquisition (DIA) to obtain fragmentation data for the detected ions. This data is crucial for structural elucidation of the degradation products.

    • Collision Energy: Use a ramped collision energy to generate a rich fragmentation spectrum.

Visualizations

Photodegradation_Pathway cluster_main Photodegradation of this compound Crocetin_Dialdehyde This compound Excited_State Excited State this compound Crocetin_Dialdehyde->Excited_State Light (hν) Isomers Cis-Isomers Excited_State->Isomers Isomerization Oxidation_Products Oxidation Products (e.g., Epoxides) Excited_State->Oxidation_Products + O2 Cleavage_Products Shorter-Chain Apocarotenals Oxidation_Products->Cleavage_Products Oxidative Cleavage Experimental_Workflow cluster_workflow Analytical Workflow for Degradation Studies Sample_Prep Sample Preparation (this compound Solution) Light_Exposure Controlled Light Exposure Sample_Prep->Light_Exposure Time_Sampling Time-Point Sampling Light_Exposure->Time_Sampling Analysis UPLC-QTOF-MS/MS Analysis Time_Sampling->Analysis Data_Processing Data Processing and Product Identification Analysis->Data_Processing

References

Technical Support Center: Optimizing Fermentation for Crocetin Dialdehyde Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of fermentation conditions for crocetin dialdehyde production.

Frequently Asked Questions (FAQs)

Q1: What is the general biosynthetic pathway for this compound production in microbial hosts?

A1: The biotechnological production of this compound begins with a carotenoid precursor, typically zeaxanthin. The key enzymatic step is the cleavage of zeaxanthin at the C7-C8 and C7'-C8' double bonds, which is catalyzed by a carotenoid cleavage dioxygenase (CCD) enzyme.[1][2][3][4] This reaction yields this compound and two molecules of 3-hydroxy-β-cyclocitral.[4] The this compound is then a precursor for the formation of crocetin through the action of aldehyde dehydrogenases (ALDHs).[3][4][5]

Q2: Which microbial hosts are commonly used for this compound production?

A2: Several microbial hosts have been successfully engineered for this compound and crocetin production, including Escherichia coli[2][6], Saccharomyces cerevisiae[7][8][9], and Yarrowia lipolytica[10]. The choice of host can depend on factors such as genetic tractability, precursor availability, and cultivation characteristics.

Q3: What are the key enzymes involved in the this compound biosynthetic pathway?

A3: The primary enzyme is a Carotenoid Cleavage Dioxygenase (CCD) . Different classes of CCDs have been used, with CCD2 from Crocus sativus (CsCCD2) and CCD4 from Nyctanthes arbor-tristis (NatCCD4.1) being prominent examples.[1][2] Subsequently, Aldehyde Dehydrogenases (ALDHs) are responsible for the conversion of this compound to crocetin.[3][4][11]

Troubleshooting Guide

Issue 1: Low or no detectable yield of this compound.

Possible Cause Troubleshooting Step
Inefficient CCD enzyme activity - Screen different CCD enzymes (e.g., CsCCD2, NatCCD4.1) to find one with higher activity in your host.[1][2] - Codon-optimize the CCD gene for your expression host.[6] - Ensure the enzyme is localized to the correct cellular compartment (plastids in plants, cytoplasm or engineered compartments in microbes) where the zeaxanthin precursor is available.[1][3]
Precursor (zeaxanthin) limitation - Engineer the host strain to overproduce zeaxanthin by overexpressing genes in the upstream carotenoid biosynthesis pathway (e.g., PSY, PDS, LCYB, BCH).[1][4] - Optimize fermentation media to enhance precursor supply.
Degradation of this compound - this compound is sensitive to light, temperature, and oxygen.[2][12] Minimize exposure to these elements during fermentation and extraction. - Implement a two-phase in situ extraction system (e.g., using n-dodecane) to continuously remove this compound from the aqueous phase, thus preventing degradation and feedback inhibition.[2][7][12][13]
Suboptimal fermentation conditions - Optimize culture temperature. Lower temperatures (e.g., 20°C) have been shown to favor crocetin biosynthesis in some hosts like S. cerevisiae and E. coli.[9][10][14] - Optimize media components such as carbon source (e.g., glucose, glycerol), nitrogen source (e.g., yeast extract, peptone), and their ratios.[7][8]

Issue 2: Accumulation of zeaxanthin with low conversion to this compound.

Possible Cause Troubleshooting Step
Bottleneck at the CCD cleavage step - Increase the expression level of the CCD enzyme by using a stronger promoter or increasing the gene copy number.[9] - Investigate potential co-factor limitations for the CCD enzyme.
Poor substrate accessibility - Consider protein fusion strategies, for example, fusing the β-carotene hydroxylase (CrtZ) with the CCD enzyme to enhance substrate channeling from zeaxanthin to the cleavage enzyme.[7]

Issue 3: Decline in this compound production after an initial peak.

Possible Cause Troubleshooting Step
Decreased cell viability or metabolic activity - This can occur as the culture enters the stationary phase, leading to nutrient depletion and accumulation of toxic byproducts.[2][15] - Implement a fed-batch fermentation strategy to maintain optimal nutrient levels and prolong the productive phase.[7][8]
Instability of CCD enzyme expression - The decline in production can be linked to a decrease in the mRNA levels of the CCD enzyme over time.[10][12] - Investigate strategies to stabilize mRNA or use inducible promoters that can be reactivated.

Quantitative Data Presentation

Table 1: Comparison of this compound and Crocetin Titers in Different Engineered Microorganisms.

Product Microorganism Key Genetic Modification(s) Fermentation Strategy Titer (mg/L) Reference
This compoundEscherichia coliExpression of NatCCD4.1Two-phase culture with n-dodecane109.2 ± 3.23[1][2]
This compoundEscherichia coliExpression of CsCCD2Batch bioreactor at 20°C5.14 ± 0.28[14]
CrocetinSaccharomyces cerevisiaeOverexpression of CrtZ, CsCCD2, and Syn_ALD5-L Fed-batch fermentation6.278[9][11]
CrocetinSaccharomyces cerevisiaeEnhanced MVA pathway, fusion of PsCrtZ-CsCCD25-L Fed-batch fermentation12.43 ± 0.62[7][8]
CrocetinEscherichia coliOverexpression of CsCCD2 and a novel ALDH variantBatch fermentation34.77 ± 1.03[6]
CrocetinYarrowia lipolyticaFine-tuned mediaShake flask30.17[10]

Experimental Protocols

Protocol 1: Two-Phase Fermentation for In Situ Extraction of this compound in E. coli

  • Strain Cultivation: Inoculate a single colony of the engineered E. coli strain harboring the zeaxanthin biosynthesis pathway and the selected CCD enzyme into 5 mL of LB medium with appropriate antibiotics. Grow overnight at 37°C with shaking.

  • Fermentation Setup: Inoculate 100 mL of production medium (e.g., Terrific Broth) in a 500 mL flask with the overnight culture to an initial OD600 of 0.1.

  • Induction: Grow the culture at the optimal temperature (e.g., 20°C or 30°C) with shaking until the OD600 reaches 0.6-0.8. Induce the expression of the CCD enzyme with an appropriate inducer (e.g., IPTG or arabinose).

  • Two-Phase System: Immediately after induction, add a sterile organic solvent, such as n-dodecane, to the culture at a 1:10 v/v ratio (e.g., 10 mL of n-dodecane to 100 mL of culture).[2][12]

  • Cultivation and Sampling: Continue the fermentation under the same conditions. Collect samples at regular time intervals.

  • Sample Analysis: Separate the organic phase from the aqueous phase by centrifugation. Analyze the this compound content in the organic phase using HPLC.

Protocol 2: Fed-Batch Fermentation for Enhanced Crocetin Production in S. cerevisiae

  • Seed Culture: Prepare a seed culture of the engineered S. cerevisiae strain in a suitable seed medium.

  • Bioreactor Setup: Inoculate a 5-L bioreactor containing production medium.

  • Growth Phase: Maintain the temperature at 30°C to promote cell growth. Control the glucose concentration at a low level (e.g., below 1 g/L) by periodically feeding a concentrated glucose solution.[8]

  • Production Phase: Once the desired cell density is reached (e.g., OD600 of 105), shift the temperature down to 20°C to favor crocetin production.[8]

  • Induction and Feeding: Induce the expression of the crocetin biosynthesis pathway genes (if under an inducible promoter) by adding an inducer like galactose.[8] Continue to feed a carbon source (e.g., ethanol or a glucose/ethanol mix) to maintain cell viability and production.

  • Monitoring and Harvesting: Monitor cell growth, substrate consumption, and crocetin production throughout the fermentation. Harvest the culture for crocetin extraction and quantification.

Visualizations

Crocetin_Dialdehyde_Biosynthesis_Pathway cluster_upstream Upstream Carotenoid Pathway cluster_core This compound Formation cluster_downstream Downstream Conversion GPP Geranylgeranyl pyrophosphate Phytoene Phytoene GPP->Phytoene PSY Lycopene Lycopene Phytoene->Lycopene PDS, Z-ISO, ZDS, CrtISO Beta_Carotene β-Carotene Lycopene->Beta_Carotene LCYB Zeaxanthin Zeaxanthin Beta_Carotene->Zeaxanthin BCH (CrtZ) Crocetin_Dialdehyde This compound Zeaxanthin->Crocetin_Dialdehyde CCD2 / CCD4 Crocetin Crocetin Crocetin_Dialdehyde->Crocetin ALDH

Caption: Biosynthetic pathway of this compound and crocetin.

Troubleshooting_Workflow Start Start Fermentation Check_Yield Low/No Crocetin Dialdehyde Yield? Start->Check_Yield Check_Precursor Zeaxanthin Accumulating? Check_Yield->Check_Precursor Yes Enhance_Precursor Enhance Precursor Supply (Metabolic Engineering) Check_Yield->Enhance_Precursor No Optimize_CCD Optimize CCD Enzyme (Screening, Codon Opt.) Check_Precursor->Optimize_CCD No Increase_CCD_Expression Increase CCD Expression (Promoter, Copy Number) Check_Precursor->Increase_CCD_Expression Yes Check_Degradation Implement Two-Phase Extraction / Protect from Light/Heat Optimize_CCD->Check_Degradation Optimize_Conditions Optimize Fermentation (Temp, Media, Fed-batch) Enhance_Precursor->Optimize_Conditions Check_Degradation->Optimize_Conditions Success Successful Production Optimize_Conditions->Success Improve_Substrate_Access Improve Substrate Access (Enzyme Fusion) Increase_CCD_Expression->Improve_Substrate_Access Improve_Substrate_Access->Optimize_Conditions

References

Crocetin Dialdehyde Quantification by LC-MS: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) for the accurate quantification of crocetin dialdehyde using Liquid Chromatography-Mass Spectrometry (LC-MS).

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the LC-MS analysis of this compound, providing targeted solutions and preventative measures.

Q1: Why am I seeing poor sensitivity, inconsistent peak areas, or signal suppression for my this compound standard?

A1: These issues often point to matrix effects , where co-eluting compounds from the sample matrix interfere with the ionization of this compound in the MS source.[1][2] This can lead to either signal suppression or enhancement, causing inaccurate quantification.[2]

Troubleshooting Steps:

  • Evaluate Matrix Effects: Quantitatively assess the impact of your sample matrix using the post-extraction spike method.[2][3] This involves comparing the analyte's response in a post-extraction spiked sample to its response in a neat solvent standard.[4]

  • Improve Sample Preparation: Enhance your sample clean-up procedure to remove interfering matrix components. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be highly effective. A two-phase in situ extraction using n-dodecane has been used successfully to reduce intracellular degradation and improve recovery.[5]

  • Optimize Chromatography: Develop a chromatographic method that effectively separates this compound from matrix components.[6] This can involve adjusting the gradient, changing the mobile phase composition, or trying a different column chemistry (e.g., a polar C18).[7]

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): If available, a SIL-IS is the most effective way to compensate for matrix effects, as it co-elutes with the analyte and experiences similar ionization suppression or enhancement.[2]

Q2: My chromatogram shows broad, tailing, or split peaks for this compound. What is the cause?

A2: Poor peak shape can result from a variety of issues related to the column, mobile phase, or injection technique.[8]

Troubleshooting Steps:

  • Check for Column Contamination or Overload: Flush the column with a strong solvent to remove contaminants. If the problem persists, consider that you might be overloading the column; try injecting a lower concentration of your sample.[8]

  • Ensure Mobile Phase Compatibility: this compound is poorly soluble in water.[9] Ensure your initial mobile phase conditions have sufficient organic content to prevent the analyte from precipitating on the column head. Avoid abrupt solvent changes that can cause salt precipitation.[8]

  • Investigate Sample Solvent: The solvent used to dissolve your final extract should be compatible with the initial mobile phase. A solvent that is too strong can cause peak distortion.

  • Inspect for System Voids: A void at the head of the column or dead volume in the connections can lead to peak splitting and broadening.

Q3: I am observing a second, later-eluting peak with the same mass-to-charge ratio (m/z) as this compound. What could this be?

A3: You are likely observing a cis-isomer of this compound. Carotenoids and their derivatives can exist as geometric isomers (trans and cis), which may separate chromatographically.[10][11] The trans-form is generally more stable and abundant.[9] It is crucial to identify and quantify both forms for accurate results, as isomerization can occur during sample preparation or storage.[10]

Troubleshooting Steps:

  • Confirm Isomer Identity: Use a diode-array detector (DAD) to examine the UV-Vis spectra of both peaks. Cis-isomers typically exhibit a characteristic "cis-peak" at a shorter wavelength than the main absorption band of the trans-isomer.

  • Optimize Separation: Adjust your chromatographic method to achieve baseline resolution of the isomers for accurate individual quantification.

  • Standardize Sample Handling: Protect samples from light and heat, which can induce isomerization.[9] Ensure consistent timing and conditions during extraction and analysis.

Q4: The this compound concentration in my samples seems to decrease over time, even with proper storage. What is happening?

A4: this compound, like many apocarotenoids, can be susceptible to degradation. This can be caused by oxidation or enzymatic activity, especially in biological matrices.[5][9]

Troubleshooting Steps:

  • Minimize Freeze-Thaw Cycles: Repeated freezing and thawing can degrade analytes. Aliquot samples after extraction to avoid this. Studies on the related compound crocetin have shown stability for at least three freeze-thaw cycles.[11]

  • Use Antioxidants: Consider adding an antioxidant like butylated hydroxytoluene (BHT) to your extraction solvent to prevent oxidative degradation.

  • Optimize Extraction: Use methods that minimize analyte degradation. A two-phase culture system with in-situ extraction into n-dodecane has been shown to be effective for this compound produced in E. coli, as it continuously removes the product from the aqueous, degradative environment.[5]

  • Perform Stability Tests: Evaluate the stability of this compound in your specific matrix under your storage and handling conditions to understand its limits.

Quantitative Data Summary

The following tables summarize key quantitative parameters reported in the literature for the analysis of crocetin derivatives.

Table 1: LC-MS Method Sensitivity for Crocins and Derivatives Data extracted from a study on Buddlejae flos, which contains crocetin derivatives.[6]

ParameterValue RangeNotes
Limit of Detection (LOD)0.25 - 2 ng/mLDemonstrates high sensitivity of the UHPLC-MS method.[6]
Limit of Quantitation (LOQ)2 - 5 ng/mLSuitable for trace-level analysis in complex samples.[6]

Table 2: Reported Biotechnological Yields of this compound Yields obtained from engineered E. coli systems.[5]

Production SystemReported Titer (mg/L)Key Strategy
E. coli expressing NatCCD4.1109.2 ± 3.23Two-phase culture system with n-dodecane for in-situ extraction.[5]
E. coli expressing CsCCD25.14Standard single-phase culture.[5]
E. coli expressing CsCCD234.77 ± 1.03Optimized single-phase culture.[5]

Experimental Protocols

Protocol 1: General UHPLC-MS/MS Method for this compound Quantification Adapted from methodologies for crocetin and its derivatives.[5][6][10]

  • Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Flow Rate: 0.3 mL/min.

    • Gradient:

      • 0-2 min: 10% B

      • 2-15 min: Linear gradient to 95% B

      • 15-18 min: Hold at 95% B

      • 18-18.1 min: Return to 10% B

      • 18.1-25 min: Re-equilibration at 10% B

  • Mass Spectrometry (ESI+):

    • Ionization Mode: Electrospray Ionization, Positive (ESI+).

    • Scan Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).

    • Precursor Ion (Q1): m/z for this compound.

    • Product Ions (Q3): Select at least two stable and abundant fragment ions for confirmation and quantification.

    • Optimization: Optimize source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energy for maximum signal intensity.

Protocol 2: Quantitative Evaluation of Matrix Effects Based on the post-extraction spiking method.[2][3]

  • Prepare Three Sample Sets:

    • Set A (Neat Standard): Spike the analyte and Internal Standard (IS) into the final mobile phase solvent.

    • Set B (Post-Spike Sample): Extract six different blank matrix lots. After extraction, spike the analyte and IS into the final extract.

    • Set C (Pre-Spike Sample): Spike the analyte and IS into six different blank matrix lots before extraction.

  • Analyze and Calculate:

    • Analyze all samples by LC-MS.

    • Calculate Matrix Factor (MF):

      • MF = (Peak Area in Set B) / (Peak Area in Set A)

      • An MF < 1 indicates ion suppression; an MF > 1 indicates ion enhancement.[2]

    • Calculate Recovery (RE):

      • RE (%) = [(Peak Area in Set C) / (Peak Area in Set B)] * 100

    • Calculate Process Efficiency (PE):

      • PE (%) = [(Peak Area in Set C) / (Peak Area in Set A)] * 100

  • Assess Variability: The coefficient of variation (CV%) of the MF across the different matrix lots should be <15% for the method to be considered free from significant matrix effect variability.

Visualizations: Workflows and Pathways

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Sample Biological or Chemical Matrix Extraction Extraction (e.g., LLE, SPE) Sample->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation FinalSample Final Sample for Injection Evaporation->FinalSample Injection Injection FinalSample->Injection Separation UHPLC Separation (C18 Column) Injection->Separation Ionization Ionization (ESI+) Separation->Ionization Detection MS/MS Detection (MRM Mode) Ionization->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve (Regression) Integration->Calibration Quantification Quantification Calibration->Quantification Result Final Concentration Quantification->Result

Caption: General workflow for this compound quantification by LC-MS.

biosynthesis_pathway Zeaxanthin Zeaxanthin Crocetin_Dialdehyde This compound Zeaxanthin->Crocetin_Dialdehyde Cleavage Crocetin Crocetin Crocetin_Dialdehyde->Crocetin Oxidation enzyme1 CCD Enzyme (e.g., CCD2, CCD4) enzyme1->Zeaxanthin enzyme2 ALDH Enzyme enzyme2->Crocetin_Dialdehyde

Caption: Simplified biosynthetic pathway of crocetin.[12]

troubleshooting_matrix_effects cluster_eval Evaluation cluster_mitigate Mitigation Strategies Start Inconsistent Results or Poor Sensitivity Observed CheckMatrix Hypothesis: Matrix Effects? Start->CheckMatrix PostSpike Perform Post-Extraction Spike Experiment CheckMatrix->PostSpike Yes CalcMF Calculate Matrix Factor (MF) PostSpike->CalcMF AssessMF Is MF consistently ~1 and CV < 15%? CalcMF->AssessMF ImproveCleanup Improve Sample Clean-up (SPE/LLE) AssessMF->ImproveCleanup No End Method Optimized Accurate Quantification AssessMF->End Yes ImproveCleanup->PostSpike OptimizeLC Optimize Chromatographic Separation ImproveCleanup->OptimizeLC UseSIL Use Stable Isotope-Labeled Internal Standard ImproveCleanup->UseSIL OptimizeLC->PostSpike UseSIL->End

Caption: Logical workflow for troubleshooting matrix effects in LC-MS analysis.

References

Technical Support Center: Crocetin Dialdehyde Storage and Handling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the oxidation of crocetin dialdehyde during storage.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation during storage?

A1: The primary cause of this compound degradation is oxidation. This compound is an apocarotenoid with a structure containing multiple conjugated double bonds, making it highly susceptible to attack by oxygen.[1][2][3] This process is accelerated by exposure to light, and elevated temperatures.[3][4]

Q2: What are the visible signs of this compound oxidation?

A2: Oxidation of this compound can lead to a change in its appearance. The vibrant color of the compound may fade over time. For a definitive assessment of degradation, analytical methods such as High-Performance Liquid Chromatography (HPLC) are recommended to quantify the remaining intact this compound.

Q3: What are the recommended storage conditions for this compound?

A3: To minimize oxidation, this compound should be stored under the following conditions:

  • Temperature: For short-term storage (up to 1 month), -20°C is recommended. For long-term storage (up to 6 months), -80°C is ideal.[5][6]

  • Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to minimize exposure to oxygen.[7]

  • Light: Protect from light by using amber vials or by storing the container in a dark place.[5][6][8]

  • Moisture: Keep the container tightly sealed to protect from moisture.[8]

Q4: Can I store this compound in a solvent?

A4: Yes, this compound can be stored in a solvent. For solutions, it is recommended to store them at -80°C for up to 6 months or at -20°C for up to 1 month, while ensuring they are protected from light.[5][6] It is crucial to use a high-purity, degassed solvent to minimize dissolved oxygen.

Q5: Are there any chemical inhibitors that can prevent the oxidation of this compound?

A5: Yes, the addition of antioxidants can help prevent the oxidation of this compound. Butylated hydroxytoluene (BHT) is a commonly used antioxidant for carotenoids.[9] Other potential antioxidants include mixed tocopherols and sodium ascorbate.[7] It is important to ensure the chosen antioxidant is compatible with downstream applications.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Loss of color in solid this compound. Oxidation due to improper storage.1. Verify storage temperature is at or below -20°C.[5][6] 2. Ensure the container is sealed and the headspace has been flushed with an inert gas. 3. Protect the sample from light exposure.[5][6][8]
Degradation of this compound in solution. 1. Presence of dissolved oxygen in the solvent. 2. Exposure to light. 3. Storage at an inappropriate temperature.1. Use a high-purity, degassed solvent for preparing the solution. 2. Store the solution in an amber vial or wrapped in aluminum foil to protect from light.[5][6] 3. Store the solution at -80°C for long-term storage.[5][6]
Inconsistent experimental results with stored this compound. Partial degradation of the compound leading to lower effective concentration.1. Aliquot the this compound upon receipt to avoid repeated freeze-thaw cycles. 2. Re-qualify the concentration of the stock solution using HPLC before use in critical experiments. 3. Consider adding an antioxidant like BHT to the stock solution, if compatible with the experimental design.[9]

Experimental Protocols

Protocol 1: Quantification of this compound by HPLC

This protocol outlines a general method for quantifying this compound to assess its stability.

Materials:

  • This compound sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • HPLC-grade methanol

  • C18 reverse-phase HPLC column

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., DMSO). Create a series of dilutions to generate a calibration curve.

  • Sample Preparation: Dissolve the this compound sample to be tested in the mobile phase or a compatible solvent.

  • HPLC Analysis:

    • Set up the HPLC system with a C18 column.

    • Use a gradient elution system, for example, starting with a higher percentage of water/methanol and increasing the percentage of acetonitrile over time.

    • Set the photodiode array (PDA) detector to monitor at the maximum absorbance wavelength of this compound (approximately 450 nm).

  • Data Analysis:

    • Integrate the peak corresponding to this compound.

    • Use the calibration curve to determine the concentration of this compound in the sample.

Protocol 2: Evaluating the Efficacy of Antioxidants

This protocol describes how to test the effectiveness of an antioxidant in preventing this compound oxidation.

Materials:

  • This compound

  • Selected antioxidant (e.g., BHT)

  • Solvent (e.g., DMSO)

  • HPLC system

Procedure:

  • Prepare two sets of this compound solutions in the chosen solvent.

  • To one set of solutions, add the antioxidant at a specific concentration (e.g., 250 ppm of BHT).[9] The other set will serve as the control.

  • Store both sets of solutions under the same conditions (e.g., at 4°C or room temperature, exposed to air).

  • At regular time intervals (e.g., 0, 24, 48, 72 hours), take an aliquot from each solution.

  • Analyze the concentration of this compound in each aliquot using the HPLC method described in Protocol 1.

  • Compare the degradation rate of this compound in the solutions with and without the antioxidant to determine its efficacy.

Data Presentation

Table 1: Effect of Storage Temperature on this compound Stability

Storage Temperature (°C)Retention after 1 month (%)Retention after 6 months (%)
4Data to be filled from experimental resultsData to be filled from experimental results
-20Data to be filled from experimental resultsData to be filled from experimental results
-80Data to be filled from experimental resultsData to be filled from experimental results

Table 2: Efficacy of BHT in Preventing this compound Oxidation at 4°C

Time (days)This compound Concentration (µg/mL) - No AntioxidantThis compound Concentration (µg/mL) - With BHT
0Initial ConcentrationInitial Concentration
7Data to be filled from experimental resultsData to be filled from experimental results
14Data to be filled from experimental resultsData to be filled from experimental results
30Data to be filled from experimental resultsData to be filled from experimental results

Visualizations

Oxidation_Pathway cluster_storage Storage Conditions cluster_factors Accelerating Factors Crocetin_Dialdehyde This compound Oxidized_Products Oxidized Degradation Products Crocetin_Dialdehyde->Oxidized_Products Oxidation Crocetin Crocetin Crocetin_Dialdehyde->Crocetin ALDH mediated Oxidation Oxygen Oxygen Oxygen->Crocetin_Dialdehyde Light Light Light->Crocetin_Dialdehyde Heat Heat Heat->Crocetin_Dialdehyde

Caption: Degradation pathways of this compound during storage.

Experimental_Workflow cluster_prep Sample Preparation cluster_storage Storage cluster_analysis Analysis Start Receive Crocetin Dialdehyde Aliquot Aliquot into smaller, light-protected vials Start->Aliquot Inert Flush with Inert Gas Aliquot->Inert Store Store at -80°C Inert->Store Use Use one aliquot for experiment Store->Use HPLC Quantify with HPLC before use Use->HPLC

Caption: Recommended workflow for handling and storing this compound.

References

Technical Support Center: Purification of Crocetin Dialdehyde

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crocetin dialdehyde from complex mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of this compound?

A1: this compound is a key intermediate in the biosynthesis of crocetin and crocins. The primary natural sources are saffron (Crocus sativus) and the fruit of Gardenia jasminoides.[1][2] It is formed by the enzymatic cleavage of zeaxanthin by the carotenoid cleavage dioxygenase 2 (CCD2) enzyme.[3] Consequently, it can also be produced and purified from genetically engineered microorganisms or plant tissues that express this enzyme.[1]

Q2: What are the main challenges in purifying this compound?

A2: The main challenges include:

  • Instability: this compound, like other carotenoids, is sensitive to light, heat, and pH, which can lead to degradation and isomerization (e.g., conversion from the more stable trans-form to the cis-form).[2]

  • Low Concentration: As an intermediate, it may be present in low concentrations in natural sources, being quickly converted to crocetin.

  • Similar Compounds: Complex mixtures from natural sources contain structurally similar carotenoids and other compounds, making separation difficult.

  • Solubility: this compound has poor solubility in water and some organic solvents, which can complicate extraction and chromatography.[2]

Q3: What analytical methods are recommended for assessing the purity of this compound?

A3: High-Performance Liquid Chromatography (HPLC) with a C18 reversed-phase column is the most common and reliable method for assessing the purity of this compound and related compounds.[4][5][6] Detection is typically performed using a UV-Vis detector at a wavelength of around 440 nm.[7]

Q4: How should I store purified this compound?

A4: To minimize degradation, this compound should be stored at low temperatures (-20°C to -80°C), protected from light, and preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[3] For stock solutions, it is recommended to use them within one month when stored at -20°C and within six months at -80°C.[3] It is often recommended to prepare solutions freshly before use.[8]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield Degradation during extraction/purification: Exposure to light, heat, or extreme pH.- Work in a dimly lit area or use amber-colored glassware.- Maintain low temperatures throughout the process (e.g., use ice baths).- Use buffered solutions to maintain a stable pH.
Incomplete extraction: Poor choice of solvent.- this compound has limited solubility. Test a range of organic solvents or solvent mixtures (e.g., with varying polarity) to optimize extraction.
Oxidation: Exposure to air.- Degas solvents before use.- Work under an inert atmosphere (e.g., nitrogen blanket).
Poor Separation/Purity Co-elution of similar compounds: Inadequate chromatographic resolution.- Optimize the mobile phase composition and gradient in your HPLC or column chromatography method.- Consider using a different stationary phase (e.g., different types of C18 columns).- High-Speed Counter-Current Chromatography (HSCCC) has been shown to be effective for separating similar crocetin derivatives and could be adapted.[9][10]
Isomerization (presence of cis-isomers): Exposure to light or heat.- Minimize exposure to light and heat during all steps.- The trans-isomer is generally more stable.[2]
Compound Instability in Solution Solvent-induced degradation. - Use high-purity (HPLC grade) solvents.- Prepare solutions fresh before each use.[8]
Presence of residual acids or bases from previous steps. - Ensure complete removal of any acids or bases used during extraction or hydrolysis steps through neutralization and washing.

Quantitative Data

The following table summarizes reported yields and purity levels for crocetin and its derivatives from various purification methods. While specific data for this compound is limited, these values can serve as a benchmark for what to expect during the purification of structurally related compounds.

Compound Source Purification Method Purity Yield Reference
trans-CrocetinGardenia Fruit WasteEnzymatic Hydrolysis & CPC96.76 ± 0.17%95.25 ± 3.16% (from pre-purified extract)[10]
Crocin-1GardeniaHSCCC94.1%246.2 mg from 1000 mg of fraction C[9]
Crocin-2GardeniaHSCCC96.3%34.2 mg from 1000 mg of fraction C[9]
Crocin-3GardeniaHSCCC94.1%24.4 mg from 1000 mg of fraction C[9]
Crocin-4GardeniaHSCCC98.9%24.7 mg from 1000 mg of fraction C[9]
Crocetin beta-d-glucosyl esterCrocus sativus leavesColumn Chromatography & Prep-TLCSingle spot on TLC17 mg from crude extract[11]

Experimental Protocols

General Protocol for Purification of this compound from a Biosynthetic Mixture

This protocol outlines a general workflow for the purification of this compound produced by enzymatic cleavage of zeaxanthin in an engineered microorganism.

  • Cell Lysis and Extraction:

    • Harvest the microbial cells containing this compound by centrifugation.

    • Resuspend the cell pellet in a suitable buffer.

    • Lyse the cells using methods such as sonication or high-pressure homogenization. Perform this step on ice to prevent degradation.

    • Extract the this compound from the cell lysate using an appropriate organic solvent (e.g., ethyl acetate, acetone, or a mixture of chloroform and methanol). The choice of solvent will depend on the specific properties of the crude extract.

    • Repeat the extraction process to maximize the recovery.

    • Combine the organic phases and evaporate the solvent under reduced pressure at a low temperature (<40°C).

  • Column Chromatography (Initial Purification):

    • The crude extract can be subjected to initial purification using column chromatography. A macroporous resin like HPD-100 or silica gel can be used.[2][10]

    • Stationary Phase: Silica gel 60 (70-230 mesh) or HPD-100 resin.

    • Mobile Phase: A gradient of non-polar to polar solvents. For silica gel, a gradient of hexane and ethyl acetate is common. For HPD-100, a gradient of water and ethanol may be used. The specific gradient should be optimized based on the polarity of this compound and the impurities present.

    • Collect fractions and monitor by TLC or HPLC to identify those containing this compound.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC) (Final Purification):

    • Pool the fractions containing this compound from the column chromatography step and concentrate them.

    • Perform final purification using preparative HPLC with a C18 column.

    • Mobile Phase: A gradient of acetonitrile and water, often with a small amount of acid (e.g., 0.1% formic acid or acetic acid) to improve peak shape.

    • Detection: UV-Vis detector at ~440 nm.

    • Collect the peak corresponding to this compound.

    • Evaporate the solvent from the collected fraction under reduced pressure at a low temperature.

  • Purity Assessment:

    • Assess the purity of the final product using analytical HPLC.

    • Confirm the identity and structure using techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Visualizations

Crocetin_Dialdehyde_Biosynthesis Zeaxanthin Zeaxanthin CCD2 Carotenoid Cleavage Dioxygenase 2 (CCD2) Zeaxanthin->CCD2 Cleavage Crocetin_Dialdehyde This compound CCD2->Crocetin_Dialdehyde ALDH Aldehyde Dehydrogenase (ALDH) Crocetin_Dialdehyde->ALDH Oxidation Crocetin Crocetin ALDH->Crocetin

Caption: Biosynthetic pathway of crocetin from zeaxanthin.

Purification_Workflow cluster_extraction Step 1: Extraction cluster_purification Step 2: Purification cluster_analysis Step 3: Analysis Source Complex Mixture (e.g., Cell Lysate) Extraction Solvent Extraction Source->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Column_Chromatography Column Chromatography (e.g., Silica, HPD-100) Crude_Extract->Column_Chromatography Prep_HPLC Preparative HPLC (C18 Column) Column_Chromatography->Prep_HPLC Partially Purified Fractions Purified_Product Purified this compound Prep_HPLC->Purified_Product Purity_Assessment Purity Assessment (Analytical HPLC) Purified_Product->Purity_Assessment Structural_Analysis Structural Analysis (MS, NMR) Purified_Product->Structural_Analysis

Caption: General workflow for this compound purification.

References

Technical Support Center: Enhancing Enzymatic Reactions with Crocetin Dialdehyde

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for utilizing crocetin dialdehyde in enzymatic reactions. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for experimental success. The information provided herein is focused on the primary and scientifically established enzymatic reaction involving this compound: its conversion to crocetin by aldehyde dehydrogenases (ALDHs).

Frequently Asked Questions (FAQs)

Q1: What is the primary enzymatic reaction involving this compound?

A1: this compound is a key intermediate in the biosynthesis of crocins, the compounds responsible for the color of saffron. The primary enzymatic reaction is its oxidation to crocetin, a reaction catalyzed by enzymes from the Aldehyde Dehydrogenase (ALDH) superfamily.[1][2][3] Several ALDHs have been shown to catalyze this conversion, with varying efficiencies.[4]

Q2: I thought this compound enhances enzymatic reactions. Can I use it as a general enzyme activator?

A2: The current scientific literature characterizes this compound as a substrate for aldehyde dehydrogenases (ALDHs), not as a general activator for other types of enzymes.[1][2][5] The concept of "enhancing" in this context refers to the efficient enzymatic conversion of this compound to crocetin, which is a critical step in the biosynthesis of saffron's bioactive compounds.[6]

Q3: What are the key enzymes that act on this compound?

A3: The key enzymes are Carotenoid Cleavage Dioxygenase 2 (CCD2), which produces this compound from zeaxanthin, and various Aldehyde Dehydrogenases (ALDHs) that subsequently convert this compound into crocetin.[2][3][5] One specific enzyme identified with high efficiency for this conversion is CsALDH3I1, found in Crocus sativus.[2]

Q4: How should I handle and store this compound?

A4: this compound is sensitive to light and heat, which can cause oxidation and isomerization.[7] It should be stored at -20°C and protected from light.[3] For creating stock solutions, it has poor solubility in water.[7] It is recommended to use dimethyl sulfoxide (DMSO) to dissolve the compound, which may require warming to 60°C and sonication to fully solubilize.[3] Always use freshly opened, anhydrous DMSO for best results.[3]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
No or low enzyme activity observed. 1. Incomplete Solubilization: this compound may not be fully dissolved in the assay buffer, leading to a lower effective substrate concentration. 2. Enzyme Incompatibility: The specific ALDH isoform you are using may have a low affinity for this compound.[4] 3. Degraded Substrate: this compound may have degraded due to improper storage (exposure to light or heat).[7]1. Prepare a concentrated stock solution in DMSO, ensuring it is fully dissolved (may require warming and sonication).[3] Add the stock to the assay buffer, ensuring the final DMSO concentration is compatible with your enzyme (typically <1%). 2. Verify from literature that your chosen ALDH is active on this compound. Consider using a positive control, such as an ALDH known to be active (e.g., CsALDH3I1).[2] 3. Use a fresh aliquot of this compound stored under the recommended conditions (-20°C, protected from light).[3]
High background signal in spectrophotometric assay. 1. Interference from Substrate: this compound is a colored carotenoid and may absorb light at or near the wavelength used to monitor the reaction (e.g., NADH production at 340 nm). 2. Non-enzymatic Reaction: The substrate may be unstable in the assay buffer, leading to a change in absorbance over time.1. Run a background control reaction that includes all components (including this compound) except the enzyme. Subtract the rate of absorbance change from this control from your experimental samples. 2. Test the stability of this compound in your assay buffer over the time course of the experiment without the enzyme present to quantify any non-enzymatic signal change.
Inconsistent or non-reproducible results. 1. Pipetting Errors: Inaccurate pipetting of the enzyme or substrate. 2. Precipitation: this compound may be precipitating out of the aqueous assay buffer over time. 3. Temperature Fluctuations: Inconsistent assay temperatures can affect enzyme kinetics.1. Use calibrated pipettes and prepare a master mix for the reaction components to minimize pipetting variability. 2. Visually inspect the reaction wells for any signs of precipitation. If observed, consider adding a carrier protein like BSA or slightly increasing the DMSO concentration (while ensuring enzyme compatibility). 3. Ensure all reagents are equilibrated to the assay temperature before starting the reaction and use a temperature-controlled plate reader or water bath.
Decline in product formation over time. 1. Substrate Depletion: The this compound has been consumed by the enzyme. 2. Product Inhibition: The product, crocetin, may be inhibiting the ALDH enzyme. 3. Enzyme Instability: The ALDH enzyme may not be stable under the assay conditions for the duration of the experiment.1. Measure the initial reaction velocity where the rate is linear. If you need to follow the reaction to completion, you may need to start with a higher substrate concentration. 2. This is a known phenomenon for some enzymes. Analyze only the initial velocity of the reaction. 3. Run a control to check the stability of your enzyme in the assay buffer over time. Consider adding stabilizing agents like glycerol or BSA if needed.

Quantitative Data

The efficiency of the enzymatic conversion of this compound can be understood through its binding affinity to various aldehyde dehydrogenase enzymes. Lower dissociation constants (Kd) indicate a higher binding affinity.

Table 1: Binding Affinities of this compound to Various ALDH Isoforms

ALDH IsoformGibbs Free Energy (ΔG⁰, kcal/mol)Dissociation Constant (Kd, µM)
ALDH54788-5.856.0
ALDH3898-5.3130.0
ALDH20158-5.2160.0
ALDH11367-4.9260.0
Data sourced from docking calculations of this compound to ALDH–NAD complexes.[4]

Visualizations

Crocin Biosynthesis Pathway

The following diagram illustrates the established biosynthetic pathway where this compound is an intermediate.

Crocin_Biosynthesis Zeaxanthin Zeaxanthin Crocetin_Dialdehyde This compound Zeaxanthin->Crocetin_Dialdehyde CCD2 Enzyme Crocetin Crocetin Crocetin_Dialdehyde->Crocetin ALDH Enzyme Crocins Crocins Crocetin->Crocins UGT Enzymes

Caption: Biosynthetic pathway from Zeaxanthin to Crocins.

Experimental Workflow for ALDH Activity Assay

This diagram outlines the typical workflow for measuring the activity of an aldehyde dehydrogenase (ALDH) with this compound as the substrate.

ALDH_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_Substrate 1. Prepare this compound Stock in DMSO Mix 4. Mix Buffer and Substrate in Microplate Well Prep_Substrate->Mix Prep_Enzyme 2. Prepare ALDH Enzyme Solution Start_Reaction 5. Add Enzyme to Start Reaction Prep_Enzyme->Start_Reaction Prep_Buffer 3. Prepare Assay Buffer with NAD+ Cofactor Prep_Buffer->Mix Mix->Start_Reaction Measure 6. Measure Absorbance (340 nm) Kinetically Start_Reaction->Measure Plot 7. Plot Absorbance vs. Time Measure->Plot Calculate 8. Calculate Initial Velocity (Slope of Linear Phase) Plot->Calculate

Caption: Workflow for measuring ALDH activity with this compound.

Experimental Protocols

Protocol: Measuring ALDH Activity with this compound

This protocol is adapted from standard colorimetric ALDH activity assays to specifically use this compound as the substrate. The principle is to measure the increase in absorbance at 340 nm corresponding to the production of NADH.

Materials:

  • This compound

  • Anhydrous DMSO

  • Purified Aldehyde Dehydrogenase (ALDH) enzyme

  • NAD+ (Nicotinamide adenine dinucleotide)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • 96-well, UV-transparent microplate

  • Microplate reader capable of kinetic measurement at 340 nm

Procedure:

  • Preparation of Reagents:

    • This compound Stock (10 mM): Dissolve an appropriate amount of this compound in anhydrous DMSO. This may require gentle warming (up to 60°C) and sonication.[3] Store this stock at -20°C, protected from light.

    • NAD+ Stock (50 mM): Dissolve NAD+ in Assay Buffer. Store in aliquots at -20°C.

    • ALDH Enzyme Solution: Prepare a stock solution of your ALDH enzyme in a suitable buffer. The final concentration will depend on the specific activity of your enzyme and should be determined empirically. Store on ice.

  • Assay Setup (per well in a 96-well plate):

    • Prepare a Reaction Master Mix for the number of assays you are running (plus extra to account for pipetting). For a final reaction volume of 200 µL:

      • 178 µL Assay Buffer

      • 4 µL of 50 mM NAD+ Stock (Final concentration: 1 mM)

      • Note: Do not add the substrate or enzyme to the master mix.

    • Add 182 µL of the Master Mix to each well.

    • Background Control Wells: Add 10 µL of Assay Buffer and 8 µL of DMSO.

    • Experimental Wells: Add 10 µL of Assay Buffer and 8 µL of your this compound Stock diluted in DMSO to achieve the desired final concentration (e.g., for 100 µM final, use a 2.5 mM working stock).

    • Substrate Control Wells (No Enzyme): Add 10 µL of Assay Buffer and 8 µL of the same this compound working stock.

  • Reaction and Measurement:

    • Equilibrate the microplate and reagents to the desired assay temperature (e.g., 25°C or 37°C).

    • To start the reaction, add 10 µL of the ALDH Enzyme Solution to the Experimental Wells.

    • To the Background and Substrate Control wells, add 10 µL of the buffer used for the enzyme solution.

    • Immediately place the plate in the microplate reader and begin kinetic measurement of absorbance at 340 nm. Record data every 30 seconds for 10-15 minutes.

  • Data Analysis:

    • Plot absorbance (340 nm) versus time for each well.

    • Determine the initial reaction rate (V₀) by calculating the slope of the linear portion of the curve (ΔAbs/min).

    • Correct the rate of the experimental wells by subtracting the rate from the Substrate Control wells (to account for any non-enzymatic absorbance change).

    • Use the Beer-Lambert law (extinction coefficient for NADH at 340 nm is 6220 M⁻¹cm⁻¹) to convert the rate from ΔAbs/min to µmol/min.

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of Crocetin and Crocetin Dialdehyde

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the current scientific literature reveals a significant disparity in the documented biological activities of crocetin and its biosynthetic precursor, crocetin dialdehyde. While crocetin has been extensively studied and shown to possess a wide range of pharmacological effects, including antioxidant, anti-inflammatory, and anticancer properties, data on the bioactivity of this compound remains scarce, precluding a direct, data-driven comparison.

Crocetin, a carotenoid dicarboxylic acid, is a major active constituent of saffron (Crocus sativus L.) and has garnered considerable interest for its therapeutic potential. In contrast, this compound is primarily recognized as an intermediate in the biosynthesis of crocetin and its glycosylated derivatives (crocins). This guide synthesizes the available experimental data for both compounds, highlighting the well-established biological profile of crocetin and the current knowledge gap regarding this compound.

I. Overview of Biological Activities

Crocetin has demonstrated a broad spectrum of biological activities in numerous preclinical studies. These activities are attributed to its unique chemical structure, a polyene chain with a carboxylic acid group at each end, which allows it to act as a potent antioxidant and modulator of various cellular signaling pathways.

Conversely, the biological effects of this compound are largely uncharacterized. The limited available information suggests it may not share the same spectrum of activity as crocetin. For instance, one in vivo study reported that this compound administered orally at 300 mg/kg for one week had no discernible effect on the liver in mice.[1] However, this single observation does not provide a comprehensive understanding of its potential biological effects or a basis for comparison with crocetin's known hepatoprotective properties.

II. Comparative Data on Biological Activities

Due to the limited research on this compound, a direct quantitative comparison of its biological activities with crocetin is not feasible at present. The following tables summarize the available quantitative data for crocetin's bioactivity. No comparable in vitro data for this compound was found in the reviewed literature.

Table 1: Anticancer Activity of Crocetin (IC50 values)
Cell LineCancer TypeIC50 (µM)Reference
HeLaCervical Cancer~240[2]
A549Non-small cell lung cancer~240[2]
SKOV3Ovarian Cancer~240[2]
HUVECsEndothelial Cells372.6[3][4]

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Anti-inflammatory Activity of Crocetin
Assay SystemEffectReference
LPS-stimulated RAW264.7 cellsDose-dependent inhibition of nitric oxide (NO) production and inducible nitric oxide synthase (iNOS) expression. This anti-inflammatory effect is mediated through the inhibition of the MEK1/JNK/NF-κB/iNOS pathway and activation of the Nrf2/HO-1 pathway.[5][6]

III. Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are summaries of the experimental protocols used in key studies on crocetin.

Anticancer Activity Assessment

Cell Proliferation and Cytotoxicity Assays:

  • MTT Assay: Cancer cell lines (HeLa, A549, SKOV3) are seeded in 96-well plates and treated with varying concentrations of crocetin for a specified duration (e.g., 48 hours). MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow for its conversion to formazan by metabolically active cells. The formazan crystals are then dissolved, and the absorbance is measured at a specific wavelength to determine cell viability.[2]

  • LDH Assay: Lactate dehydrogenase (LDH) is a cytosolic enzyme released upon cell lysis. To measure cytotoxicity, cancer cells are treated with crocetin. The culture supernatant is then collected and incubated with an LDH assay reagent. The amount of formazan produced, which is proportional to the amount of LDH released, is quantified by measuring absorbance.[2]

  • Annexin V/PI Staining: To differentiate between apoptotic and necrotic cell death, cells are stained with Annexin V (which binds to phosphatidylserine on the outer leaflet of the plasma membrane in apoptotic cells) and propidium iodide (PI, a fluorescent dye that stains the DNA of necrotic cells with compromised membranes). The stained cells are then analyzed by flow cytometry.[2]

Anti-inflammatory Activity Assessment

Nitric Oxide (NO) Production Assay:

  • RAW264.7 macrophage cells are stimulated with lipopolysaccharide (LPS) in the presence or absence of crocetin. After incubation, the concentration of nitrite (a stable metabolite of NO) in the culture medium is measured using the Griess reagent. The absorbance is read at a specific wavelength, and the amount of nitrite is calculated from a standard curve.[5][6]

Western Blot Analysis:

  • To investigate the effect of crocetin on protein expression, cells are lysed, and the protein concentration is determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane. The membrane is then incubated with primary antibodies against target proteins (e.g., iNOS, COX-2, phosphorylated and total forms of MEK, JNK, NF-κB) followed by incubation with secondary antibodies. The protein bands are visualized using a chemiluminescence detection system.[5][6]

IV. Signaling Pathways and Experimental Workflows

The biological effects of crocetin are mediated by its interaction with various cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate some of the key pathways and experimental workflows.

Crocetin's Anticancer Mechanism

crocetin_anticancer crocetin Crocetin p53 p53 activation crocetin->p53 apoptosis Apoptosis Induction crocetin->apoptosis enhanced_cytotoxicity Enhanced Cytotoxicity crocetin->enhanced_cytotoxicity p21 p21WAF1/Cip1 induction p53->p21 cell_cycle_arrest Cell Cycle Arrest p21->cell_cycle_arrest vincristine Vincristine vincristine->enhanced_cytotoxicity

Caption: Crocetin's anticancer effects involve p53-dependent and -independent pathways.

Crocetin's Anti-inflammatory Signaling Pathway

crocetin_anti_inflammatory LPS LPS MEK1 MEK1 LPS->MEK1 JNK JNK LPS->JNK crocetin Crocetin crocetin->MEK1 crocetin->JNK Nrf2 Nrf2 crocetin->Nrf2 NF_kB NF-κB MEK1->NF_kB JNK->NF_kB iNOS iNOS NF_kB->iNOS NO_production NO Production iNOS->NO_production HO1 HO-1 Nrf2->HO1 HO1->NF_kB

Caption: Crocetin's anti-inflammatory action via modulation of MEK1/JNK/NF-κB and Nrf2/HO-1 pathways.

Experimental Workflow for Anticancer Drug Screening

experimental_workflow cell_culture Cancer Cell Culture treatment Treatment with Crocetin/Crocetin Dialdehyde cell_culture->treatment viability_assay Cell Viability Assay (e.g., MTT) treatment->viability_assay cytotoxicity_assay Cytotoxicity Assay (e.g., LDH) treatment->cytotoxicity_assay apoptosis_assay Apoptosis Assay (e.g., Annexin V/PI) treatment->apoptosis_assay data_analysis Data Analysis viability_assay->data_analysis cytotoxicity_assay->data_analysis apoptosis_assay->data_analysis

Caption: A typical experimental workflow for evaluating the anticancer properties of compounds.

V. Conclusion

The existing body of scientific evidence strongly supports the diverse biological activities of crocetin, particularly its anticancer and anti-inflammatory effects. The mechanisms underlying these activities are being actively investigated and involve the modulation of key signaling pathways. In stark contrast, this compound remains a poorly characterized compound from a pharmacological perspective. While its role as a biosynthetic precursor to crocetin is established, its own potential bioactivities are largely unknown.

For researchers, scientists, and drug development professionals, this highlights a significant knowledge gap and a potential area for future investigation. Further studies are warranted to determine if this compound possesses any unique biological properties or if it primarily serves as a prodrug that is converted to the more active crocetin in vivo. Until such data becomes available, any direct comparison of the biological activities of crocetin and this compound is speculative. The current evidence overwhelmingly points to crocetin as the primary bioactive compound responsible for the therapeutic effects associated with saffron and its extracts.

References

A Comparative Guide to the Quantification of Crocetin Dialdehyde: HPLC and Alternative Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the study of saffron and its bioactive constituents, accurate quantification of crocetin dialdehyde is crucial. This intermediate in the biosynthesis of crocetin and crocins plays a significant role in the overall quality and therapeutic potential of saffron-derived products. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) methods and discusses alternative analytical techniques for the quantification of this compound. While validated methods for crocetin are well-established, this guide also addresses the current landscape for the direct quantification of its dialdehyde precursor.

High-Performance Liquid Chromatography (HPLC) for Crocetin Quantification

HPLC stands as the most robust and widely used technique for the separation and quantification of crocetin and its derivatives. While a fully validated, publicly available HPLC method specifically for this compound is not extensively documented, the principles and parameters established for the closely related crocetin provide a strong foundation for method development and validation.

Comparison of Validated HPLC Methods for Crocetin

Two primary sample preparation techniques are prevalent for the analysis of crocetin in biological matrices: solid-phase extraction (SPE) and direct protein precipitation. The choice of method significantly impacts recovery, sensitivity, and precision.

ParameterMethod 1: Direct Protein PrecipitationMethod 2: Solid-Phase Extraction (SPE)
Linearity Range 0.05 - 1.25 µg/mL[1][2][3][4][5]0.5 - 5 µg/mL[1][2][3][4][5]
Mean Recovery > 70%[1][2][3][4][5]> 60%[1][2][3][4][5]
Intra-day Precision (%RSD) 0.37 - 2.6%[1][2][3][4][5]0.64 - 5.43%[1][2][3][4][5]
Inter-day Precision (%RSD) 1.69 - 6.03%[1][2][3][4][5]5.13 - 12.74%[1][2][3][4][5]
Limit of Quantification (LOQ) 0.05 µg/mL[1][2][3][4][5]0.5 µg/mL[1][2][3][4][5]

Key Observations:

  • The direct protein precipitation method demonstrates a wider linear range, higher recovery, better precision, and a lower limit of quantification compared to the SPE method for crocetin analysis in human serum.[1][2][3][4][5]

  • The simplicity and rapidity of the direct precipitation method make it an attractive option for high-throughput analysis.

Experimental Protocols for Crocetin Quantification

Method 1: Direct Protein Precipitation

  • Sample Preparation: To a serum sample, add an equal volume of acetonitrile. Vortex vigorously to precipitate proteins. Centrifuge to pellet the precipitate.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column.[1][2][4][5]

    • Mobile Phase: A mixture of methanol, water, and acetic acid (85:14.5:0.5, v/v/v).[1][2][4][5]

    • Flow Rate: 0.8 mL/min.[1][2][4][5]

    • Detection: UV detector set at 423 nm.[1][2][4][5]

    • Internal Standard: 13-cis retinoic acid.[1][2][4][5]

Method 2: Solid-Phase Extraction (SPE)

  • Sample Preparation: Condition a Bond Elut C18 cartridge (200mg). Load the serum sample. Wash the cartridge to remove interferences. Elute the analyte of interest.

  • Chromatographic Conditions: Same as the direct protein precipitation method.

experimental_workflow cluster_sample_prep Sample Preparation cluster_precipitation Direct Precipitation cluster_spe Solid-Phase Extraction cluster_hplc HPLC Analysis serum Serum Sample acetonitrile Add Acetonitrile serum->acetonitrile condition Condition C18 Cartridge serum->condition vortex Vortex acetonitrile->vortex centrifuge_precip Centrifuge vortex->centrifuge_precip supernatant Collect Supernatant centrifuge_precip->supernatant injection Inject into HPLC supernatant->injection load Load Sample condition->load wash Wash load->wash elute Elute wash->elute elute->injection separation C18 Column Separation injection->separation detection UV Detection at 423 nm separation->detection quantification Quantification detection->quantification

Figure 1. Experimental workflow for crocetin quantification.

Alternative Methods for this compound Quantification

UV-Visible Spectrophotometry

Principle: UV-Visible spectrophotometry measures the absorbance of light by a molecule at a specific wavelength. This compound, as a carotenoid derivative, exhibits strong absorbance in the visible region.

Potential Application: This method could be used for a rapid, preliminary estimation of total this compound content. However, it suffers from a lack of specificity, as other crocetin derivatives and saffron components may have overlapping absorption spectra. This can lead to an overestimation of the analyte. For instance, cis-crocin isomers also absorb in the 320-340 nm range, which could interfere with the quantification of other compounds.

Method Development Considerations:

  • Determination of the specific maximum absorption wavelength (λmax) for this compound.

  • Development of a robust extraction and sample clean-up procedure to minimize interfering compounds.

  • Validation of linearity, accuracy, and precision.

High-Performance Thin-Layer Chromatography (HPTLC)

Principle: HPTLC is a form of planar chromatography where a sample is spotted on a high-performance plate and separated by a solvent moving up the plate. Quantification is achieved by densitometric scanning of the separated spots.

Potential Application: HPTLC can be a cost-effective and high-throughput alternative to HPLC for the quantification of specific analytes in complex mixtures. It offers better separation efficiency than traditional TLC.

Method Development Considerations:

  • Selection of an appropriate stationary phase (e.g., silica gel) and mobile phase to achieve good separation of this compound from other components.

  • Optimization of the development conditions.

  • Validation of the method for linearity, accuracy, precision, and specificity.

signaling_pathway Zeaxanthin Zeaxanthin Crocetin_Dialdehyde Crocetin_Dialdehyde Zeaxanthin->Crocetin_Dialdehyde Carotenoid Cleavage Dioxygenase (CCD) Crocetin Crocetin Crocetin_Dialdehyde->Crocetin Aldehyde Dehydrogenase (ALDH) Crocins Crocins Crocetin->Crocins UDP-glucosyltransferases (UGTs)

Figure 2. Biosynthetic pathway of crocins from zeaxanthin.

Conclusion

The quantification of this compound is an emerging area of interest for researchers in the fields of natural products, pharmacology, and drug development. While validated HPLC methods for the related compound crocetin are well-established and provide a strong starting point, there is a clear need for the development and validation of a specific and robust HPLC method for this compound. The direct protein precipitation method appears to be a superior sample preparation technique for crocetin in serum, offering better sensitivity and precision.

Alternative methods such as UV-Visible spectrophotometry and HPTLC present potential for rapid screening and quantification, but require substantial method development and validation to ensure accuracy and specificity for this compound. The choice of analytical method will ultimately depend on the specific research question, the required level of accuracy and precision, and the available instrumentation.

References

A Comparative Analysis of Precursors for Crocetin Dialdehyde Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various precursors for the synthesis of crocetin dialdehyde, a key intermediate in the production of crocetin and its derivatives, which are of significant interest in the pharmaceutical and nutraceutical industries. This document outlines the performance of different carotenoid precursors, details the enzymatic conversion processes, and provides standardized experimental protocols for comparative analysis.

Performance Comparison of this compound Precursors

The efficiency of this compound production is highly dependent on the chosen precursor and the enzymatic system employed. Zeaxanthin is the most widely studied and efficient natural precursor. However, other carotenoids like β-carotene and lycopene have also been investigated as potential substrates. The choice of carotenoid cleavage dioxygenase (CCD) enzyme is also critical, with CCD2 from Crocus sativus (CsCCD2) and certain CCD4 enzymes showing high efficacy.

PrecursorEnzymeHost OrganismTiter of this compound (mg/L)Reference
ZeaxanthinNatCCD4.1E. coli109.2 ± 3.23[1]
ZeaxanthinCsCCD2E. coli34.77 ± 1.03[1]
ZeaxanthinCsCCD2E. coli5.14[1]
ZeaxanthinCsCCD2E. coli4.24[1]
ZeaxanthinCsCCD2S. cerevisiae1.21[1]
β-CaroteneGjCCD4aE. coliNot explicitly quantified, but activity confirmed[2]
LycopeneGjCCD4aE. coliNot explicitly quantified, but activity confirmed[2]

Biosynthetic Pathway of this compound

This compound is synthesized through the oxidative cleavage of C40 carotenoids. The primary pathway involves the cleavage of zeaxanthin at the C7,C8 and C7',C8' double bonds, a reaction catalyzed by specific carotenoid cleavage dioxygenases (CCDs).

This compound Biosynthesis Precursors Carotenoid Precursors Zeaxanthin Zeaxanthin Precursors->Zeaxanthin Primary BetaCarotene β-Carotene Precursors->BetaCarotene Alternative Lycopene Lycopene Precursors->Lycopene Alternative Enzyme Carotenoid Cleavage Dioxygenase (CCD) Zeaxanthin->Enzyme BetaCarotene->Enzyme Lycopene->Enzyme Crocetin_Dialdehyde This compound Enzyme->Crocetin_Dialdehyde Oxidative Cleavage Further_Metabolism Further Metabolism (e.g., to Crocetin) Crocetin_Dialdehyde->Further_Metabolism

Caption: Biosynthesis of this compound from various carotenoid precursors.

Experimental Protocols

This section provides a detailed methodology for the comparative analysis of this compound precursors using a heterologous expression system in E. coli.

Heterologous Expression and Production
  • Vector Construction: Clone the codon-optimized gene for the desired carotenoid cleavage dioxygenase (e.g., CsCCD2 or NatCCD4.1) into an expression vector (e.g., pET-28a) under the control of an inducible promoter (e.g., T7 promoter).

  • Host Strain: Transform the expression vector into an E. coli strain engineered to produce the desired carotenoid precursor (e.g., zeaxanthin, β-carotene, or lycopene).

  • Culture Conditions:

    • Grow the transformed E. coli in a suitable medium (e.g., LB broth) with appropriate antibiotics at 37°C with shaking.

    • Induce protein expression at a specific optical density (e.g., OD600 of 0.6-0.8) with an inducer (e.g., IPTG).

    • After induction, continue the culture at a lower temperature (e.g., 20-28°C) for a defined period (e.g., 24-48 hours) to allow for protein expression and this compound production.

  • Two-Phase Culture for In Situ Extraction: To prevent degradation and facilitate extraction of the hydrophobic this compound, a two-phase culture system can be employed.[1]

    • Add a non-polar solvent (e.g., dodecane) to the culture medium after induction.

    • This compound will preferentially partition into the organic phase, allowing for easy separation.

Extraction and Quantification
  • Extraction:

    • If a two-phase system is used, separate the organic layer.

    • If a single-phase culture is used, harvest the cells by centrifugation. Resuspend the cell pellet in a suitable solvent (e.g., acetone or a mixture of chloroform and methanol) and lyse the cells (e.g., by sonication). Centrifuge to remove cell debris and collect the supernatant containing the extracted carotenoids and apocarotenoids.

  • Quantification by High-Performance Liquid Chromatography (HPLC):

    • Column: C18 reversed-phase column.

    • Mobile Phase: A gradient of solvents such as methanol, water, and acetic acid.[3][4]

    • Detection: UV-Vis detector at a wavelength of approximately 423-440 nm.[4][5]

    • Quantification: Use a standard curve of purified this compound to quantify the concentration in the samples.

Experimental Workflow

The following diagram illustrates a typical workflow for a comparative study of this compound precursors.

Experimental Workflow Start Start Vector_Construction Vector Construction (CCD Gene) Start->Vector_Construction Transformation Transformation into Precursor-Producing E. coli Vector_Construction->Transformation Culture_Induction Cell Culture and Induction Transformation->Culture_Induction Two_Phase_Culture Two-Phase Culture (Optional) Culture_Induction->Two_Phase_Culture Extraction Extraction of This compound Culture_Induction->Extraction Two_Phase_Culture->Extraction HPLC_Analysis HPLC Analysis and Quantification Extraction->HPLC_Analysis Data_Comparison Data Comparison and Analysis HPLC_Analysis->Data_Comparison End End Data_Comparison->End Nrf2_Keap1_Signaling_Pathway Zeaxanthin Zeaxanthin Keap1_Nrf2 Keap1-Nrf2 Complex Zeaxanthin->Keap1_Nrf2 Induces dissociation ROS Reactive Oxygen Species (ROS) ROS->Keap1_Nrf2 Induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Releases ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds to Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Promotes transcription Crocetin_Signaling_Pathway Crocetin Crocetin MAPK MAPK Pathway (p38, JNK, ERK) Crocetin->MAPK Inhibits NFkB NF-κB Pathway Crocetin->NFkB Inhibits Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) Inflammatory_Stimuli->MAPK Activates Inflammatory_Stimuli->NFkB Activates Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) MAPK->Pro_inflammatory_Cytokines Upregulates NFkB->Pro_inflammatory_Cytokines Upregulates

References

A Comparative Guide to Commercially Available Crocetin Dialdehyde Standards for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For scientists and drug development professionals utilizing crocetin dialdehyde in their research, the purity of chemical standards is of paramount importance for obtaining accurate and reproducible results. This guide provides a comparison of commercially available this compound standards, based on publicly available data, and offers detailed experimental protocols for independent purity verification.

Comparison of Commercial this compound Standards

The purity of this compound standards can vary between suppliers. Below is a summary of the stated purity levels from several commercial vendors. Researchers are encouraged to request lot-specific certificates of analysis for the most accurate information.

SupplierCatalog NumberStated PurityAnalytical Method
MedChemExpressHY-N1099199.21%Not Specified
Sigma-Aldrich (Supelco)18804≥95%HPLC
Unnamed Supplier (India)Not Specified98%Not Specified

Note: This data is based on information available in the public domain and may not reflect the most current product specifications.[1][2][3][4]

Experimental Protocols for Purity Assessment

To independently verify the purity of a this compound standard, High-Performance Liquid Chromatography (HPLC) is a commonly used and reliable method.[3][4][5][6] Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed for structural confirmation and purity assessment.[7][8][9]

High-Performance Liquid Chromatography (HPLC) Method

This protocol is a generalized procedure based on methods reported for the analysis of crocetin and related compounds.[10][11][12][13] Optimization may be required for specific instruments and columns.

a. Instrumentation and Materials:

  • HPLC system with a Diode Array Detector (DAD) or UV-Vis detector

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Acetic acid (analytical grade)

  • This compound standard

b. Chromatographic Conditions:

  • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid. A typical gradient might be:

    • Start with 20% acetonitrile, hold for 2 minutes.

    • Linearly increase to 95% acetonitrile over 15 minutes.

    • Hold at 95% acetonitrile for 5 minutes.

    • Return to 20% acetonitrile over 1 minute and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: Due to the conjugated polyene structure of this compound, a wavelength in the range of 420-450 nm is typically appropriate for detection. A DAD can be used to scan a range of wavelengths to determine the optimal absorbance maximum.

  • Injection Volume: 10 µL

c. Sample Preparation:

  • Accurately weigh approximately 1 mg of the this compound standard.

  • Dissolve the standard in a suitable solvent, such as a small amount of dimethyl sulfoxide (DMSO) followed by dilution with the initial mobile phase composition (e.g., 20% acetonitrile in water).

  • Prepare a stock solution of a known concentration (e.g., 1 mg/mL).

  • Further dilute the stock solution to a working concentration suitable for HPLC analysis (e.g., 10 µg/mL).

  • Filter the final solution through a 0.45 µm syringe filter before injection.

d. Data Analysis:

  • The purity of the standard is determined by calculating the area percentage of the main peak corresponding to this compound relative to the total area of all peaks in the chromatogram.

  • Purity (%) = (Area of the main peak / Total area of all peaks) x 100

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy can be used to confirm the chemical structure of this compound and to identify the presence of impurities.

a. Sample Preparation:

  • Dissolve a sufficient amount of the this compound standard in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

b. Data Acquisition:

  • Acquire the ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).

c. Data Analysis:

  • The proton signals in the ¹H NMR spectrum should be consistent with the known chemical structure of this compound.

  • The presence of unexpected signals may indicate impurities. The relative integration of impurity peaks compared to the product peaks can provide a semi-quantitative assessment of purity.

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the purity assessment process.

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis weigh Weigh Standard dissolve Dissolve in Solvent weigh->dissolve dilute Dilute to Working Concentration dissolve->dilute filter Filter Sample dilute->filter inject Inject Sample filter->inject separate Chromatographic Separation inject->separate detect UV-Vis Detection separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity integrate->calculate report report calculate->report Final Purity Report

Caption: Experimental workflow for HPLC-based purity assessment of this compound.

logical_relationship start Assess Purity of this compound Standard hplc Primary Method: HPLC start->hplc nmr Confirmatory Method: NMR start->nmr quant Quantitative Purity (%) hplc->quant struct Structural Confirmation nmr->struct decision Standard Meets Purity Requirements? quant->decision struct->decision proceed Proceed with Research decision->proceed Yes remediate Source Alternative or Purify decision->remediate No

Caption: Decision-making process for the use of this compound standards based on purity assessment.

References

A Comparative Guide to Analytical Techniques for Crocetin Dialdehyde Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of various analytical techniques for the quantification and characterization of crocetin dialdehyde, a key apocarotenoid intermediate in the biosynthesis of crocins in saffron. The selection of an appropriate analytical method is critical for accurate quantification, stability testing, and quality control in research and drug development. This document outlines the performance of High-Performance Liquid Chromatography (HPLC), UV-Visible (UV-Vis) Spectrophotometry, High-Performance Thin-Layer Chromatography (HPTLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy, supported by experimental data from peer-reviewed studies.

Performance Comparison of Analytical Techniques

The following table summarizes the quantitative performance of different analytical techniques for the analysis of crocetin and its derivatives. While specific data for this compound is limited, the data for crocetin, a structurally similar compound, provides a strong reference for expected performance.

Analytical TechniqueLinearity (R²)Limit of Detection (LOD)Limit of Quantification (LOQ)Precision (%RSD)Recovery (%)Key AdvantagesKey Limitations
HPLC-UV/PDA >0.99~0.02 µg/mL~0.05 µg/mL[1][2]Intraday: <3%, Interday: <7%[1][3][2]>70%[1][3][2]High resolution, sensitivity, and specificity for quantification.[4][5]Requires more expensive instrumentation and skilled operators.
UHPLC-DAD-MS/MS Not explicitly stated, but high linearity is expected.Not explicitly stated, but typically in the ng/mL range.Not explicitly stated, but typically in the ng/mL range.Not explicitly stated, but high precision is expected.Not explicitly stated.Excellent for identification and characterization of isomers.[6][7]High complexity and cost of instrumentation.
UV-Vis Spectrophotometry Good linearity is achievable with calibration.Method-dependent, generally higher than HPLC.Method-dependent, generally higher than HPLC.Dependent on instrument and sample preparation.Dependent on extraction efficiency.Rapid, simple, and cost-effective for routine quality control.[8][9]Lower specificity; susceptible to interference from other absorbing compounds.[9]
HPTLC >0.99~7.44 µg/mL (for crocin)[10]~25 µg/mL (for crocin)<2%[11]>97%[10]High throughput, cost-effective for screening multiple samples.[12][13]Lower resolution and sensitivity compared to HPLC.
NMR Spectroscopy Not typically used for quantification in the same manner as chromatography.Not applicable for quantification in this context.Not applicable for quantification in this context.Not applicable for quantification in this context.Not applicable.Unambiguous structure elucidation and isomer characterization.[6][14]Low sensitivity, expensive instrumentation, requires pure samples.

Experimental Workflow for Cross-Validation

The cross-validation of analytical techniques is essential to ensure the accuracy and reliability of results across different methods. A general workflow for this process is illustrated below.

Cross-Validation Workflow cluster_0 Method Development & Optimization cluster_1 Sample Analysis cluster_2 Data Comparison & Validation HPLC HPLC-UV/PDA Sample_Prep Sample Preparation UV_Vis UV-Vis HPTLC HPTLC Analysis Analysis of Identical Samples Sample_Prep->Analysis Data_Acquisition Data Acquisition Analysis->Data_Acquisition Statistical_Analysis Statistical Analysis (e.g., t-test, ANOVA) Data_Acquisition->Statistical_Analysis Method_Comparison Method Performance Comparison Statistical_Analysis->Method_Comparison Conclusion Conclusion on Method Equivalence/Suitability Method_Comparison->Conclusion

Caption: General workflow for the cross-validation of analytical techniques.

Detailed Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV/PDA)

This method is widely used for the separation and quantification of this compound and related compounds.[4][5]

  • Instrumentation: An HPLC system equipped with a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) and a UV-Vis or Photodiode Array (PDA) detector.[5]

  • Mobile Phase: A gradient elution is typically employed. For example, a mixture of acetonitrile and water with 0.1% v/v formic acid. The gradient can run from a lower to a higher concentration of acetonitrile over a period of 20-30 minutes.[5]

  • Flow Rate: A typical flow rate is 0.8 to 1.0 mL/min.[1][3][5]

  • Detection: The UV detector is set at the maximum absorption wavelength of this compound, which is around 420-440 nm.[1][3][5]

  • Sample Preparation: Samples are typically dissolved in the initial mobile phase solvent or a compatible organic solvent like methanol. Solid-phase extraction or direct protein precipitation with acetonitrile can be used for complex matrices like serum.[1][3][2]

  • Quantification: A calibration curve is constructed by plotting the peak area against the concentration of a certified reference standard.

UV-Visible (UV-Vis) Spectrophotometry

This technique offers a rapid and simple method for the quantification of total crocetin-like compounds.[8][9]

  • Instrumentation: A standard UV-Vis spectrophotometer.

  • Solvent: this compound is dissolved in a suitable solvent where it is stable and does not aggregate. For crocetin, a 0.2 M borate buffer at pH 8.5 has been used to prevent aggregation.[15]

  • Procedure: The absorbance of the sample solution is measured at the wavelength of maximum absorption (λmax), which for crocetin is around 423 nm.[15]

  • Quantification: Quantification is based on a calibration curve prepared from a standard of known concentration or by using the Beer-Lambert law if the molar extinction coefficient is known.

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC is a valuable tool for the simultaneous screening of multiple samples.[12][13]

  • Stationary Phase: HPTLC plates pre-coated with silica gel 60 F254.

  • Mobile Phase: A mixture of solvents is used for development. For related flavonoids, a mobile phase of ethyl acetate, methanol, water, and acetic acid has been reported.[13] For other applications, combinations like chloroform, ethyl acetate, methanol, and glacial acetic acid have been used.[16]

  • Sample Application: Samples and standards are applied to the plate as bands using an automated applicator.

  • Development: The plate is developed in a saturated twin-trough chamber.

  • Densitometric Analysis: After development, the plate is dried, and the spots are scanned using a densitometer at the λmax of the analyte (e.g., 420 nm).[16]

  • Quantification: The peak area of the spots is correlated with the concentration using a calibration curve.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful technique for the structural elucidation and characterization of this compound and its isomers.[6][14][17]

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: The purified compound is dissolved in a suitable deuterated solvent, such as dimethyl sulfoxide-d6 (DMSO-d6).[6]

  • Analysis: 1H NMR and 2D-COSY experiments are typically performed to identify the structure and stereochemistry of the molecule.[6] For instance, the olefinic protons in the 1H-NMR spectrum provide key information to differentiate between trans- and cis-isomers.[6][14]

  • Data Interpretation: The chemical shifts, coupling constants, and correlations in the 2D spectra are analyzed to confirm the molecular structure.

References

comparing the efficacy of different crocetin dialdehyde extraction methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Crocetin dialdehyde, a key apocarotenoid and the direct precursor to the pharmacologically significant crocetin, is gaining increasing interest in various research fields. Its efficient extraction and purification are critical for downstream applications, including the synthesis of crocetin derivatives and the study of its biological activities. This guide provides an objective comparison of the primary methods for obtaining this compound, supported by available experimental data and detailed protocols.

Comparison of this compound Production and Extraction Methods

The methodologies for obtaining this compound can be broadly categorized into biotechnological synthesis with in-situ extraction and chemical synthesis. Each approach presents distinct advantages and challenges in terms of yield, scalability, and downstream processing.

Parameter Biotechnological In-Situ Extraction Chemical Synthesis
Source Engineered E. coliChemical Precursors
Principle Biosynthesis from zeaxanthin via carotenoid cleavage dioxygenase (CCD) enzymes, with simultaneous extraction from the fermentation broth into an organic solvent layer.Horner-Wadsworth-Emmons reaction between 2,7-dimethylocta-2,4,6-trienedial and diethyl 3-(5,5-dimethyl-1,3-dioxane-2-yl) but-2-enylphosphonate.[1]
Reported Yield Up to 109.2 ± 3.23 mg/L in a two-phase culture system.[2][3][4] Other studies with different enzymes report yields of 4.24 mg/L, 5.14 mg/L, and 34.77 mg/L.[2][5]41%[1]
Primary Advantage Continuous removal of the product from the aqueous phase prevents degradation and potential toxicity to the microbial host, leading to higher titers. Simplifies initial purification steps.[2][3]Potentially higher concentration in the reaction mixture compared to fermentation broth.
Key Solvent(s) n-dodecane for the organic phase in the two-phase system.[2][3]Not specified in the available literature for extraction and purification.
Extraction Time Extraction occurs concurrently with fermentation (e.g., 24 hours for optimal yield in one study).[2]Dependent on the reaction work-up and purification protocol (details not widely available).
Purity The initial extract in the organic phase contains this compound, with lower levels of the precursor, zeaxanthin. Further purification steps would be required for high-purity applications.Purity of the final product after purification is not specified in the available literature.

Experimental Protocols

Biotechnological Production and In-Situ Two-Phase Extraction of this compound

This protocol is based on the successful implementation of a two-phase culture system for the production and extraction of this compound from engineered E. coli.

1. Microbial Culture and Induction:

  • Engineered E. coli capable of producing zeaxanthin and expressing a carotenoid cleavage dioxygenase (e.g., NatCCD4.1) is cultured in a suitable fermentation medium.

  • Gene expression for the biosynthetic pathway is induced under optimal conditions (e.g., specific temperature, inducer concentration).

2. Two-Phase System Setup:

  • A sterile, immiscible organic solvent, such as n-dodecane, is added to the fermentation broth to create a two-phase system.[2][3] The final concentration of the organic solvent needs to be optimized (e.g., tested at 9%, 16%, 23%, and 28%).[2]

3. In-Situ Extraction:

  • The fermentation is continued with agitation, allowing for the continuous transfer of the biosynthesized this compound from the aqueous phase (and microbial cells) into the organic n-dodecane phase.[2] This sequesters the apocarotenoid, preventing its degradation.[2]

4. Harvesting and Separation:

  • After the optimal fermentation time (e.g., 24 hours), the culture is harvested.[2]

  • The organic and aqueous phases are separated by centrifugation. The this compound is primarily located in the upper organic phase.[2]

5. Analysis:

  • The organic phase is collected for analysis, typically by High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD), to quantify the yield of this compound.[2]

Chemical Synthesis of this compound

Visualizing the Process: Biosynthesis and Extraction Workflow

The following diagrams illustrate the key pathways and workflows described in this guide.

G cluster_0 Biosynthesis in Engineered E. coli Zeaxanthin Zeaxanthin CCD_enzyme Carotenoid Cleavage Dioxygenase (e.g., NatCCD4.1) Zeaxanthin->CCD_enzyme Crocetin_dialdehyde This compound CCD_enzyme->Crocetin_dialdehyde ALDH_enzyme Aldehyde Dehydrogenase (ALDH) Crocetin_dialdehyde->ALDH_enzyme Crocetin Crocetin ALDH_enzyme->Crocetin

Caption: Biosynthetic pathway of this compound from zeaxanthin.

G cluster_1 In-Situ Extraction Workflow Fermentation Engineered E. coli Culture (Aqueous Phase) Add_Solvent Addition of n-dodecane Fermentation->Add_Solvent Two_Phase Two-Phase System (Aqueous + Organic) Add_Solvent->Two_Phase Extraction Continuous Extraction of this compound into Organic Phase Two_Phase->Extraction Separation Centrifugation Extraction->Separation Aqueous_Phase Aqueous Phase (Cell Mass) Separation->Aqueous_Phase Discard/Recycle Organic_Phase Organic Phase (this compound) Separation->Organic_Phase Collect for Analysis/ Purification

Caption: Workflow for in-situ extraction of this compound.

References

Unraveling the Biological Activities of Crocetin Dialdehyde: An In Vivo vs. In Vitro Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Aimed at researchers, scientists, and professionals in drug development, this guide provides a comprehensive comparison of the known biological effects of crocetin dialdehyde and its principal metabolite, crocetin, drawing from available experimental data. Due to a scarcity of research on this compound, this guide heavily references studies on crocetin to provide a clearer understanding of the potential therapeutic actions of this class of compounds.

This compound is a natural apocarotenoid and a critical intermediate in the biosynthesis of crocetin, a primary bioactive compound found in saffron (Crocus sativus). While crocetin has been the subject of extensive research for its therapeutic potential, this compound remains less explored. This guide synthesizes the available scientific literature to compare the in vivo and in vitro effects of this compound, with a necessary and detailed focus on its well-studied derivative, crocetin.

The Biosynthesis of Crocetin

This compound is formed through the enzymatic cleavage of zeaxanthin by carotenoid cleavage dioxygenase 2 (CCD2). Subsequently, it is oxidized by aldehyde dehydrogenases (ALDHs) to yield crocetin.

Zeaxanthin Zeaxanthin Crocetin_Dialdehyde This compound Zeaxanthin->Crocetin_Dialdehyde CCD2 Crocetin Crocetin Crocetin_Dialdehyde->Crocetin ALDHs

Caption: Biosynthetic pathway from zeaxanthin to crocetin.

This compound: What the Data Shows

Direct comparative studies on the biological effects of this compound are notably limited. The available information primarily points to its role as a precursor and its safety profile.

In Vivo Findings

A study in C57BL/6 mice provides the most direct in vivo data point for this compound.

ParameterAnimal ModelDosageRoute of AdministrationDurationObserved Effect
Hepatic SafetyC57BL/6 mice300 mg/kgOral (p.o.)1 weekNo discernible effect on the liver.[1]
In Vitro Findings

Currently, there is a significant lack of published research detailing the specific biological activities of this compound in cell-based assays, such as its cytotoxic, anti-inflammatory, or antioxidant properties. The existing in vitro studies predominantly focus on its enzymatic conversion to crocetin.

A Closer Look at Crocetin: The Bioactive Metabolite

Given that this compound is readily metabolized to crocetin, a thorough understanding of crocetin's effects is paramount for researchers. The following sections provide a detailed comparison of the in vivo and in vitro effects of crocetin.

Anti-Cancer Effects

Crocetin has demonstrated marked anti-cancer activities in a variety of preclinical models.

Cell LineCancer TypeAssayConcentrationKey Observations
HCT-116Colorectal CancerMTT Assay800 µM (IC50)Inhibition of cell proliferation.[2]
HeLaCervical CancerMTT Assay60-240 µmol/LInhibition of cell proliferation.
A549Non-small cell lung cancerMTT Assay60-240 µmol/LInhibition of cell proliferation.
SKOV3Ovarian CancerMTT Assay60-240 µmol/LInhibition of cell proliferation.
VariousMultipleCytotoxicity AssaysVariesInduction of apoptosis and cell cycle arrest.
Animal ModelCancer TypeKey Observations
RatsBreast CancerSignificant reduction in tumor size.[3]
MicePancreatic Cancer XenograftRegression in tumor growth, inhibition of proliferation, and enhancement of apoptosis.

Crocetin exerts its anti-cancer effects by modulating multiple signaling pathways involved in cell survival, proliferation, and apoptosis.

cluster_prolif Proliferation cluster_apop Apoptosis cluster_angio Angiogenesis Crocetin Crocetin p38_MAPK p38 MAPK Crocetin->p38_MAPK activates Bax Bax Crocetin->Bax increases Bcl2 Bcl-2 Crocetin->Bcl2 decreases Caspase3 Caspase-3 Crocetin->Caspase3 activates VEGF VEGF Crocetin->VEGF suppresses MMP9 MMP-9 Crocetin->MMP9 suppresses

Caption: Key signaling molecules targeted by crocetin in cancer cells.

Anti-Inflammatory Effects

Crocetin has been shown to possess significant anti-inflammatory properties.

Cell LineInducing AgentAssayConcentrationKey Observations
RAW264.7 MacrophagesLPSNO production, iNOS expression10, 20, 40 µg/mlInhibition of nitric oxide production and inducible nitric oxide synthase expression.[4]
Animal ModelConditionDosageRoute of AdministrationDurationKey Observations
RatsMyocardial Infarction50, 100, 200 mg/kg/dayOral15 daysReduced levels of inflammatory markers in myocardial tissue.[3]
RatsMyocardial Ischemia-Reperfusion Injury50 mg/kg/dayIntragastric7 daysDecreased myocardial levels of TNF-α.[3]

Crocetin's anti-inflammatory effects are mediated through the modulation of critical inflammatory signaling cascades.

cluster_path Inflammatory Pathways Crocetin Crocetin MEK1 MEK1 Crocetin->MEK1 inhibits JNK JNK Crocetin->JNK inhibits Nrf2 Nrf2 Crocetin->Nrf2 activates LPS LPS LPS->MEK1 MEK1->JNK NF_kB NF-κB JNK->NF_kB iNOS iNOS NF_kB->iNOS HO1 HO-1 Nrf2->HO1

Caption: Modulation of inflammatory pathways by crocetin in LPS-stimulated macrophages.[4]

Antioxidant Effects

Crocetin is recognized as a potent antioxidant agent.

AssayKey Observations
Radical Scavenging AssaysDemonstrates effective free radical scavenging capabilities.[3]
Animal ModelConditionDosageRoute of AdministrationDurationKey Observations
RatsMyocardial Infarction50, 100, 200 mg/kg/dayOral15 daysIncreased levels of antioxidant enzymes (GSH, CAT) and decreased markers of oxidative stress (MDA).[3]
RatsMyocardial Ischemia-Reperfusion Injury50 mg/kg/dayIntragastric7 daysIncreased activity of total superoxide dismutase (SOD).[3]
MiceNormal6.25, 12.5, 25.0 mg·kg-1·d-1Oral6 weeksEnhanced SOD and GSH-Px in the liver and kidneys, and decreased serum MDA.[5]

Experimental Protocols: A Methodological Overview

In Vivo Hepatic Safety Assessment of this compound
  • Animal Model: C57BL/6 mice were utilized for this study.[1]

  • Treatment Regimen: this compound was administered orally at a dose of 300 mg/kg.[1]

  • Study Duration: The treatment was carried out daily for one week.[1]

  • Primary Endpoint: Evaluation of liver function to assess potential toxicity.[1]

In Vitro Anti-inflammatory Evaluation of Crocetin
  • Cellular Model: The RAW264.7 murine macrophage cell line was used.[4]

  • Inflammatory Stimulus: Lipopolysaccharide (LPS) was used to induce an inflammatory response.[4]

  • Compound Treatment: Crocetin was applied at concentrations of 10, 20, and 40 µg/ml.[4]

  • Outcome Measures:

    • Quantification of nitric oxide (NO) production in the cell culture medium.[4]

    • Assessment of inducible nitric oxide synthase (iNOS) expression levels.[4]

    • Cell viability was confirmed using the MTT assay to rule out cytotoxic effects.[4]

In Vivo Antioxidant Capacity Study of Crocetin
  • Animal Model: The study was conducted using Kunming mice.[5]

  • Treatment Protocol: Crocetin was administered orally at doses of 6.25, 12.5, and 25.0 mg·kg-1·d-1.[5]

  • Study Length: The oral administration was continued for a period of six weeks.[5]

  • Key Endpoints:

    • Measurement of superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px) activities in liver and kidney tissues.[5]

    • Determination of total antioxidant capacity (TAOC) in heart and kidney tissues.[5]

    • Analysis of serum malondialdehyde (MDA) levels as an indicator of lipid peroxidation.[5]

Concluding Remarks and Future Research Directions

The existing scientific literature offers limited direct insights into the in vivo and in vitro biological activities of this compound, with the available evidence suggesting a favorable safety profile.[1] This knowledge gap highlights a clear need for further investigation into its specific cellular effects.

Conversely, its primary metabolite, crocetin, has been extensively characterized as a potent anti-cancer, anti-inflammatory, and antioxidant agent in numerous preclinical studies. The rapid metabolic conversion of this compound to crocetin in vivo strongly implies that the observed therapeutic effects of saffron and its extracts are largely mediated by crocetin.

To advance our understanding in this area, future research should prioritize:

  • In-depth in vitro characterization of this compound to determine its intrinsic biological activities across a range of cell-based assays.

  • Comprehensive pharmacokinetic studies to elucidate the metabolic fate of this compound and its conversion kinetics to crocetin in vivo.

  • Direct comparative studies of this compound and crocetin in both in vivo and in vitro settings to dissect their individual contributions to the overall pharmacological profile of saffron-derived compounds.

A more complete understanding of both this compound and crocetin will be instrumental in the development of novel and effective therapies derived from this valuable natural source.

References

Comparative Analysis of Crocetin Dialdehyde in Saffron Varieties: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced composition of saffron (Crocus sativus L.) is paramount for harnessing its therapeutic potential. While crocins are the most celebrated bioactive compounds, their biosynthetic precursor, crocetin dialdehyde, represents a critical juncture in the metabolic pathway. This guide provides a comparative overview of the relative abundance of this compound in different saffron varieties, supported by experimental data and detailed methodologies.

This compound is a key intermediate in the biosynthesis of crocetin, the backbone of crocins. The formation of this compound begins with the oxidative cleavage of zeaxanthin, a reaction catalyzed by the enzyme carotenoid cleavage dioxygenase 2 (CCD2). Subsequently, aldehyde dehydrogenases (ALDHs) oxidize this compound to form crocetin.[1][2] Due to its transient nature as a metabolic intermediate, this compound is typically present in very low concentrations in saffron stigmas, making its direct quantification challenging and infrequently reported in comparative studies of saffron varieties.

The scientific literature predominantly focuses on the quantification of the more abundant and stable downstream products, namely crocins and crocetin itself. The concentration of these compounds can, however, serve as an indirect indicator of the metabolic flux through the this compound intermediate. A higher concentration of crocins in a particular saffron variety suggests a more efficient conversion of its precursors, including this compound.

Relative Abundance of Crocetin and Crocins in Different Saffron Varieties

While direct comparative data for this compound is scarce, studies have extensively analyzed the content of crocetin and its glycosylated forms (crocins) across various saffron cultivars. These analyses provide valuable insights into the efficiency of the biosynthetic pathway, which inherently involves this compound.

Saffron Variety/OriginPredominant Crocin/Crocetin ContentNoteworthy Findings
Sicilian Saffron High crocin contentStudies have shown that Sicilian saffron possesses a significantly high concentration of crocin, indicating a robust biosynthetic pathway.[3]
Iranian Saffron High crocin contentAlongside Sicilian saffron, Iranian varieties are noted for their high levels of crocin.[3]
Greek Saffron Lower crocin content compared to Sicilian and IranianResearch indicates that Greek saffron may have a comparatively lower crocin content, suggesting potential variations in the efficiency of the biosynthetic pathway.[3]

It is important to note that the chemical composition of saffron, including the concentration of these apocarotenoids, is influenced by a multitude of factors such as geographical origin, cultivation practices, harvesting time, and post-harvest processing methods.[4]

Experimental Protocols

The quantification of crocetin, crocins, and their precursors in saffron is primarily achieved through advanced analytical techniques. High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or Mass Spectrometry (MS) is the most common and reliable method.

Sample Preparation for HPLC Analysis

A standardized procedure for extracting apocarotenoids from saffron for HPLC analysis is crucial for obtaining reproducible results.

  • Grinding: A precise weight of dried saffron stigmas (e.g., 25 mg) is ground into a fine powder.

  • Extraction: The powdered saffron is suspended in a suitable solvent, typically an aqueous methanol or ethanol solution, and agitated for a specified period (e.g., 1 hour) in the dark to prevent degradation of light-sensitive compounds.[4]

  • Centrifugation: The mixture is then centrifuged to separate the solid plant material from the liquid extract.

  • Filtration: The supernatant is filtered through a syringe filter (e.g., 0.45 µm) before injection into the HPLC system.[3]

HPLC-DAD/MS Method for Crocetin and Crocin Quantification
  • Column: A C18 reversed-phase column is typically used for the separation of these compounds.[5]

  • Mobile Phase: A gradient elution using a mixture of water with a small percentage of acid (e.g., 0.1% formic acid) and an organic solvent like acetonitrile is commonly employed.[6]

  • Detection:

    • DAD: Detection is performed at specific wavelengths, typically around 440 nm for crocins and approximately 427 nm for crocetin.[5][7]

    • MS: Mass spectrometry, particularly tandem MS (MS/MS), provides higher selectivity and sensitivity, allowing for the unequivocal identification and quantification of different crocin isomers and crocetin.[8][9]

Biosynthesis of Crocetin from Zeaxanthin

The following diagram illustrates the key steps in the conversion of zeaxanthin to crocetin, highlighting the position of this compound as a central intermediate.

Crocetin_Biosynthesis Zeaxanthin Zeaxanthin Crocetin_dialdehyde This compound Zeaxanthin->Crocetin_dialdehyde  Carotenoid Cleavage  Dioxygenase 2 (CCD2) Crocetin Crocetin Crocetin_dialdehyde->Crocetin  Aldehyde  Dehydrogenases (ALDHs)

Biosynthesis of crocetin from zeaxanthin.

Experimental Workflow for Saffron Analysis

The logical flow from sample collection to data analysis for the quantification of saffron apocarotenoids is depicted below.

Saffron_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Quantification cluster_data Data Interpretation Sourcing Sourcing of Saffron Varieties Grinding Grinding of Stigmas Sourcing->Grinding Extraction Solvent Extraction Grinding->Extraction Filtration Filtration Extraction->Filtration HPLC HPLC-DAD/MS Analysis Filtration->HPLC Quantification Peak Identification & Quantification HPLC->Quantification Comparison Comparative Analysis of Varieties Quantification->Comparison Conclusion Conclusion Comparison->Conclusion

Workflow for saffron apocarotenoid analysis.

References

Safety Operating Guide

Proper Disposal of Crocetin Dialdehyde: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Ensuring laboratory safety and environmental compliance is paramount when handling chemical compounds. This document provides essential procedural guidance for the proper disposal of crocetin dialdehyde, tailored for researchers, scientists, and drug development professionals.

This compound is a naturally occurring apocarotenoid found in saffron. While it is utilized in various research applications, it is classified with specific hazards that necessitate careful handling and disposal. This guide outlines the necessary steps to manage this compound waste safely and in accordance with typical laboratory safety protocols.

Hazard Profile and Safety Summary

Understanding the hazards associated with a chemical is the first step toward safe handling and disposal. The following table summarizes the key hazard information for this compound based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.

Hazard ClassificationGHS Hazard StatementPrecautionary Statement (Disposal)
Acute toxicity, oral (Category 4)H302: Harmful if swallowedP501: Dispose of contents/container in accordance with local, regional, national, and international regulations.[1]
Skin sensitization (Category 1)H317: May cause an allergic skin reactionP501: Dispose of contents/container in accordance with local, regional, national, and international regulations.[1]

Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is adherence to local, state, and federal regulations.[1] The following protocol provides a general framework that should be adapted to your institution's specific waste management policies.

1. Waste Identification and Segregation:

  • Solid Waste: Collect unused or expired this compound powder in its original container or a clearly labeled, sealed container. Do not mix with other chemical waste unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

  • Contaminated Materials: Any materials that have come into contact with this compound, such as gloves, weighing paper, pipette tips, and contaminated labware, should be considered hazardous waste. These items should be collected in a designated, sealed, and clearly labeled waste container.

  • Solutions: Solutions containing this compound should be collected in a labeled, sealed, and chemically compatible waste container. Avoid mixing with other solvent waste streams unless approved by your EHS office. The container label should clearly identify the contents, including all chemical components and their approximate concentrations.

2. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE when handling this compound waste. This includes, but is not limited to, safety glasses or goggles, a lab coat, and chemical-resistant gloves.[1]

3. Spill Management:

  • In the event of a spill, prevent further spread by containing the material.

  • For liquid spills, absorb the material using an inert, non-combustible absorbent material such as vermiculite, sand, or earth.

  • For solid spills, carefully sweep or scoop the material to avoid generating dust.

  • Place all contaminated absorbent and cleaning materials into a sealed, labeled container for hazardous waste disposal.

  • Decontaminate the spill area with a suitable solvent, such as alcohol, and collect the decontamination materials as hazardous waste.[1]

4. Storage of Waste:

  • Store all this compound waste containers in a designated satellite accumulation area (SAA) or a central hazardous waste storage facility, as directed by your institution's policies.

  • Ensure waste containers are properly sealed and stored in a cool, dry, and well-ventilated area, away from incompatible materials.

5. Final Disposal:

  • Contact your institution's EHS department or a licensed chemical waste disposal contractor to arrange for the pickup and final disposal of the this compound waste.

  • Provide the waste manifest with accurate information about the chemical and its hazards.

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound in a laboratory setting.

This compound Disposal Workflow start Start: this compound Waste Generated identify_waste 1. Identify Waste Type (Solid, Liquid, Contaminated Labware) start->identify_waste segregate_waste 2. Segregate Waste into Labeled, Sealed Containers identify_waste->segregate_waste ppe 3. Wear Appropriate PPE (Gloves, Goggles, Lab Coat) segregate_waste->ppe spill Spill Occurs segregate_waste->spill Potential Hazard store_waste 4. Store Waste in Designated Satellite Accumulation Area ppe->store_waste contain_spill Contain and Clean Spill with Inert Absorbent spill->contain_spill Yes spill->store_waste No package_spill_waste Package Contaminated Materials for Disposal contain_spill->package_spill_waste package_spill_waste->store_waste contact_ehs 5. Contact Institutional EHS for Waste Pickup store_waste->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Disposal workflow for this compound.

This procedural guidance is intended to supplement, not replace, your institution's specific safety and waste management protocols. Always consult your EHS department for detailed instructions and requirements applicable to your location.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Crocetin Dialdehyde

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for handling Crocetin dialdehyde, offering procedural, step-by-step guidance to ensure laboratory safety and operational integrity.

This compound is a non-volatile apocarotenoid that requires careful handling due to its potential hazards.[1][2] According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, it is classified as harmful if swallowed and may cause an allergic skin reaction.[1] Adherence to proper safety protocols is crucial to minimize risk and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound, based on Safety Data Sheet (SDS) recommendations and general best practices for handling aldehydes.

PPE CategoryItemSpecifications and Recommendations
Eye and Face Protection Safety GogglesShould be equipped with side-shields to provide comprehensive protection against splashes.[1]
Face ShieldRecommended when there is a significant risk of splashing or when handling larger quantities.
Hand Protection Protective GlovesNitrile or butyl rubber gloves are recommended for handling aldehydes.[1][3] Always check for rips or punctures before use. For incidental contact, disposable nitrile gloves are suitable. For extended contact or immersion, more substantial gloves like butyl rubber are advised.[4] Never wash or reuse disposable gloves.
Body Protection Impervious ClothingA lab coat or an apron made of a chemical-resistant material should be worn to protect the skin.[1]
Full-Body SuitConsider for large-scale operations or in situations with a high risk of significant exposure.
Respiratory Protection Suitable RespiratorAn air-purifying respirator (APR) with organic vapor cartridges is recommended, especially when handling the powder form or when adequate ventilation is not available.[1][5] If dusts are generated, a particulate filter (e.g., N95, P100) should be used in combination with the organic vapor cartridge.[6][7][8] A supplied-air respirator (SAR) may be necessary in environments with high concentrations or low oxygen levels.[5][7]

Operational and Disposal Plans: A Step-by-Step Guide

Proper operational procedures and waste disposal are critical for laboratory safety and environmental protection. The following workflow outlines the key steps for handling this compound from receipt to disposal.

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage cluster_disposal Disposal Review_SDS Review Safety Data Sheet (SDS) Assemble_PPE Assemble Required PPE Review_SDS->Assemble_PPE Proceed if understood Prepare_Work_Area Prepare Well-Ventilated Work Area Assemble_PPE->Prepare_Work_Area Weighing Weighing (in ventilated enclosure) Prepare_Work_Area->Weighing Dissolving Dissolving in Solvent Weighing->Dissolving Performing_Experiment Performing Experiment Dissolving->Performing_Experiment Decontaminate Decontaminate Surfaces & Equipment Performing_Experiment->Decontaminate Segregate_Waste Segregate Chemical Waste Performing_Experiment->Segregate_Waste Store Store Properly Decontaminate->Store Store->Segregate_Waste Dispose Dispose According to Regulations Segregate_Waste->Dispose

A logical workflow for the safe handling of this compound.

Experimental Protocols: Key Handling Procedures

  • Engineering Controls : Always handle this compound in a well-ventilated area.[1] A chemical fume hood is recommended, especially when working with the solid form to avoid inhalation of dust.[1]

  • Weighing : When weighing the solid compound, do so within a ventilated enclosure to minimize the risk of inhaling dust particles.

  • Dissolving : When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.

  • Storage : Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light.[2] Recommended storage temperatures for stock solutions are -80°C for up to 6 months or -20°C for up to 1 month.[2]

  • Spill Response : In case of a spill, evacuate the area. Wear appropriate PPE, including respiratory protection. Absorb liquid spills with an inert material (e.g., vermiculite, sand) and collect the material into a suitable container for disposal. For solid spills, carefully sweep or vacuum the material, avoiding dust generation, and place it in a sealed container.

  • Decontamination : Clean the spill area and any contaminated equipment thoroughly with a suitable solvent (e.g., ethanol), followed by soap and water.

  • Disposal : Dispose of this compound waste and any contaminated materials in accordance with local, state, and federal regulations.[1] Do not allow the chemical to enter drains or waterways.[1]

Emergency Procedures

In the event of an exposure, immediate and appropriate first aid is crucial. The following table outlines the recommended emergency procedures.

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]
Skin Contact Immediately wash the affected area with plenty of soap and water.[1] Remove contaminated clothing and shoes. If skin irritation or an allergic reaction occurs, seek medical attention. Wash contaminated clothing before reuse.[1]
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. Rinse mouth with water.[1] Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

By adhering to these safety protocols and operational plans, you can significantly mitigate the risks associated with handling this compound, fostering a secure and productive research environment. Always consult the most current Safety Data Sheet for the specific product you are using before handling.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.